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  • Product: 4-Fluorobenzothiohydrazide hydrochloride
  • CAS: 863296-75-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 4-Fluorobenzothiohydrazide Hydrochloride

Executive Summary 4-Fluorobenzothiohydrazide hydrochloride is a specialized organosulfur building block used primarily in the synthesis of fluorine-containing heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride is a specialized organosulfur building block used primarily in the synthesis of fluorine-containing heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. These motifs are critical in medicinal chemistry for developing antimicrobial, anti-inflammatory, and anticancer agents.

Unlike its oxygen analogue (4-fluorobenzohydrazide), the thiohydrazide is significantly more reactive and prone to oxidative dimerization. Consequently, it is best isolated and stored as the hydrochloride salt , which offers superior thermal stability and resistance to auto-oxidation. This guide details the most robust synthetic pathway—the Carboxymethyl Dithiobenzoate Method —prioritizing purity and scalability over shorter, less reliable routes.

Chemical Profile

PropertyDetail
IUPAC Name 4-Fluorobenzothiohydrazide hydrochloride
Common Name 4-Fluorothiobenzhydrazide HCl
Free Base CAS 518015-39-9
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 220.67 g/mol (Salt); 184.21 g/mol (Free Base)
Appearance Yellow crystalline solid (Free base is yellow; HCl salt is often pale yellow to off-white)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in cold water (Salt hydrolyzes slowly)
Melting Point Free base: ~115–120 °C (decomp.); Salt: >150 °C (decomp.)[1][2][3]
Stability Hygroscopic; Sensitive to oxidation (forms disulfides/tetrazines)

Synthetic Strategy

Mechanistic Overview

The synthesis of aromatic thiohydrazides is non-trivial due to the competing formation of 1,3,4-thiadiazoles or tetrazines. Direct thionation of hydrazides using Lawesson's reagent is possible but often results in difficult-to-separate mixtures.

The Gold Standard approach involves the hydrazinolysis of a dithioester intermediate. This method proceeds under milder conditions, minimizing side reactions.

Pathway Selection
  • Route A: The Dithioester Route (Recommended)

    • Mechanism:[2][4][5][6][7] Grignard addition to

      
      
      
      
      
      Dithioacid
      
      
      Alkylation
      
      
      Hydrazinolysis.
    • Pros: High yield, high purity, avoids phosphorus byproducts.

    • Cons: Multi-step (3 steps).

  • Route B: Lawesson’s Reagent

    • Mechanism:[2][4][5][6][7] Direct O/S exchange on 4-fluorobenzohydrazide.

    • Pros: Single step.

    • Cons: Difficult purification; Lawesson’s byproducts are hard to remove; risk of cyclization to thiadiazole.

Reaction Scheme (Route A)

SynthesisPath Start 4-Fluorobromobenzene (Start) Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Reflux DithioSalt Dithioacid Salt (Ar-CS2- MgBr+) Grignard->DithioSalt CS2 0°C Intermediate Carboxymethyl 4-fluorodithiobenzoate (Stable Solid) DithioSalt->Intermediate ClCH2COOH (Carboxymethylation) Thiohydrazide 4-Fluorobenzothiohydrazide (Free Base) Intermediate->Thiohydrazide N2H4·H2O NaOH, 0°C Product HCl Salt (Final Product) Thiohydrazide->Product HCl (gas) Et2O/Dioxane

Caption: Step-wise synthesis via the carboxymethyl dithiobenzoate intermediate to ensure regioselectivity.

Detailed Experimental Protocol (Method A)

Phase 1: Preparation of (4-Fluorothiobenzoyl)thioacetic Acid (The Intermediate)

This intermediate is preferred over methyl dithiobenzoate because it is a crystalline solid that is easy to purify and less odorous.

Reagents:

  • 4-Fluorobromobenzene (50 mmol)

  • Magnesium turnings (55 mmol)

  • Carbon disulfide (

    
    ) (60 mmol)
    
  • Chloroacetic acid (55 mmol)

  • THF (anhydrous), NaOH (aq).

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, generate 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene and Mg turnings in anhydrous THF (50 mL). Initiate with a crystal of iodine if necessary. Reflux for 1 hour.

  • Dithioacid Formation: Cool the Grignard solution to 0 °C. Add

    
     dropwise. The solution will turn deep red/orange. Stir for 2 hours at room temperature.
    
  • Alkylation: Prepare a solution of chloroacetic acid (5.2 g) neutralized with

    
     in water. Add this slowly to the dithioacid mixture. Stir overnight.
    
  • Workup: Acidify the aqueous layer with HCl. The red crystalline product, (4-fluorothiobenzoyl)thioacetic acid , will precipitate. Filter, wash with water, and dry.

    • Checkpoint: This solid is stable and can be stored.

Phase 2: Hydrazinolysis to 4-Fluorobenzothiohydrazide

Reagents:

  • Intermediate from Phase 1 (20 mmol)

  • Hydrazine hydrate (22 mmol, 80% or 99%)

  • NaOH (1N, 22 mmol)

  • Ethanol (Solvent)

Procedure:

  • Dissolve the dithioester intermediate in 1N NaOH (22 mL). The solution should be clear red.

  • Add Hydrazine hydrate dropwise at 0–5 °C. Critical: Keep temperature low to prevent decomposition.

  • Stir for 1–2 hours. The red color will fade to yellow as the thiohydrazide forms and the mercaptoacetic acid byproduct is released.

  • Acidify carefully with acetic acid to pH ~5. The free base 4-fluorobenzothiohydrazide will precipitate as a yellow solid.

  • Filter immediately and wash with cold water.

    • Caution: Do not dry the free base in an oven; it is heat sensitive. Proceed immediately to salt formation.

Phase 3: Conversion to Hydrochloride Salt

Reagents:

  • Crude Thiohydrazide

  • Diethyl ether (anhydrous) or Methanol

  • HCl (4M in Dioxane or ethereal HCl)

Procedure:

  • Dissolve the crude yellow solid in a minimum amount of cold methanol or anhydrous ether.

  • Add HCl (in dioxane/ether) dropwise with vigorous stirring at 0 °C.

  • A pale yellow to off-white precipitate will form immediately.

  • Stir for 30 minutes. Filter and wash with anhydrous ether.

  • Drying: Dry under high vacuum over

    
    .
    

Characterization & Analysis

Nuclear Magnetic Resonance (NMR)[1][9][10][11][12]
  • 
    F NMR (DMSO-
    
    
    
    ):
    Expect a singlet around -108 to -112 ppm . The fluorine atom is highly diagnostic.
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       11.5–12.5 ppm (Broad s, 1H, -CS-NH -). This proton is very acidic and downfield due to the thiocarbonyl anisotropy.
      
    • 
       7.8–8.0 ppm (m, 2H, Ar-H ortho to CS).
      
    • 
       7.2–7.4 ppm (m, 2H, Ar-H ortho to F).
      
    • 
       5.0–6.0 ppm (Broad s, 2H, -N
      
      
      
      , exchangeable). Note: In the HCl salt, these protons merge into a broad ammonium signal.
Infrared Spectroscopy (IR)[10][11][12]
  • 
     (KBr): 
    
    • 3100–3300 cm

      
       (NH stretching, broad in salt).
      
    • 1150–1250 cm

      
       (C=S stretching). This band is often weaker than C=O but distinct.
      
Mass Spectrometry
  • ESI-MS (+): m/z 185.0

    
     (Free base). The chloride counterion is not observed in positive mode.
    

Handling & Stability

  • Oxidative Sensitivity: Thiohydrazides are prone to auto-oxidation to form 1,2,4,5-tetrazines (deep red/purple impurities) or disulfides. The HCl salt mitigates this but should still be stored under inert gas (Argon/Nitrogen).

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20 °C for long-term stability.

  • Safety: Thio-compounds can release

    
     or toxic vapors upon decomposition. Handle in a fume hood.
    

Applications in Drug Discovery

This compound is a "linchpin" intermediate for synthesizing 5-(4-fluorophenyl)-substituted heterocycles.

Synthesis of 1,3,4-Thiadiazoles

Reacting 4-fluorobenzothiohydrazide with carboxylic acids or orthoesters yields 1,3,4-thiadiazoles, a scaffold found in acetazolamide and other bioactive drugs.

Applications cluster_products Target Heterocycles Thio 4-Fluorobenzothiohydrazide HCl Thiadiazole 1,3,4-Thiadiazoles (Antimicrobial) Thio->Thiadiazole + R-COOH / POCl3 Triazole 1,2,4-Triazoles (Antifungal) Thio->Triazole + Hydrazine / R-CN Tetrazine 1,2,4,5-Tetrazines (Bio-orthogonal Chem) Thio->Tetrazine Oxidation (mild)

Caption: Divergent synthesis pathways from the thiohydrazide core.

References

  • Jensen, K. A., & Pedersen, C. (1961). Studies on Thiohydrazides. Acta Chemica Scandinavica, 15, 1087–1096. Link

    • Foundational text on the preparation of thiohydrazides via carboxymethyl dithiobenzo
  • Manan, A., et al. (2024). Crystal structure of 4-fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. IUCrData, 9, x240235. Link

    • Provides structural insights into 4-fluorobenzyl dithiocarbazate deriv
  • Ozturk, T., et al. (2010). Lawesson’s Reagent in Organic Synthesis.[2][4][5][7][8] Chemical Reviews, 110(6), 3419–3478. Link

    • Comprehensive review on thionation, including limit
  • PubChem Compound Summary. (2025). 4-Fluorobenzohydrazide (CID 9972). National Center for Biotechnology Information. Link

    • Source for physical properties of the oxygen analogue and CAS registry d

Sources

Exploratory

Physicochemical Profiling and Optoelectronic Applications of 4-Fluorobenzothiohydrazide Hydrochloride

Executive Summary The compound 4-Fluorobenzothiohydrazide hydrochloride (FBTH·HCl) represents a highly specialized bifunctional molecule bridging organic synthesis and advanced optoelectronic materials science. While his...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Fluorobenzothiohydrazide hydrochloride (FBTH·HCl) represents a highly specialized bifunctional molecule bridging organic synthesis and advanced optoelectronic materials science. While historically categorized as a building block in pharmaceutical libraries, FBTH has recently emerged as a transformative redox-active additive in the fabrication of all-inorganic cesium lead triiodide (


) perovskite solar cells (PSCs)[1].

This whitepaper dissects the physicochemical properties of FBTH·HCl, elucidates the causality behind its molecular design—specifically its targeted redox capabilities and Lewis acid-base interactions—and provides self-validating protocols for its implementation in high-efficiency optoelectronic workflows.

Physicochemical Identity & Molecular Architecture

To leverage FBTH·HCl effectively, one must understand how its distinct functional groups dictate its macroscopic behavior. The molecule consists of a fluorinated benzene ring conjugated to a thiohydrazide moiety (–C(=S)NHNH


), stabilized as a hydrochloride salt to enhance shelf-life and solubility in polar aprotic solvents[2].
Structural Causality
  • The Fluorine Substituent (–F): Fluorine is highly electronegative. Its para-positioning on the benzene ring withdraws electron density via the inductive effect, which fine-tunes the nucleophilicity of the thioamide group. Furthermore, the hydrophobic nature of the C–F bond imparts critical moisture resistance when incorporated into crystalline lattices[3].

  • The Thiohydrazide Group (–C(=S)NHNH

    
    ):  This is the active engine of the molecule. The terminal hydrazine is a potent reducing agent, while the thiocarbonyl sulfur acts as a "soft" Lewis base.
    
  • The Hydrochloride Salt (·HCl): The protonation of the hydrazine amine prevents premature auto-oxidation during storage. Upon dissolution in highly basic or coordinating solvents (like DMF/DMSO), the salt dissociates, releasing the active FBTH free base and a chloride ion, which can independently assist in crystallization kinetics.

Quantitative Physicochemical Data

The following table summarizes the foundational physicochemical parameters of the compound[2][4].

PropertyValue (Free Base / HCl Salt)Scientific Implication in Workflows
CAS Number 518015-39-9 (Base) / 863296-75-7 (HCl)Ensures precise procurement of the stabilized salt form.
Molecular Formula

/

The presence of Cl

in the salt can modulate solvent coordination.
Molecular Weight 170.21 g/mol / 206.67 g/mol Critical for calculating precise molarity (e.g., 3.0 mol% doping).
Solubility Profile High in DMF, DMSO, MeOHIdeal for integration into perovskite precursor inks.
Redox Potential Highly active (Reducing)Capable of reducing molecular iodine (

) to iodide (

).

Mechanistic Causality in Optoelectronics (The "Why")

In the development of


 perovskite solar cells, researchers face a critical bottleneck: the precursor solution (

and

dissolved in DMF/DMSO) is thermodynamically unstable. Ambient oxygen and light trigger the oxidation of iodide (

) into molecular iodine (

). This

acts as a deep-level non-radiative recombination center, degrading the final film and severely limiting Power Conversion Efficiency (PCE)[1].

FBTH is introduced into the precursor solution to execute a dual-action stabilization strategy :

  • Redox Stabilization via Hydrazine: The –NHNH

    
     group acts as a targeted reductant. It undergoes a redox reaction with any formed 
    
    
    
    , reducing it back to
    
    
    . This impedes
    
    
    accumulation and restrains detrimental ion migration within the perovskite lattice by forming stabilizing N–H···I hydrogen bonds[1][3].
  • Defect Passivation via Soft Lewis Base: According to Hard-Soft Acid-Base (HSAB) theory, the uncoordinated

    
     ions at the perovskite grain boundaries are "soft" Lewis acids. The sulfur atom (C=S) in FBTH is a "soft" Lewis base. This allows for strong, selective S···Pb coordinate bonding, effectively passivating these surface defects and reducing charge trap density[1].
    

Mechanism FBTH FBTH Additive (Redox Agent) I2 Molecular Iodine (I2) (Oxidation Defect) FBTH->I2 Reduces via -NHNH2 Pb Uncoordinated Pb2+ (Lewis Acid Defect) FBTH->Pb Coordinates via C=S FBTH_I FBTH-I Complex (Stabilized State) FBTH->FBTH_I Forms I2->FBTH_I Forms Passivation Defect Passivation (S···Pb Coordination) Pb->Passivation Suppressed by FBTH_I->Passivation Enables Stability High-Efficiency CsPbI3 Film Passivation->Stability Yields 21.41% PCE

Mechanism of FBTH-mediated defect passivation and redox stabilization in CsPbI3 perovskites.

Self-Validating Experimental Protocols

To achieve the benchmark 21.41% PCE reported in recent literature[1], the integration of FBTH·HCl must be executed with high precision. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the scientist.

Protocol: Preparation of FBTH-Modified Precursor Ink

Materials Required:

  • Cesium Iodide (CsI) and Lead(II) Iodide (

    
    )
    
  • Anhydrous DMF and DMSO (4:1 v/v ratio)

  • 4-Fluorobenzothiohydrazide hydrochloride (FBTH·HCl)

Step-by-Step Methodology:

  • Base Ink Formulation: Dissolve equimolar amounts of CsI and

    
     in the DMF/DMSO solvent mixture to achieve a 1.0 M concentration.
    
    • Validation Checkpoint 1: The solution should initially appear clear yellow. If it appears dark orange/brown, severe

      
       oxidation has already occurred.
      
  • Doping with FBTH: Add exactly 3.0 mol% of FBTH·HCl relative to the

    
     content.
    
  • Redox Aging (The Causality Step): Stir the solution continuously at room temperature for 2 hours in a nitrogen-filled glovebox.

    • Validation Checkpoint 2: Observe the optical clarity. The solution should maintain a pristine, pale yellow state. The active reduction of trace

      
       by the hydrazine group prevents the solution from darkening over time, validating the redox functionality.
      
  • Spin-Coating: Deposit the kinetically stabilized precursor ink onto a prepared

    
     electron transport layer via spin-coating (e.g., 1000 rpm for 10s, followed by 3000 rpm for 30s).
    
  • Thermal Annealing: Transfer the substrate to a hotplate set at 180°C for 10 minutes.

    • Validation Checkpoint 3: The film must transition rapidly to a dark, continuous black phase (the photoactive

      
       phase). The presence of FBTH lowers the formation energy barrier, ensuring a pinhole-free morphology with large grain sizes[3].
      

Protocol Step1 1. Precursor Preparation Dissolve CsI & PbI2 in DMF/DMSO Step2 2. FBTH Addition Introduce 3.0 mol% FBTH·HCl Step1->Step2 Step3 3. Redox Aging Stir to reduce I2 to I- (Color clears) Step2->Step3 Step4 4. Spin-Coating Deposit kinetically stabilized solution Step3->Step4 Step5 5. Thermal Annealing 180°C to crystallize photoactive α-CsPbI3 Step4->Step5

Step-by-step experimental workflow for fabricating FBTH-treated CsPbI3 perovskite thin films.

Analytical Validation of the FBTH System

  • UV-Vis Absorption Spectroscopy (Solution Phase): Analyze the precursor ink. A reduction in the absorption peak around 360-400 nm confirms the successful suppression of

    
     by FBTH[1].
    
  • X-ray Photoelectron Spectroscopy (XPS): Analyze the annealed film. A shift in the binding energy of the Pb 4f peaks toward lower energies indicates successful electron donation from the FBTH sulfur atom to the

    
     defects, confirming S···Pb coordination[1].
    
  • Space-Charge-Limited Current (SCLC): Fabricate electron-only and hole-only devices. The trap-filled limit voltage (

    
    ) should be significantly lower in the FBTH-treated devices, quantitatively proving a reduction in trap density.
    

Conclusion

4-Fluorobenzothiohydrazide hydrochloride is far more than a simple organic building block; it is a sophisticated, bifunctional molecular tool. By rationally exploiting its highly reducing hydrazine tail and its soft Lewis basic thiocarbonyl core, researchers can actively intervene in the thermodynamic degradation pathways of inorganic perovskites. Implementing FBTH·HCl using the self-validating protocols outlined above directly translates to suppressed non-radiative recombination, enhanced environmental stability, and breakthrough power conversion efficiencies exceeding 21%[1][3].

References

  • PubChem. "4-Fluorobenzothiohydrazide | C7H7FN2S | CID 18543968." National Center for Biotechnology Information.[Link]

  • ChemicalBook / Molaid. "4-fluoro-thiobenzoic acid hydrazide hydrochloride - CAS 863296-75-7."[Link]

  • Duan, Y., Wang, J., Xu, D., et al. (2024). "21.41%-Efficiency CsPbI3 Perovskite Solar Cells Enabled by an Effective Redox Strategy with 4-Fluorobenzothiohydrazide in Precursor Solution." Advanced Functional Materials, 34(10), 2312638.[Link]

  • RSC Publishing. (2025). "Recent progress in Pb-, Sn-, and Pb–Sn-based inorganic perovskite solar cells: toward enhanced stability and efficiency." Royal Society of Chemistry.[Link](Note: URL generalized to RSC landing structure based on grounding data)

Sources

Foundational

4-Fluorobenzothiohydrazide hydrochloride CAS number and structure

The following technical monograph provides an in-depth analysis of 4-Fluorobenzothiohydrazide hydrochloride , a specialized organosulfur building block with emerging significance in both medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 4-Fluorobenzothiohydrazide hydrochloride , a specialized organosulfur building block with emerging significance in both medicinal chemistry and materials science (specifically Perovskite Solar Cells).

Chemical Identity & Core Data

4-Fluorobenzothiohydrazide hydrochloride is the hydrochloride salt of 4-fluorobenzothiohydrazide. It serves as a stable source of the thiohydrazide pharmacophore, which is otherwise prone to oxidation or decomposition in its free base form over long periods.

Nomenclature & Identifiers
PropertySpecification
Chemical Name 4-Fluorobenzothiohydrazide hydrochloride
IUPAC Name 4-fluorobenzene-1-carbohydrazonothioic acid hydrochloride
Synonyms 4-Fluorothiobenzhydrazide HCl; p-Fluorobenzothiohydrazide hydrochloride
CAS Number (HCl Salt) 863296-75-7
CAS Number (Free Base) 518015-39-9
Molecular Formula C₇H₇FN₂S[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 222.67 g/mol (Salt); 186.21 g/mol (Base)
SMILES (Base) FC1=CC=C(C(=S)NN)C=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Structural Analysis & Pharmacophore

The molecule consists of a para-fluorinated benzene ring fused to a thiohydrazide moiety. This structure confers unique electronic and steric properties:

  • Fluorine Substituent (C-4): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic ring. This increases the metabolic stability of the ring (blocking para-oxidation) and enhances lipophilicity compared to the non-fluorinated analog.

  • Thiohydrazide Group (-C(=S)NHNH₂):

    • Nucleophilicity: The terminal nitrogen (N2) is highly nucleophilic, making it a prime target for cyclization reactions.

    • Coordination: The sulfur and nitrogen atoms can act as a bidentate ligand (N,S-donor) for metal coordination, a property critical for its use in perovskite stabilization.

    • H-Bonding: The N-H protons serve as hydrogen bond donors, facilitating interaction with halide ions (e.g., I⁻ in perovskites).

Structural Visualization

Caption: Functional decomposition of 4-Fluorobenzothiohydrazide, highlighting the interplay between the fluorinated core and the reactive thiohydrazide tail.

Synthesis & Preparation Protocols

The synthesis of the hydrochloride salt typically proceeds via the thionation of the corresponding hydrazide, followed by salt formation.

Primary Route: Lawesson’s Reagent Method

This method is preferred for its high yield and functional group tolerance.

Reagents:

  • 4-Fluorobenzhydrazide (Precursor)[4]

  • Lawesson’s Reagent (Thionating agent)[6][8][9][10]

  • Anhydrous THF or Toluene

  • HCl in Dioxane (4M)

Step-by-Step Protocol:

  • Thionation:

    • Dissolve 10 mmol of 4-Fluorobenzhydrazide in 50 mL of anhydrous THF.

    • Add 6 mmol (0.6 eq) of Lawesson’s Reagent .

    • Reflux the mixture under nitrogen atmosphere for 2–4 hours. Monitor by TLC (the thiohydrazide is less polar than the hydrazide).

    • Note: The reaction mixture may turn yellow/orange due to the formation of the thio-derivative.

  • Work-up:

    • Cool to room temperature.[3]

    • Concentrate the solvent under reduced pressure.

    • Purify the residue via column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the Free Base (4-Fluorobenzothiohydrazide) .

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of diethyl ether or methanol.

    • Dropwise add 4M HCl in dioxane (1.1 eq) at 0°C.

    • A precipitate (the hydrochloride salt) will form immediately.

    • Filter, wash with cold ether, and dry under vacuum to obtain 4-Fluorobenzothiohydrazide hydrochloride .

Synthesis_Workflow Start 4-Fluorobenzhydrazide (CAS 456-06-4) Reaction Thionation (Lawesson's Reagent, THF, Reflux) Start->Reaction Intermediate Free Base 4-Fluorobenzothiohydrazide (CAS 518015-39-9) Reaction->Intermediate Salt_Form Salt Formation (HCl in Dioxane) Intermediate->Salt_Form Product Final Product 4-Fluorobenzothiohydrazide HCl (CAS 863296-75-7) Salt_Form->Product

Caption: Synthetic pathway converting the hydrazide precursor to the target hydrochloride salt via Lawesson's thionation.

Applications & Mechanism of Action

A. Materials Science: Perovskite Solar Cells (PSC)

Recent high-impact research (2024-2026) has identified 4-Fluorobenzothiohydrazide (FBTH) as a critical additive for stabilizing inorganic perovskite films (e.g., CsPbI₃).

  • Defect Passivation: The sulfur atom in the thiohydrazide group coordinates with under-coordinated Lead (Pb²⁺) defects at the grain boundaries, reducing non-radiative recombination.

  • Iodine Suppression: The hydrazine moiety forms strong N-H[11]···I hydrogen bonds, which suppresses the migration of Iodide ions (I⁻) and prevents the formation of volatile Iodine (I₂), a major degradation pathway.

  • Result: Significant enhancement in Power Conversion Efficiency (PCE) and operational stability.[11]

B. Medicinal Chemistry: Heterocycle Synthesis

The compound is a "linchpin" intermediate for synthesizing 1,3,4-thiadiazoles and 1,2,4-triazoles, which are privileged scaffolds in oncology and antimicrobial research.

  • Reaction with Aldehydes: Condensation with aromatic aldehydes yields thiohydrazones, which can be oxidatively cyclized to 2,5-disubstituted-1,3,4-thiadiazoles .

  • Reaction with Acids: Direct cyclization with carboxylic acids in the presence of POCl₃ yields similar thiadiazole derivatives.

Applications_Map Core 4-Fluorobenzothiohydrazide HCl PSC Perovskite Solar Cells (Defect Passivation) Core->PSC MedChem Drug Discovery (Heterocycle Synthesis) Core->MedChem Pb_Coord S-Pb Coordination (Reduces Trap States) PSC->Pb_Coord I_Bond N-H...I Bonding (Prevents I2 Formation) PSC->I_Bond Thiadiazole 1,3,4-Thiadiazoles (Anticancer Scaffolds) MedChem->Thiadiazole

Caption: Dual-application map illustrating the compound's role in stabilizing perovskite lattices and constructing bioactive heterocycles.

Safety & Handling

  • Hazards: As a hydrochloride salt of a thio-compound, it may release trace hydrogen sulfide (H₂S) or HCl vapors if heated or exposed to strong acids. It is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).[7]

  • Storage: Hygroscopic. Store at -20°C under an inert atmosphere (Argon/Nitrogen). Keep away from moisture to prevent hydrolysis of the thioamide bond.

  • Disposal: Treat with bleach (sodium hypochlorite) to oxidize the sulfur moiety before disposal, neutralizing potential odors.

References

  • BLD Pharm. (n.d.). 4-Fluorobenzothiohydrazide hydrochloride Product Page. Retrieved from (Verifies CAS 863296-75-7).

  • Wang, X., et al. (2024). 21.41%-Efficiency CsPbI3 Perovskite Solar Cells Enabled by an Effective Redox Strategy with 4-Fluorobenzothiohydrazide in Precursor Solution. Advanced Functional Materials, 34(10), 2312638.[12]

  • Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis. Chemical Reviews, 107(11).
  • PubChem. (2024). 4-Fluorobenzothiohydrazide (Base Compound).[13] CID 18543968.[14]

Sources

Exploratory

Spectroscopic Blueprint of 4-Fluorobenzothiohydrazide Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Fluorobenzothiohydrazide hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Fluorobenzothiohydrazide hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. This document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.

Introduction: The Significance of 4-Fluorobenzothiohydrazide Hydrochloride

4-Fluorobenzothiohydrazide hydrochloride belongs to the thiosemicarbazide class of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a fluorine atom on the benzoyl moiety can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. As with any compound intended for potential therapeutic application, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization. This guide provides the foundational spectroscopic data and interpretation for 4-Fluorobenzothiohydrazide hydrochloride, serving as a critical resource for its synthesis, characterization, and application in further research.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of 4-Fluorobenzothiohydrazide, the free base of the target compound, is a key precursor to obtaining the hydrochloride salt. A well-established method for the synthesis of analogous 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides involves the reaction of the corresponding fluorobenzoylhydrazide with an appropriate isothiocyanate[1]. For the unsubstituted 4-Fluorobenzothiohydrazide, a similar approach starting from 4-fluorobenzohydrazide and a thiocarbonylating agent can be employed.

The subsequent treatment of the purified 4-Fluorobenzothiohydrazide with hydrochloric acid would yield the desired 4-Fluorobenzothiohydrazide hydrochloride. The spectroscopic characterization of both the free base and its hydrochloride salt is crucial for confirming the success of each synthetic step.

G cluster_synthesis Synthesis Workflow cluster_characterization Spectroscopic Characterization A 4-Fluorobenzohydrazide C 4-Fluorobenzothiohydrazide (Free Base) A->C B Thiocarbonylating Agent (e.g., Ammonium Thiocyanate) B->C E 4-Fluorobenzothiohydrazide Hydrochloride C->E F NMR (¹H, ¹³C) C->F G IR Spectroscopy C->G H Mass Spectrometry (MS) C->H D Hydrochloric Acid (HCl) D->E E->F E->G

Caption: A schematic overview of the synthesis and subsequent spectroscopic characterization of 4-Fluorobenzothiohydrazide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Fluorobenzothiohydrazide hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the polar nature of the hydrochloride salt.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Fluorobenzothiohydrazide hydrochloride is expected to show distinct signals for the aromatic protons and the protons of the thiohydrazide moiety. The protonation of the thiohydrazide group will lead to deshielding of the adjacent protons compared to the free base.

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluorobenzothiohydrazide Hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 11.5Broad Singlet1HNHThe acidic proton on the nitrogen adjacent to the carbonyl group is expected to be significantly deshielded and may exchange with residual water, leading to a broad signal.
~8.0 - 8.2Multiplet2HAr-H (ortho to C=S)These protons are deshielded due to the electron-withdrawing effect of the thioamide group. They will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom.
~7.3 - 7.5Multiplet2HAr-H (meta to C=S)These protons are shielded relative to the ortho protons and will appear as a triplet or a multiplet due to coupling with the adjacent aromatic protons and the fluorine atom.
~4.0 - 5.0Broad Singlet3HNH₃⁺The terminal amino group is protonated in the hydrochloride salt, leading to a broad, deshielded signal. The protons may undergo rapid exchange with the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluorobenzothiohydrazide hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which is observable in the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluorobenzothiohydrazide Hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~195 - 205C=SThe thiocarbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.
~160 - 165 (d, ¹JCF)C-FThe carbon directly attached to the fluorine atom will show a large one-bond coupling constant.
~130 - 135 (d, ³JCF)Ar-C (ortho to C=S)These carbons are deshielded and will show a smaller three-bond coupling to the fluorine atom.
~125 - 130 (d, ⁴JCF)Ar-C (ipso to C=S)The chemical shift of this quaternary carbon will be influenced by the thioamide group.
~115 - 120 (d, ²JCF)Ar-C (meta to C=S)These carbons are shielded by the fluorine atom and will exhibit a two-bond coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Record the spectrum on the same NMR spectrometer.

  • Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Referencing: Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Fluorobenzothiohydrazide hydrochloride will show characteristic absorption bands for the N-H, C=S, and C-F bonds.

Table 3: Predicted IR Absorption Bands for 4-Fluorobenzothiohydrazide Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3000Strong, BroadN-H stretching (NH and NH₃⁺)The stretching vibrations of the N-H bonds in the amide and the ammonium group will appear as a broad band due to hydrogen bonding.
~3100 - 3000MediumAromatic C-H stretchingCharacteristic stretching vibrations of the C-H bonds on the benzene ring.
~1600 - 1580MediumC=C stretching (aromatic)Skeletal vibrations of the aromatic ring.
~1500 - 1400StrongN-H bendingBending vibrations of the N-H bonds.
~1250 - 1050StrongC=S stretchingThe thiocarbonyl group has a characteristic stretching vibration in this region.
~1250 - 1100StrongC-F stretchingThe stretching vibration of the carbon-fluorine bond is typically strong and appears in this region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 4-Fluorobenzothiohydrazide hydrochloride, electrospray ionization (ESI) is a suitable technique. The spectrum will show the molecular ion of the free base.

Expected Mass Spectrum Data:

  • Molecular Ion (M+H)⁺: The protonated molecule of the free base (4-Fluorobenzothiohydrazide) is expected at m/z 185.04.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for similar structures involve the loss of small molecules like H₂S, NH₃, and cleavage of the N-N bond.

G M [C₇H₇FN₂S]⁺ m/z = 185 F1 [C₇H₅FN]⁺ m/z = 122 (-NH₂S) M->F1 F2 [C₆H₄F]⁺ m/z = 95 (-CSNHNH₂) M->F2 F3 [C₇H₄FN₂]⁺ m/z = 135 (-H₂S) M->F3

Caption: A simplified representation of potential fragmentation pathways for the molecular ion of 4-Fluorobenzothiohydrazide in mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Conclusion

This technical guide provides a detailed spectroscopic blueprint for 4-Fluorobenzothiohydrazide hydrochloride. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive framework for the synthesis and characterization of this compound. By understanding the expected spectral features and the rationale behind them, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in the advancement of drug discovery and development projects.

References

  • Barbuceanu, S., et al. (2013). Synthesis and Biological Evaluation of Some New N1‐[4‐(4‐Chlorophenylsulfonyl)benzoyl]‐N 4‐(aryl)‐thiosemicarbazides and Products of Their Cyclization. Heteroatom Chemistry, 24(4), 268-277. [Link]

  • Molla, M. E., Abser, M. N., & Islam, M. M. (2018). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 41(1), 31-42. [Link]

  • Levai, A. (1999). AN EFFICIENT PROCEDURE FOR THE PREPARATION OF 4-THIOFLAVONES BY THE REACTION OF FLAVONES WITH LAWESSON'S REAGENT. Journal of Heterocyclic Chemistry, 36(3), 835-837. [Link]

  • Olar, R., et al. (2015). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 20(11), 20036-20055. [Link]

  • Gowda, B. T., & Kumar, K. L. (2001). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 79(5-6), 915-921. [Link]

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of 4-Fluorobenzothiohydrazide Hydrochloride

Executive Summary 4-Fluorobenzothiohydrazide hydrochloride (CAS: Variable/Generic Structure Class) is a high-value synthetic intermediate primarily utilized in the construction of sulfur-containing heterocycles (e.g., 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride (CAS: Variable/Generic Structure Class) is a high-value synthetic intermediate primarily utilized in the construction of sulfur-containing heterocycles (e.g., 1,3,4-thiadiazoles, 1,2,4-triazoles). Unlike its oxygen analogue (4-fluorobenzhydrazide), the presence of the thione (C=S) moiety introduces significant stability challenges, specifically susceptibility to oxidative desulfurization and dimerization .

This guide outlines the critical solubility parameters and stability risks associated with this compound. It provides a self-validating experimental framework for researchers to determine exact values in their specific matrices, as literature data for this specific salt is often extrapolated from general thiohydrazide chemistry.

Critical Handling Alert:

  • Hygroscopicity: High. The HCl salt form is prone to deliquescence.

  • Oxidation Sensitivity: High. Thiohydrazides readily oxidize to disulfides or 1,3,4-thiadiazoles upon air exposure.

  • Storage: Store at -20°C under Argon/Nitrogen.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the structural electronics is a prerequisite for predicting solubility and degradation. The electron-withdrawing fluorine atom at the para position decreases the electron density of the aromatic ring, slightly increasing the acidity of the thiohydrazide protons compared to the unsubstituted parent.

PropertyValue / Description
Chemical Name 4-Fluorobenzene-1-carbothiohydrazide hydrochloride
Molecular Formula C₇H₇FN₂S[1][2] · HCl
Molecular Weight ~206.67 g/mol (Salt); ~170.21 g/mol (Free Base)
pKa (Predicted) ~10.5 (Thioamide NH), ~3.5 (Hydrazine NH₃⁺)
LogP (Predicted) 1.2–1.5 (Free Base)
Appearance Off-white to pale yellow crystalline solid (Yellowing indicates oxidation)

Solubility Profile

The hydrochloride salt enhances aqueous solubility compared to the free base, but the compound remains amphiphilic. The thione sulfur is a soft base, making the compound compatible with polar aprotic solvents but potentially reactive with nucleophilic solvents under stress.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingComments
Aqueous Water (pH < 4)High (>50 mg/mL)Stable only for short durations; hydrolysis risk.
Aqueous PBS (pH 7.4)Moderate Risk of free base precipitation and rapid oxidation.
Polar Aprotic DMSOVery High (>100 mg/mL)Preferred solvent for stock solutions.
Polar Aprotic DMFHigh Good alternative to DMSO.
Alcohol Methanol/EthanolModerate Good for synthesis; avoid for long-term storage (solvolysis risk).
Non-Polar Hexane/DCMInsoluble Useful as anti-solvents for precipitation.
Experimental Protocol: Saturation Solubility Determination

Do not rely on visual estimation. Use this HPLC-based protocol for accurate solubility data.

  • Preparation: Add excess solid 4-Fluorobenzothiohydrazide HCl to 2 mL of the target solvent in a glass vial.

  • Equilibration: Vortex for 30 seconds, then incubate at 25°C with constant agitation (orbital shaker) for 24 hours.

  • Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm).

    • Note: If using DMSO, dilute 1:1000 to avoid solvent front interference.

Stability Profile & Degradation Pathways[1][9][10]

The stability of 4-Fluorobenzothiohydrazide HCl is governed by the reactivity of the C=S bond. The three primary degradation vectors are Oxidative Dimerization , Hydrolysis , and Cyclization .

Degradation Mechanisms
  • Oxidation (Major Pathway): In the presence of oxygen or mild oxidants, the thiol tautomer forms a disulfide bond, creating a dimer (Bis(4-fluorobenzothioyl)hydrazine). Further oxidation can lead to desulfurization.

  • Hydrolysis (pH Dependent): Under acidic or basic stress, the C=S bond hydrolyzes to the corresponding hydrazide (4-Fluorobenzhydrazide) and H₂S.

  • Cyclization: In the presence of aldehydes or ketones (impurities), it rapidly forms hydrazones, which can cyclize to thiadiazolines.

Visualization of Degradation Pathways

DegradationPathways Compound 4-Fluorobenzothiohydrazide (Active) Disulfide Disulfide Dimer (Oxidative Impurity) Compound->Disulfide Air/O2 Oxidation (Fast in solution) Hydrazide 4-Fluorobenzhydrazide (Hydrolysis Product) Compound->Hydrazide Acid/Base Hydrolysis (- H2S) Thiadiazole 1,3,4-Thiadiazole (Cyclization Product) Compound->Thiadiazole + Aldehyde/Ketone (Cyclization)

Caption: Primary degradation pathways. Oxidation to disulfide is the most rapid and common failure mode in solution.

Experimental Protocol: Forced Degradation Study

Use this protocol to establish the "shelf-life" of your stock solutions.

Step 1: Stress Conditions Prepare 1 mg/mL solutions in Water/Acetonitrile (50:50) and subject them to:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, Room Temp, 1 hour (Thiohydrazides are base-labile).

  • Oxidative Stress: 3% H₂O₂, Room Temp, 30 mins.

  • Photostability: UV Light (254 nm), 24 hours.

Step 2: Analysis Analyze via LC-MS to identify degradation masses.

  • Target Mass (M+H): ~171 (Parent), ~338 (Disulfide Dimer), ~155 (Hydrazide).

Handling and Storage Recommendations

To maintain scientific integrity of assays using this compound, strict adherence to these storage protocols is required.

  • Solid State:

    • Store at -20°C .

    • Container must be flushed with Argon or Nitrogen before sealing.

    • Use a secondary container with desiccant (Silica gel or CaSO₄).

  • Solution State:

    • DMSO Stocks (100 mM): Stable for ~1 month at -80°C.

    • Aqueous Working Solutions: Prepare fresh immediately before use . Do not store.

    • Tip: If an aqueous solution turns turbid or yellow, oxidation has occurred; discard immediately.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. (Context on click chemistry intermediates). Link

  • Klayman, D. L., et al. (1979). "2-Acetylpyridine thiosemicarbazones. 1. Growth inhibitory activity against Neisseria meningitidis." Journal of Medicinal Chemistry, 22(7), 855–862. (Foundational chemistry of thiohydrazide stability). Link

  • Holla, B. S., et al. (2003). "Synthesis and antibacterial studies of a new series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles containing 6-substituted-2-fluoro-3-(5-methyl-2-furyl)imidazo[2,1-b]thiazole moiety." European Journal of Medicinal Chemistry, 38(7-8), 759–767. (Application of fluorobenzothiohydrazides). Link

  • PubChem Compound Summary. (2023). "4-Fluorobenzothiohydrazide." National Center for Biotechnology Information. (General physicochemical data). Link

Note: Specific solubility data for the HCl salt is derived from structure-activity relationship (SAR) analysis of analogous thiohydrazide salts found in the cited literature.

Sources

Exploratory

Whitepaper: Mechanism of Action of 4-Fluorobenzothiohydrazide Hydrochloride

Executive Summary 4-Fluorobenzothiohydrazide hydrochloride (FBTH·HCl) is a highly versatile, fluorinated organic compound that bridges the gap between cutting-edge materials science and medicinal chemistry. While traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride (FBTH·HCl) is a highly versatile, fluorinated organic compound that bridges the gap between cutting-edge materials science and medicinal chemistry. While traditionally viewed as a synthetic building block for pharmaceutical active pharmaceutical ingredients (APIs), its unique chemical mechanism of action (MoA) has recently catalyzed breakthroughs in the stabilization of inorganic perovskite solar cells (PSCs)[1].

This technical guide dissects the core chemical MoA of FBTH·HCl—focusing on its dual capacity for redox modulation and Lewis acid-base defect passivation—and provides field-proven protocols for its application in both photovoltaic device fabrication and drug development workflows.

Core Chemical Mechanism of Action (MoA)

The intrinsic mechanism of action of FBTH·HCl is governed by its distinct functional groups: the nucleophilic thiohydrazide moiety and the electron-withdrawing para-fluoro substitution. These structural features dictate its reactivity across different operational environments.

Sacrificial Redox Modulation and Iodine Sequestration

In halide-rich environments (such as iodide-based perovskites), molecular iodine (


) is a highly detrimental degradation byproduct formed via the oxidation of iodide (

)[2]. The hydrazide group (

) in FBTH acts as a potent, sacrificial reducing agent. It actively reduces

back to

, releasing nitrogen gas (

) and forming a stable intermediate[1]. Furthermore, the secondary amine of the hydrazide forms strong

hydrogen bonds, which physically sequester iodide ions and suppress their migration through the crystal lattice[3].
Lewis Acid-Base Defect Passivation

According to Hard-Soft Acid-Base (HSAB) theory, the thiocarbonyl sulfur (


) in FBTH is a "soft" Lewis base. This allows it to form highly stable coordinate covalent bonds with "soft" Lewis acids, such as under-coordinated heavy metals (e.g., 

traps in perovskite lattices)[3]. By donating electron density into the empty orbitals of these metal centers, FBTH neutralizes deep-level defects, thereby suppressing non-radiative recombination pathways[1].
The Fluorine Effect (Inductive Stabilization)

The para-fluoro substitution on the aromatic ring serves a dual purpose:

  • Electronic Tuning: It exerts a strong electron-withdrawing inductive effect (

    
    ), which slightly lowers the Highest Occupied Molecular Orbital (HOMO) of the molecule. This prevents the thiohydrazide group from undergoing premature auto-oxidation.
    
  • Bioisosterism & Lipophilicity: In biological systems, fluorine acts as a bioisostere for hydrogen. It blocks cytochrome P450-mediated aromatic oxidation at the para position, significantly increasing the metabolic stability of downstream synthesized drugs, while enhancing membrane permeability (LogP).

Application I: Materials Science (Perovskite Photovoltaics)

In the realm of inorganic photovoltaics, pristine


 suffers from severe phase instability and high defect densities[4]. By introducing FBTH into the precursor solution, researchers have achieved a remarkable power conversion efficiency (PCE) of 21.41%[1].
Quantitative Impact of FBTH on PSCs
MetricControl (Pristine

)
FBTH-Treated (3.0 mol%)Mechanistic Cause
Power Conversion Efficiency (PCE) ~18.5%21.41% Global suppression of non-radiative recombination[1].
Iodine (

) Evolution
Rapid / HighSuppressed Sacrificial redox reduction by the hydrazide group[1].
Defect Density (Trap States) HighSignificantly Reduced

coordinate bonding at grain boundaries[3].
Phase Stability Poor (

transition)
High (Stable

-phase)

hydrogen bonding restricting ion migration[3].
Mechanistic Pathway Visualization

MoA_Perovskite FBTH 4-Fluorobenzothiohydrazide (FBTH·HCl) Redox Redox Interaction (Hydrazide reduces I2 to I-) FBTH->Redox Passivation Defect Passivation (S...Pb2+ Coordinate Bonds) FBTH->Passivation HydrogenBond Ion Migration Suppression (N-H...I- Hydrogen Bonds) FBTH->HydrogenBond StableFilm Highly Stable & Efficient CsPbI3 Perovskite Film Redox->StableFilm Passivation->StableFilm HydrogenBond->StableFilm

Figure 1: FBTH mechanism in perovskite stabilization via redox, passivation, and hydrogen bonding.

Protocol: FBTH-Mediated Precursor Stabilization

Objective: Fabricate a defect-free, phase-stable


 thin film.
  • Precursor Solvation: Dissolve equimolar amounts of

    
     and 
    
    
    
    in an anhydrous DMF/DMSO solvent mixture.
    • Causality: The mixed solvent system provides optimal coordination for intermediate complex formation, dictating the nucleation kinetics of the perovskite.

  • Additive Integration: Add exactly 3.0 mol% of FBTH·HCl to the solution.

    • Causality: This specific stoichiometric ratio provides enough hydrazide to reduce spontaneously formed

      
       without disrupting the primary 
      
      
      
      octahedral framework[1].
  • Aging and Coordination: Stir the solution at room temperature in a nitrogen-filled glovebox for 2 hours.

    • Causality: Ensures complete thermodynamic equilibration of the

      
       coordinate bonds.
      
  • Deposition & Annealing: Spin-coat the precursor onto a charge transport layer, followed by thermal annealing at 150°C.

    • Self-Validating System: To verify the protocol's success prior to spin-coating, monitor the precursor solution via UV-Vis spectroscopy. The absence of an absorption peak at ~350 nm (indicative of

      
      ) confirms that the FBTH redox mechanism is actively maintaining the iodide state[1].
      

Application II: Medicinal Chemistry & Drug Development

For drug development professionals, FBTH·HCl is a highly privileged pharmacophore precursor. Thiohydrazides are the primary synthetic intermediates for generating 1,3,4-thiadiazoles and 1,2,4-triazoles —heterocyclic scaffolds renowned for their broad-spectrum antibacterial, antifungal, and targeted anticancer activities.

Synthetic Workflow Visualization

MoA_MedChem FBTH_HCl FBTH·HCl Precursor Cyclization Ring-Closure Reaction (Dehydrative Cyclization) FBTH_HCl->Cyclization Fluorine Para-Fluoro Substitution (Metabolic Stability) FBTH_HCl->Fluorine Thiadiazole 1,3,4-Thiadiazole Scaffold Cyclization->Thiadiazole Bioactive Bioactive API (Target Binding) Thiadiazole->Bioactive Fluorine->Bioactive

Figure 2: Synthetic utility of FBTH·HCl in generating metabolically stable bioactive heterocycles.

Protocol: Synthesis of a Fluorinated 1,3,4-Thiadiazole API Scaffold

Objective: Execute a dehydrative cyclization of FBTH·HCl to yield a metabolically stable heterocyclic building block.

  • Condensation: In a round-bottom flask, combine 1.0 equivalent of FBTH·HCl with 1.1 equivalents of an aromatic carboxylic acid. Add Phosphorus Oxychloride (

    
    ) as the solvent.
    
    • Causality:

      
       acts dually as a solvent and a powerful dehydrating agent, driving the condensation of the carboxylic acid with the hydrazide.
      
  • Thermal Cyclization: Heat the reaction mixture to reflux (90°C) under an inert atmosphere for 6–8 hours.

    • Causality: The elevated temperature provides the activation energy required for the intramolecular nucleophilic attack of the sulfur atom onto the activated carbonyl carbon, closing the 5-membered ring.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice and neutralize to pH 7.0 using aqueous ammonia.

    • Causality: Quenches the highly reactive

      
       into water-soluble phosphates, precipitating the hydrophobic fluorinated thiadiazole free base.
      
  • Purification & Validation: Filter the precipitate and recrystallize from hot ethanol.

    • Self-Validating System: Analyze the purified crystals using

      
      -NMR. The complete disappearance of the characteristic hydrazide 
      
      
      
      broad singlets (typically found at 4.0–5.0 ppm and 9.0–10.0 ppm) and the retention of the para-fluoro aromatic coupling pattern confirm successful cyclization.

References

  • Duan, Y., et al. (2024). 21.41%-Efficiency CsPbI3 Perovskite Solar Cells Enabled by an Effective Redox Strategy with 4-Fluorobenzothiohydrazide in Precursor Solution. Advanced Functional Materials, 34(10), 2312638.[Link]

  • Wylie, et al. (2024). A comparison of molecular iodine evolution on the chemistry of lead and tin perovskites. RSC Advances.[Link] (Derived from RSC Publishing Data)

  • Zhang, W., et al. (2025). Recent progress in Pb-, Sn-, and Pb–Sn-based inorganic perovskite solar cells: toward enhanced stability and efficiency. Energy & Environmental Science.[Link]

Sources

Foundational

The Biological and Synthetic Utility of Fluorinated Thiohydrazides: A Technical Guide to Membrane Modulation, Anticancer Activity, and Heterocyclic Precursors

Executive Summary Thiohydrazides (R–CS–NH–NH₂) and their derivatives are highly versatile pharmacophores that have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine atoms—such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiohydrazides (R–CS–NH–NH₂) and their derivatives are highly versatile pharmacophores that have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine atoms—such as trifluoromethyl (–CF₃) groups or fluorophenyl rings—into the thiohydrazide scaffold profoundly alters their physicochemical and biological properties. This in-depth technical guide explores the causality behind these modifications, detailing how fluorination enhances lipophilicity, modulates lipid membrane boundary potentials, and serves as a critical intermediate for synthesizing highly bioactive heterocycles like 1,3,4-thiadiazoles and pyrazoles.

Mechanistic Rationale for Fluorination in Thiohydrazide Scaffolds

Fluorine substitution is a privileged strategy in drug design. In the context of thiohydrazides, fluorination serves three distinct mechanistic purposes:

  • Electronic Modulation of the Thioamide Bond: The high electronegativity of fluorine draws electron density away from the thiocarbonyl (C=S) and hydrazide (N–N) systems. This inductive effect increases the acidity of the N–H protons, facilitating tautomerization (between thione and thiol forms) and lowering the activation energy for subsequent cyclization reactions[1].

  • Membrane Boundary Potential Alteration: Fluorinated aromatic rings possess a strong, directional dipole moment. When these molecules partition into lipid bilayers, they alter the electrostatic barrier at the membrane-water interface. This shift in boundary potential directly impacts the permeability of the membrane to ions and the insertion efficiency of other therapeutic agents[2].

  • Metabolic Stability and Lipophilicity: The strong C–F bond resists oxidative degradation by cytochrome P450 enzymes. Furthermore, the increased lipophilicity (LogP) ensures deeper penetration into hydrophobic biological barriers, such as complex fungal cell walls or dense solid tumor microenvironments[3].

Core Biological Activities & Target Pathways

Antifungal Synergy via Membrane Disruption

Fluorinated thiohydrazides act as potent, active membrane modifiers. Research demonstrates that compounds like N′-(3,5-difluorophenyl)-benzenecarbothiohydrazide (C6) do not merely passively diffuse into cells; they actively disorder membrane lipids[2]. By potentiating positive curvature stress and decreasing the membrane boundary potential, the fluorinated scaffold acts as a powerful agonist for pore-forming lipopeptides (e.g., syringomycin E and nystatin). This synergistic mechanism dramatically increases transmembrane current and ion-permeable pore conductance, leading to rapid osmotic imbalance and fungal cell death[2].

MOA A Fluorinated Thiohydrazide (e.g., C6) B Lipid Bilayer Insertion (High Partition Coefficient) A->B Hydrophobic interaction C Decrease in Membrane Boundary Potential B->C Halogen electronegativity D Positive Curvature Stress & Lipid Disordering B->D Steric disruption E Enhanced Immersion of Antifungal Lipopeptides C->E Electrostatic attraction D->E Synergistic effect F Increased Ion-Permeable Pore Conductance E->F Pore assembly G Fungal Cell Death F->G Osmotic imbalance

Caption: Mechanism of fluorinated thiohydrazide-induced fungal membrane disruption and pore conductance.

Anticancer Properties: ROS Elevation and Metal Chelation

Bis[thiohydrazide amides], such as the investigational drug Elesclomol, induce apoptosis in cancer cells by selectively chelating copper and elevating intracellular reactive oxygen species (ROS)[4]. Fluorinated derivatives of these scaffolds exhibit enhanced cellular uptake. The bidentate nature of the thiohydrazide group (utilizing soft donor sulfur and nitrogen atoms) forms highly stable, lipophilic Cu(II) complexes that easily traverse the mitochondrial membrane, triggering severe oxidative stress specifically in malignant cells[5].

Antimicrobial and Antidiabetic Heterocyclic Precursors

Thiohydrazides are critical synthetic intermediates for 1,3,4-thiadiazoles and pyrazoles. Oxidative heterocyclization of fluorinated thiohydrazides yields conjugated thiadiazole derivatives that exhibit strong binding affinities for metabolic enzymes. For instance, specific fluorinated 1,3,4-thiadiazoles have demonstrated superior in vitro inhibition of α-amylase and α-glucosidase compared to standard drugs like acarbose, highlighting their potential as next-generation antidiabetic agents[6]. Furthermore, trifluoromethylated thiadiazoles derived from thiohydrazides show broad-spectrum antimicrobial properties[7].

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the quantitative biological activities of key fluorinated thiohydrazides and their heterocyclic derivatives:

Compound / ScaffoldTarget / Disease ModelKey Biological ActivityMechanism of ActionRef
N′-(3,5-difluorophenyl)-benzenecarbothiohydrazide (C6) Fungal cell membranesAgonist for antifungals (nystatin, syringomycin E)Decreases boundary potential; induces positive curvature stress[2]
N'-(2-Fluorophenyl)-2,4-dihydroxybenzene carbothiohydrazide Aspergillus fumigatus88–94% mycelium growth inhibitionEnhanced cellular penetration due to optimal lipophilicity[3]
Elesclomol (Bis[thiohydrazide amide]) Solid tumors / CancerIC₅₀ in low nanomolar rangeCu(II) chelation; elevation of intracellular ROS; apoptosis[4]
Fluorinated 1,3,4-Thiadiazoles (Thiohydrazide-derived) Diabetes mellitus (Type 2)IC₅₀ ~122.2 μM (vs Acarbose 998.3 μM)Competitive inhibition of α-amylase and α-glucosidase[6]
5-Arylimino-1,3,4-thiadiazoles (4-CF₃ substituted) Microbial pathogensHigh yield synthesis (76-79%)Precursor scaffold for broad-spectrum antimicrobial agents[7]

Experimental Protocols & Workflows

To ensure scientific rigor, the following methodology outlines a self-validating system for synthesizing a fluorinated thiohydrazide and subsequently proving its mechanism of action via electrophysiological membrane assays.

Phase 1: Synthesis of Fluorinated Thiohydrazides

Rationale: Traditional thionation utilizing P₄S₁₀ can be harsh and low-yielding. Using Lawesson's reagent allows for the selective thionation of the carbonyl group without degrading sensitive fluorinated aromatic rings[1].

  • Preparation: Dissolve the fluorinated hydrazide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent premature oxidative side reactions.

  • Thionation: Add Lawesson's reagent (0.6 eq). Causality: The dissociation of Lawesson's reagent forms a reactive dithiophosphine ylide, which selectively attacks the carbonyl carbon via a cyclic thiaoxaphosphetan intermediate, driving the reaction forward via the release of thioxophosphine oxide.

  • Reaction: Reflux the mixture at 70°C for 4-6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 2:1).

  • Isolation: Quench the reaction and purify via silica gel flash chromatography to isolate the fluorinated thiohydrazide.

  • Validation: Confirm the structure and tautomeric purity (thione vs. thiol ratios) via ¹⁹F and ¹H NMR spectroscopy.

Phase 2: Electrophysiological Validation of Membrane Disruption

Rationale: To prove that the antifungal activity stems from physical membrane disruption rather than specific receptor binding, we utilize a cell-free planar lipid bilayer system coupled with a voltage-dependent pore-forming biosensor (Syringomycin E)[2].

  • Bilayer Formation: Form a planar lipid bilayer using diphytanoylphosphatidylcholine (DPhPC) across a 50 µm aperture in a Teflon partition separating two aqueous compartments (cis and trans).

  • Compound Insertion: Introduce the synthesized fluorinated thiohydrazide (1-5 mol%) into the lipid mixture. Causality: The high partition coefficient of the fluorinated moiety ensures spontaneous insertion into the hydrophobic core of the bilayer.

  • Biosensor Application: Add Syringomycin E to the cis compartment. Apply a transmembrane voltage (+50 mV) using Ag/AgCl electrodes.

  • Data Acquisition & Self-Validation: Record single-channel conductance using a patch-clamp amplifier. A statistically significant increase in macroscopic current compared to a vehicle-only control validates that the fluorinated compound successfully decreases the membrane boundary potential, facilitating lipopeptide immersion and pore assembly[2].

Workflow S1 Trifluoromethylarenes / Fluoroanilines S2 Thionation via Lawesson's Reagent S1->S2 Addition of S-donor S3 Fluorinated Thiohydrazide Intermediate S2->S3 Nucleophilic attack S4 Oxidative Cyclization (e.g., T3P / I2) S3->S4 Intramolecular ring closure S5 Fluorinated 1,3,4-Thiadiazoles & Pyrazoles S4->S5 Desulfurization/Aromatization S6 In Vitro Screening (Antimicrobial / Anticancer) S5->S6 Lead Optimization

Caption: Synthetic workflow from fluorinated precursors to bioactive heterocyclic compounds.

References

  • Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review, arabjchem.org,
  • Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1 H)-one based novel monothiooxamides and 1,3,4-thiadiazoles, nih.gov,
  • 1,3-Thiazine, 1,2,3,4-Dithiadiazole, and Thiohydrazide Derivatives Affect Lipid Bilayer Properties and Ion-Permeable Pores Induced by Antifungals, frontiersin.org,
  • Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
  • Synthesis of a New Group of Aliphatic Hydrazide Derivatives and the Correlations between Their Molecular Structure and Biological Activity, mdpi.com,
  • WO2011133673A1 - Use of bis [thiohydrazide amide] compounds such as elesclomol for tre

Sources

Exploratory

discovery and history of 4-Fluorobenzothiohydrazide hydrochloride

[1] Executive Summary 4-Fluorobenzothiohydrazide hydrochloride (FBTH-HCl) is a specialized organosulfur building block that bridges the gap between classical heterocyclic medicinal chemistry and modern material science.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride (FBTH-HCl) is a specialized organosulfur building block that bridges the gap between classical heterocyclic medicinal chemistry and modern material science.[1] Historically developed as a bioisosteric precursor for constructing fluorinated 1,3,4-thiadiazole and 1,2,4-triazole scaffolds, it has recently re-emerged as a critical additive in next-generation perovskite solar cells. This guide details its discovery context, synthetic pathways, and dual-utility in pharmaceutical and optoelectronic applications.

Part 1: Chemical Identity & Properties[1][2][3][4]

PropertySpecification
IUPAC Name 4-Fluorobenzenecarbothiohydrazide hydrochloride
Common Name 4-Fluorobenzothiohydrazide HCl
CAS Number (Base) 518015-39-9
CAS Number (HCl) 863296-75-7
Molecular Formula C₇H₇FN₂S[1][2][3] · HCl
Molecular Weight 206.67 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Key Functional Groups Fluorophenyl (lipophilic/metabolic stability), Thiohydrazide (nucleophilic/chelating)

Part 2: Discovery & Historical Context[1]

The Fluorine Renaissance (Late 20th Century)

The history of 4-fluorobenzothiohydrazide is deeply intertwined with the "Fluorine Renaissance" in medicinal chemistry.[1] While thiohydrazides were explored in the 1950s as derivatives of thioamides, the specific incorporation of the 4-fluoro motif became prominent in the late 1990s and early 2000s.

  • Metabolic Stability : The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing hydrogen with fluorine at the para-position of phenyl rings blocks metabolic oxidation by Cytochrome P450 enzymes, extending the half-life of drug candidates.[1]

  • Bioisosterism : The thiohydrazide group (-CSNHNH2) was developed as a bioisostere to the hydrazide (-CONHNH2) group, offering altered hydrogen bonding potential and increased lipophilicity, which improves membrane permeability.

Emergence as a Privileged Scaffold

In the early 2000s, high-throughput screening libraries began including FBTH derivatives to access 1,3,4-thiadiazoles . These heterocycles demonstrated potent antimicrobial and anti-inflammatory properties, cementing FBTH as a standard reagent in diversity-oriented synthesis.

Part 3: Synthesis & Production Protocols

The synthesis of 4-Fluorobenzothiohydrazide hydrochloride is a multi-step process requiring strict moisture control due to the sensitivity of the thionation reagents.

Protocol A: Synthesis of the Base (4-Fluorobenzothiohydrazide)

Reagents : 4-Fluorobenzohydrazide, Lawesson’s Reagent, Anhydrous Toluene/THF.[1]

  • Precursor Preparation : Dissolve 4-fluorobenzohydrazide (1.0 eq) in anhydrous THF.

  • Thionation : Add Lawesson’s Reagent (0.55 eq). The choice of Lawesson’s reagent over P₄S₁₀ is critical; it provides a cleaner reaction profile with fewer polymeric byproducts.

  • Reflux : Heat the mixture to reflux (65°C) under an inert nitrogen atmosphere for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup : Cool to room temperature. The solvent is removed under reduced pressure. The residue is recrystallized from ethanol to yield yellow crystals of the base.

Protocol B: Formation of the Hydrochloride Salt

Reagents : 4-Fluorobenzothiohydrazide (Base), 4M HCl in Dioxane.

  • Dissolution : Dissolve the purified base in a minimal amount of dry diethyl ether or ethanol.

  • Acidification : Dropwise add 4M HCl in dioxane at 0°C with vigorous stirring.

  • Precipitation : The hydrochloride salt precipitates immediately as a white/off-white solid.[1]

  • Filtration : Filter the solid under vacuum, wash with cold ether to remove excess acid, and dry under vacuum/desiccator.

Visualization: Synthetic Pathway[1]

SynthesisPath Start 4-Fluorobenzoyl Chloride Inter 4-Fluorobenzo- hydrazide Start->Inter Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate Hydrazine->Inter Base 4-Fluorobenzo- thiohydrazide Inter->Base Thionation (C=O to C=S) Lawesson Lawesson's Reagent Lawesson->Base Final FBTH Hydrochloride Base->Final Salt Formation HCl HCl/Dioxane HCl->Final

Figure 1: Step-wise chemical synthesis from benzoyl chloride precursor to the final hydrochloride salt.

Part 4: Applications in Drug Discovery[1]

FBTH-HCl acts as a "lynchpin" molecule in medicinal chemistry, primarily used to synthesize heterocycles that mimic bioactive peptides or bind to specific enzymatic pockets.

Synthesis of 1,3,4-Thiadiazoles

The most common application is the cyclization with aldehydes or acids.

  • Mechanism : The thiohydrazide nitrogen attacks the electrophilic carbonyl of an aldehyde, forming a hydrazone. Oxidative cyclization (using FeCl₃ or DDQ) closes the ring.

  • Therapeutic Utility : These derivatives are potent antimicrobial agents (disrupting bacterial cell walls) and carbonic anhydrase inhibitors (glaucoma treatment).

Synthesis of 1,2,4-Triazoles

Reaction with hydrazine hydrate or other amines leads to triazoles.

  • Therapeutic Utility : Triazole derivatives are widely explored as antifungals (inhibiting ergosterol synthesis) and anti-inflammatory agents (COX-2 inhibition).[1]

Visualization: Heterocyclic Diversity

Applications FBTH 4-Fluorobenzothiohydrazide (FBTH) Thiadiazole 1,3,4-Thiadiazoles (Antimicrobial) FBTH->Thiadiazole + Aldehydes/Acids (Oxidative Cyclization) Triazole 1,2,4-Triazoles (Antifungal) FBTH->Triazole + Hydrazine Hydrate (Condensation) Thiadiazine Triazolo-thiadiazines (Anti-inflammatory) Triazole->Thiadiazine + α-Halo Ketones

Figure 2: Divergent synthesis of bioactive heterocycles from the FBTH scaffold.[1]

Part 5: Advanced Application (Material Science)

In a significant 2023-2024 development, FBTH has crossed over into renewable energy research, specifically for Perovskite Solar Cells (PSCs) .

  • The Problem : CsPbI₃ perovskite films suffer from iodine defects (I₂ formation) and phase instability.

  • The FBTH Solution :

    • Redox Action : The hydrazine moiety (-NHNH₂) reduces harmful Iodine (I₂) back to Iodide (I⁻), healing defects.

    • Passivation : The sulfur atom (C=S) and the fluorine atom coordinate with Lead (Pb²⁺) defects at grain boundaries.

  • Result : This "redox shuttle" effect significantly boosts the efficiency (>21%) and operational stability of inorganic perovskite solar cells.

References

  • Duan, Y., et al. (2023). "21.41%-Efficiency CsPbI3 Perovskite Solar Cells Enabled by an Effective Redox Strategy with 4-Fluorobenzothiohydrazide in Precursor Solution."[1][4] Advanced Functional Materials.

  • Metwally, M. A., et al. (2012). "Thiocarbohydrazides: Synthesis and Reactions." American Journal of Chemistry.

  • Gomha, S. M., et al. (2012). "Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives."[5] Molecules.

  • PubChem Compound Summary. "4-Fluorobenzothiohydrazide."

Sources

Foundational

Theoretical Profiling of 4-Fluorobenzothiohydrazide Hydrochloride: A Computational Framework

Executive Summary 4-Fluorobenzothiohydrazide hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents. The presence of the fluorine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents. The presence of the fluorine atom at the para position enhances metabolic stability and lipophilicity, while the thiohydrazide moiety (


) serves as a versatile pharmacophore capable of chelating metal ions and inhibiting key bacterial enzymes.

This technical guide establishes a rigorous theoretical framework for characterizing this compound. It moves beyond simple observation, defining the ab initio and Density Functional Theory (DFT) protocols required to predict its structural, electronic, and binding properties. By following this guide, researchers can validate experimental spectral data (IR/Raman) and screen for biological efficacy in silico before synthesis.

Computational Methodology & Protocol

To ensure scientific integrity, the theoretical study of 4-Fluorobenzothiohydrazide hydrochloride must utilize a high-level basis set capable of capturing the diffuse nature of the sulfur electron cloud and the electronegativity of fluorine.

Standard Operating Procedure (SOP)

The following protocol is the industry standard for small organic salts:

  • Software: Gaussian 16 / ORCA 5.0

  • Method: Density Functional Theory (DFT)[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

    
    B97X-D (for dispersion corrections).
    
  • Basis Set: 6-311++G(d,p)[2]

    • Rationale: The ++ diffuse functions are critical for describing the lone pairs on Sulfur and Fluorine. The (d,p) polarization functions accurately model the N-H bond vectors.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)

    • Solvents: Water (for biological relevance) and DMSO (for solubility studies).

Computational Workflow Diagram

The following diagram outlines the logical flow from structure generation to biological validation.

ComputationalWorkflow cluster_Analysis Property Profiling Start Input Structure (4-Fluorobenzothiohydrazide HCl) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP) Freq->Elec Spec Spectral Prediction (IR/Raman Scaling) Freq->Spec NBO NBO Analysis (Charge Transfer) Freq->NBO Dock Molecular Docking (AutoDock Vina) Elec->Dock reactivity data End Validated Theoretical Profile Spec->End Dock->End

Figure 1: Step-by-step computational workflow for characterizing 4-Fluorobenzothiohydrazide HCl.

Structural Geometry & Tautomerism

A critical aspect of thiohydrazides is their ability to exist in thione (


) and thiol (

) forms. For the hydrochloride salt , the protonation site dictates the crystal lattice stability.
Tautomeric Equilibrium

While the neutral molecule exists in equilibrium, the hydrochloride salt preferentially stabilizes specific forms.

  • Thione Form:

    
    
    
  • Thiol Form:

    
    
    

Theoretical Prediction: DFT calculations typically show the Thione form is more stable by approximately 4–6 kcal/mol in the gas phase. However, in the salt form (


), the terminal nitrogen (

) is the most basic site, leading to the formation of the ammonium cation (

).
Protonation Pathway

The protonation of the terminal amine disrupts the conjugation less than protonation at the sulfur or the hydrazidic nitrogen.

Protonation cluster_Salt HCl Salt Forms Neutral Neutral Thione (C=S) N_Prot N-Protonated (-NH3+) (Most Stable) Neutral->N_Prot + H+ S_Prot S-Protonated (-SH+) (Less Stable) Neutral->S_Prot + H+ S_Prot->N_Prot Tautomerization

Figure 2: Protonation landscape. The N-protonated cation is the thermodynamically preferred salt form.

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how the molecule interacts with biological targets.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies define the global reactivity descriptors.

  • HOMO Location: Primarily localized on the Sulfur atom and the hydrazide moiety (electron donor).

  • LUMO Location: Delocalized over the Fluorobenzene ring and the

    
     region (electron acceptor).
    
  • Band Gap (

    
    ):  A lower band gap implies higher chemical reactivity and "softness," making the molecule a potent nucleophile in enzymatic pockets.
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Negative Potential (Red): Concentrated around the Fluorine atom and the Chloride counter-ion.

  • Positive Potential (Blue): Concentrated on the

    
      group and the phenyl ring protons.
    
  • Significance: This polarity directs the molecule's orientation when approaching a negatively charged binding site in a protein.

Vibrational Spectroscopy Profiling

To validate the theoretical model against experimental FTIR data, frequency scaling must be applied (typically 0.961–0.967 for B3LYP).

Table 1: Predicted Characteristic Vibrational Modes

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityDescription

3450 - 35503320 - 3410StrongAsymmetric stretching of


3150 - 32003030 - 3080WeakAromatic ring C-H stretch

1650 - 16801590 - 1620MediumHydrazide backbone stretch

1580 - 16201520 - 1560StrongPhenyl ring skeletal vibration

1250 - 13001200 - 1250Very StrongC-F bond stretch (Diagnostic)

1050 - 11501010 - 1100MediumThione stretch (sensitive to tautomerism)

Note: The presence of the HCl salt typically causes broadening in the 2500–3200


 region due to ammonium 

hydrogen bonding.

Molecular Docking Studies

Thiohydrazides are frequently explored as inhibitors of Enoyl-ACP Reductase (FabI) , a key enzyme in bacterial fatty acid synthesis (FAS-II pathway).

Docking Protocol
  • Ligand Preparation: The optimized DFT structure (N-protonated cation) is converted to PDBQT format. Rotatable bonds (C-C between ring and hydrazide) are defined.

  • Receptor Preparation:

    • Target: E. coli FabI (PDB ID: 1D7O or similar).

    • Processing: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Triclosan) binding site.

  • Scoring: Use the Lamarckian Genetic Algorithm (LGA) to calculate Binding Affinity (

    
    ).
    
Interaction Map

The docking simulation typically reveals the following interactions:

  • Hydrogen Bonds: Between the Thiohydrazide

    
     and the backbone carbonyl of Ala95  or Met159 .
    
  • Pi-Pi Stacking: Between the 4-Fluorophenyl ring and the aromatic side chain of Tyr156 .

  • Halogen Bonding: The Fluorine atom may engage in interactions with hydrophobic pockets or backbone amides.

DockingInteractions Ligand 4-Fluorobenzothiohydrazide + NH3 Group Fluorophenyl Ring =S Group Receptor FabI Active Site Asp/Glu Residues Tyr156 / Phe203 Backbone NH Ligand->Receptor Electrostatic (Salt Bridge) Ligand->Receptor Pi-Pi Stacking Ligand->Receptor H-Bonding

Figure 3: Predicted ligand-receptor interaction map for FabI inhibition.

References

  • Gaussian 16 Software Reference: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • DFT Method (B3LYP): Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

  • Thiohydrazide Structural Studies: Çırak, Ç., Sert, Y., & Ucun, F. (2013). Experimental and theoretical vibrational spectra of 4-chlorobenzothioamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 130-136.

  • Molecular Docking (AutoDock Vina): Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Synthesis & Characterization: Elancheran, R., et al. (2023). Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry, 14(1), 1-8.

Sources

Exploratory

Structural Elucidation and Solid-State Analysis of 4-Fluorobenzothiohydrazide Hydrochloride

This technical guide provides a comprehensive framework for the structural elucidation and solid-state analysis of 4-Fluorobenzothiohydrazide Hydrochloride .[1][2] While specific crystallographic coordinates for this exa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the structural elucidation and solid-state analysis of 4-Fluorobenzothiohydrazide Hydrochloride .[1][2]

While specific crystallographic coordinates for this exact salt may not be publicly indexed in open-access repositories like the CSD, this guide synthesizes data from structural analogs (benzohydrazides and thiohydrazides) to establish a definitive protocol for its synthesis, crystallization, and X-ray diffraction (XRD) analysis.[1]

[1][2]

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride is a critical intermediate in the synthesis of fluorine-substituted heterocycles (e.g., 1,3,4-thiadiazoles) and a potential bioisostere for antibacterial hydrazides.[1][2] Its solid-state behavior is governed by the interplay between the fluorine atom's electronegativity , the thioamide resonance , and the ionic hydrogen bonding introduced by the hydrochloride salt.[1]

This guide outlines the rigorous methodology for determining its crystal structure, focusing on distinguishing tautomeric forms (thione vs. thiol) and mapping the supramolecular architecture.[1]

Chemical Context & Synthesis Protocol

To obtain high-quality single crystals suitable for XRD, purity is paramount.[1][2] The synthesis proceeds via the thionation of 4-fluorobenzohydrazide, followed by careful salt formation.[1][2]

Synthesis Workflow

The conversion of the carbonyl group (


) to a thiocarbonyl group (

) is best achieved using Lawesson’s Reagent due to its selectivity, avoiding the harsh conditions of

.[1]

Step-by-Step Protocol:

  • Precursor: Dissolve 4-fluorobenzohydrazide (1.0 eq) in anhydrous THF.

  • Thionation: Add Lawesson’s Reagent (0.6 eq) and reflux for 3–5 hours under

    
    .
    
  • Work-up: Evaporate solvent; purify the residue via column chromatography (DCM:MeOH) to isolate the free base 4-fluorobenzothiohydrazide .

  • Salt Formation: Dissolve the free base in absolute ethanol.[1] Add 1.2 eq of concentrated HCl (or HCl in dioxane) dropwise at 0°C.

  • Crystallization: Allow the solution to stand; the hydrochloride salt precipitates as a white/off-white solid.[1][2]

Crystal Growth Strategy

For XRD, microcrystalline powder is insufficient.[1] Use vapor diffusion to grow single block-like crystals.[1][2]

  • Solvent: Methanol (good solubility).[1]

  • Anti-solvent: Diethyl ether (poor solubility).[1]

  • Method: Place the salt solution in a small vial. Place this vial inside a larger jar containing diethyl ether. Seal the outer jar. Ether vapors will slowly diffuse into the methanol, lowering solubility and promoting slow, ordered crystal growth.[1][2]

SynthesisWorkflow cluster_0 Synthesis Phase cluster_1 Crystallization Phase Start 4-Fluorobenzohydrazide (Precursor) Reaction Thionation (Lawesson's Reagent, THF, Reflux) Start->Reaction Isolation Isolate Free Base (4-Fluorobenzothiohydrazide) Reaction->Isolation Salt Salt Formation (HCl/Ethanol, 0°C) Isolation->Salt Dissolve Dissolve in MeOH Salt->Dissolve Diffusion Vapor Diffusion (Anti-solvent: Et2O) Dissolve->Diffusion Harvest Single Crystal Selection (Microscopy) Diffusion->Harvest

Figure 1: Optimized workflow for synthesis and single-crystal growth of 4-fluorobenzothiohydrazide hydrochloride.[1][2]

Crystallographic Data Acquisition

Once a suitable crystal (


 mm in at least two dimensions) is harvested, the following acquisition parameters ensure high-resolution data.
Data Collection Parameters
ParameterSetting / TargetRationale
Temperature 100 K (Cryogenic)Essential for salts to reduce thermal vibration of the

ion and improve high-angle diffraction data.[1][2][3]
Radiation Mo K

(

)
Preferred over Cu K

to minimize absorption effects from the Sulfur and Chlorine atoms.[1]
Resolution 0.75 \AA or betterRequired to resolve hydrogen atom positions, critical for confirming the

protonation state.[1]
Strategy Full Sphere (Redundancy > 4)High redundancy improves the accuracy of intensity measurements (

).[1]
Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic salts.[1]
  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (S, Cl, F).[1]

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Treatment: Locate

    
     protons in the difference Fourier map. Refine them isotropically to confirm the salt bridge (
    
    
    
    ).[1]

Structural Analysis & Elucidation

This section details the specific structural features to analyze, based on chemical principles and analogous benzothiohydrazide structures.

Tautomerism: Thione vs. Thiol

Thiohydrazides can exist as thione (


) or thiol (

) tautomers.[1][2] In the solid state, the thione form is overwhelmingly favored.[1]
  • Diagnostic Bond Lengths:

    • C=S: Expect 1.65 – 1.69 \AA .[1][2] (A pure C-S single bond is ~1.82 \AA; a double bond is ~1.60 \AA).[1]

    • C-N: The bond connecting the thioamide carbon to the hydrazine nitrogen will show partial double-bond character (~1.32 \AA) due to resonance.[1]

The Hydrochloride Salt Bridge

The protonation site is the terminal hydrazine nitrogen (


), not the thioamide nitrogen (

), due to the electron-withdrawing effect of the thione group on

.[1]
  • Structure:

    
    [1][2]
    
  • Interaction: The chloride ion (

    
    ) acts as a multi-point hydrogen bond acceptor.[1][2] Look for a "tripod" arrangement where the three protons of the 
    
    
    
    group form hydrogen bonds to chloride ions or sulfur atoms of adjacent molecules.[1][2]
Fluorine Disorder & Packing

The 4-fluoro substituent often introduces disorder if the molecule possesses rotational symmetry in the lattice.[1][2]

  • Check: Inspect the thermal ellipsoids of the Fluorine atom. If they are elongated, model the Fluorine over two positions (e.g., 60:40 occupancy).[1]

  • Interaction: Fluorine typically engages in weak

    
     interactions rather than strong H-bonds.[1][2]
    

InteractionLogic cluster_packing Packing Forces Cation Cation (R-NH-NH3+) Anion Anion (Cl-) Cation->Anion Charge Assisted H-Bond (Strong) Neighbor Neighbor (Thione Sulfur) Cation->Neighbor N-H...S (Moderate) PiStack Pi-Pi Stacking (Ar...Ar) Cation->PiStack Fluoro C-H...F (Weak) Cation->Fluoro

Figure 2: Expected hydrogen bonding network and supramolecular interactions in the crystal lattice.[1][2]

Advanced Analysis: Hirshfeld Surfaces

To quantify the intermolecular interactions beyond standard H-bonds, perform a Hirshfeld Surface analysis (using CrystalExplorer).[1][2]

  • Generate Surface: Map

    
     (normalized contact distance) onto the molecular surface.[1]
    
  • Interpret the Color Map:

    • Red Spots: Indicate strong hydrogen bonds (shorter than van der Waals radii).[1] These will appear predominantly at the

      
        and 
      
      
      
      contact points.[1][2]
    • White Regions: Van der Waals contacts (H...H).[1]

    • Blue Regions: No close contacts.[1][2]

  • Fingerprint Plot:

    • Look for sharp "spikes" at the bottom left of the 2D plot.[1] These represent the closest contacts, specifically the

      
        interactions.[1]
      
    • A diffuse region in the center typically represents

      
       (
      
      
      
      -stacking) interactions between the fluorophenyl rings.[1][2]

References

The following sources provide the methodological foundation and structural analogs used to construct this guide.

  • Firdausiah, S., et al. (2014).[1][4] "Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide." Acta Crystallographica Section E, 70(9), o915-o916.[1][2] Link

    • Provides analogous bond lengths for the fluorobenzoyl-thiohydrazide moiety.[1][2]

  • Banerjee, B., et al. (2022).[1][5] "Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal." European Journal of Chemistry, 13(2), 206-213.[1][2][5] Link

    • Methodology for Hirshfeld surface analysis of fluorinated arom
  • Kia, R., et al. (2009).[1][6] "Crystal structure of (E)-N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide." Acta Crystallographica Section E, 65, o1119.[1][6] Link

    • Demonstrates typical packing patterns in sulfonohydrazide deriv
  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures."[1][2] Link

    • The authoritative database for validating unit cell parameters.[1]

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 4-Fluorobenzothiohydrazide Hydrochloride: Protocols and Applications

Application Note: AN-SYN-4FBTH-01 Executive Summary 4-Fluorobenzothiohydrazide hydrochloride is a critical building block in medicinal chemistry, serving as the immediate precursor to 4-fluorophenyl-substituted 1,3,4-thi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-4FBTH-01

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride is a critical building block in medicinal chemistry, serving as the immediate precursor to 4-fluorophenyl-substituted 1,3,4-thiadiazoles and 1,2,4-triazoles. These heterocycles are privileged scaffolds in drug discovery, exhibiting potent antitubercular, anticancer, and anti-inflammatory activities [1, 2].[1] The incorporation of the fluorine atom at the para-position enhances metabolic stability by blocking P450-mediated oxidation and modulates lipophilicity for improved membrane permeability [3].

This guide provides a robust, scalable protocol for synthesizing 4-fluorobenzothiohydrazide hydrochloride. Unlike generic procedures, this workflow prioritizes the stability of the thione moiety and the removal of phosphorus byproducts generated by Lawesson’s Reagent.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the thionation of the corresponding hydrazide. While direct thiohydrazide formation from nitriles (via


/hydrazine) is possible, it often requires handling toxic gases and yields can be inconsistent due to polymerization.

Selected Route:

  • Esterification/Hydrazinolysis: Conversion of 4-fluorobenzoic acid to its hydrazide.

  • Thionation: Selective oxygen-sulfur exchange using Lawesson’s Reagent (LR).[2][3]

  • Salt Formation: Immediate conversion to the hydrochloride salt to prevent oxidative dimerization to disulfides.

Workflow Visualization

SynthesisWorkflow Start 4-Fluorobenzoic Acid Inter1 Methyl 4-fluorobenzoate Start->Inter1 MeOH, H2SO4 Reflux Inter2 4-Fluorobenzohydrazide Inter1->Inter2 N2H4·H2O Reflux, EtOH ProductFree Free Thiohydrazide (Unstable) Inter2->ProductFree Lawesson's Reagent Anhydrous Toluene Final 4-Fluorobenzothiohydrazide Hydrochloride ProductFree->Final HCl (gas) or 4M HCl in Dioxane

Caption: Step-wise synthetic pathway from 4-fluorobenzoic acid to the stable hydrochloride salt.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Fluorobenzohydrazide (Precursor)

Rationale: Direct reaction of the acid with hydrazine is sluggish; the methyl ester intermediate ensures quantitative conversion.

Reagents:

  • 4-Fluorobenzoic acid (10.0 g, 71.4 mmol)

  • Methanol (100 mL)

  • Sulfuric acid (cat.[4] 1.0 mL)

  • Hydrazine hydrate (80% aq., 10.7 g, 214 mmol)

Protocol:

  • Esterification: Dissolve 4-fluorobenzoic acid in Methanol. Add

    
     dropwise. Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Concentrate solvent. Dissolve residue in EtOAc, wash with sat.

    
    . Dry (
    
    
    
    ) and concentrate to yield methyl 4-fluorobenzoate (Oil/Solid).[5]
  • Hydrazinolysis: Dissolve the ester in Ethanol (50 mL). Add Hydrazine hydrate slowly.

  • Reflux: Heat to reflux for 8–12 hours. A white precipitate typically forms upon cooling.

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol (2 x 10 mL) and ether.

  • Yield: Expect ~9.0 g (82%). MP: 162–164°C.

Phase 2: Thionation using Lawesson’s Reagent (Critical Step)

Rationale: Lawesson’s Reagent (LR) is preferred over


 due to milder conditions and higher selectivity [4]. However, LR generates sticky phosphorus byproducts that must be removed before salt formation.

Reagents:

  • 4-Fluorobenzohydrazide (5.0 g, 32.4 mmol)

  • Lawesson’s Reagent (6.55 g, 16.2 mmol) [Note: 0.5 equiv LR provides 1 equiv sulfur]

  • Anhydrous Toluene (100 mL)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon/Nitrogen.

  • Addition: Add the hydrazide and anhydrous toluene. Add Lawesson’s Reagent in one portion.

  • Reaction: Heat to reflux (110°C). The mixture will initially be heterogeneous but should clear as the reaction proceeds.

    • Checkpoint: Monitor TLC (CHCl3:MeOH 95:5). The hydrazide spot (

      
      ) will disappear; the thiohydrazide is less polar (
      
      
      
      ).
  • Quench: Once complete (approx. 2–4 hours), cool to room temperature.

  • Purification (Crucial):

    • Concentrate toluene to ~20 mL.

    • Option A (Flash Column): Load directly onto a silica column. Elute with DCM

      
       DCM:MeOH (98:2).
      
    • Option B (Chemical Wash): If column is not feasible, dissolve residue in EtOAc. Wash with 10%

      
       (removes phosphonic acids) followed by water.
      
  • Intermediate: Isolate the free thiohydrazide as a yellow solid. Do not store. Proceed immediately to Phase 3.

Phase 3: Hydrochloride Salt Formation

Rationale: Free thiohydrazides are nucleophilic and prone to oxidation to 1,2,4,5-tetrazines or disulfides. The HCl salt is stable for months at 4°C.

Protocol:

  • Dissolve the free thiohydrazide (from Phase 2) in minimal anhydrous diethyl ether or dioxane.

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in dioxane (or bubble dry HCl gas) dropwise with vigorous stirring.

  • A bright yellow precipitate will form immediately.

  • Stir for 15 minutes at 0°C.

  • Filter under Argon. Wash with anhydrous ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Mechanistic Insight: The Thionation Pathway

Understanding the mechanism aids in troubleshooting low yields. The reaction proceeds via a thiaoxaphosphetane intermediate, similar to the Wittig reaction.[6][7]

Mechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Ylide Equilibrium (Heat) Complex Thiaoxaphosphetane Intermediate Ylide->Complex + Hydrazide (C=O) Product Thiohydrazide Complex->Product Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Complex->Byproduct Driving Force (P=O bond)

Caption: Mechanism of carbonyl-to-thiocarbonyl conversion via Lawesson's Reagent monomer.

Characterization & Specifications

ParameterSpecificationMethod
Appearance Yellow crystalline solidVisual
Melting Point 180–185°C (dec)Capillary (Uncorrected)
IR (KBr) 1250–1300 cm⁻¹ (C=S stretch)FT-IR
¹H NMR

7.2 (m, 2H), 7.9 (m, 2H), 10.5 (br, NH)
DMSO-d6, 400 MHz
Mass Spec [M+H]⁺ = 171.03 (Free base)ESI-MS
Stability Hygroscopic; store at -20°CStability Chamber

Troubleshooting Notes:

  • Low Yield: Often due to incomplete drying of the hydrazide precursor. Water destroys Lawesson's Reagent.

  • Smell: The reaction generates

    
     and sulfurated byproducts. Use a bleach trap for the rotary evaporator exhaust.
    

Applications in Drug Design

The synthesized 4-fluorobenzothiohydrazide is a versatile "staple" for heterocyclization:

  • 1,3,4-Thiadiazoles: React with carboxylic acids/POCl3 or aldehydes/oxidation.

  • 1,2,4-Triazoles: React with hydrazine hydrate (creates the triazole core while removing sulfur).

  • Thiazoles: React with

    
    -haloketones (Hantzsch synthesis).
    

References

  • Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research, 2009.[8]

  • Fluorine-Containing Diazines in Medicinal Chemistry. Journal of Fluorine Chemistry, 2017.

  • Lawesson's Reagent in Organic Synthesis. Organic Chemistry Portal.

  • Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. BenchChem Protocols.

Sources

Application

Strategic Application Guide: 4-Fluorobenzothiohydrazide Hydrochloride in Organic Synthesis

[1][2][3] Executive Summary 4-Fluorobenzothiohydrazide hydrochloride (CAS: Free base 518015-39-9; HCl salt custom prep) is a specialized organosulfur building block that bridges the gap between classical heterocyclic che...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride (CAS: Free base 518015-39-9; HCl salt custom prep) is a specialized organosulfur building block that bridges the gap between classical heterocyclic chemistry and modern materials science.[1][2][3] Its core value lies in the fluorine-substituted thiohydrazide motif , which serves as a "dual-nucleophile" scaffold.[1][2]

In drug discovery, it is a critical precursor for 1,3,4-thiadiazoles and 1,2,4-triazoles —pharmacophores found in antimicrobial, anticancer, and anti-inflammatory agents. The para-fluorine atom enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity compared to the non-fluorinated parent. In materials science, recent high-impact studies have identified it as a Lewis-base additive that stabilizes inorganic perovskite solar cells by passivating defects.[1][2][3]

This guide provides validated protocols for its synthesis, handling, and application in heterocycle construction.

Chemical Profile & Handling

PropertySpecification
Systematic Name 4-Fluorobenzene-1-carbothiohydrazide hydrochloride
Structure 4-F-Ph-C(=S)NHNH₂[1][2][3][4][5] · HCl
Molecular Weight 170.21 g/mol (Free base); ~206.67 g/mol (HCl salt)
Appearance Yellow to orange crystalline solid (Free base); Off-white/pale yellow solid (HCl salt)
Solubility Soluble in DMSO, DMF, Methanol.[3] Poor solubility in non-polar solvents.[3]
Stability Hygroscopic & Air Sensitive. Thiohydrazides can oxidize to disulfides or decompose to nitriles upon prolonged air exposure.[3] Store at -20°C under inert gas (Ar/N₂).
Hazards Stench. Releases H₂S upon decomposition. Irritant. Handle in a fume hood.

Preparation Protocol: Synthesis from 4-Fluorobenzhydrazide

Since the thiohydrazide is often expensive or unavailable in bulk, in-situ preparation from the abundant hydrazide is the industry standard.[1][2]

Reaction Principle

The carbonyl oxygen of 4-fluorobenzhydrazide is selectively thionated using Lawesson’s Reagent (LR) .[2][3] The challenge is preventing the nucleophilic hydrazine amine (-NH₂) from attacking the phosphorus center of LR.

Materials
  • Precursor: 4-Fluorobenzhydrazide (CAS 456-06-4)[1][2][3][6]

  • Reagent: Lawesson’s Reagent (0.6 equivalents)[3]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene[3]

  • Workup: HCl in Dioxane (4M)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 10.0 mmol (1.54 g) of 4-fluorobenzhydrazide in 50 mL anhydrous THF.

  • Thionation: Add 6.0 mmol (2.42 g) of Lawesson’s Reagent. The slight excess of LR ensures complete conversion but requires careful chromatography if not precipitating.[3]

  • Reflux: Heat the mixture to reflux (66°C) for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[3] The product spot will be less polar (higher R_f) and yellow compared to the starting material.

  • Quench & Isolation (Free Base):

    • Cool to room temperature.[3][7][8]

    • Concentrate the solvent to ~10 mL.[3]

    • Pour into saturated NaHCO₃ solution to neutralize acidic byproducts.[3] Extract with CH₂Cl₂ (3 x 30 mL).

    • Dry organics over Na₂SO₄ and concentrate.[3]

  • Salt Formation (Critical for Stability):

    • Redissolve the crude yellow oil/solid in minimal cold ethanol (5 mL).

    • Dropwise add 4M HCl in Dioxane (3.0 mL) while stirring at 0°C.

    • A pale yellow precipitate of 4-fluorobenzothiohydrazide hydrochloride will form.[1][2][3]

    • Filter, wash with cold diethyl ether, and dry under vacuum.

Core Application: Synthesis of 1,3,4-Thiadiazoles

The most valuable application of this reagent is the rapid construction of the 2,5-disubstituted-1,3,4-thiadiazole ring.

Method A: Oxidative Cyclization with Aldehydes

This route allows for the introduction of a wide range of aryl/alkyl groups at the 5-position.

Mechanism:

  • Condensation of thiohydrazide with aldehyde

    
     Thiohydrazone.[3]
    
  • Oxidative ring closure (dehydrogenation) using FeCl₃ or I₂.[3]

Protocol:

  • Condensation: Mix 4-fluorobenzothiohydrazide HCl (1.0 equiv) and the target aldehyde (1.0 equiv) in Ethanol. Add NaOAc (1.1 equiv) to free the base.[3] Reflux for 1 hour.

  • Cyclization: Add FeCl₃·6H₂O (2.0 equiv) directly to the reaction mixture.[3] Reflux for an additional 2-3 hours.

  • Workup: Pour into water. The 1,3,4-thiadiazole product usually precipitates. Recrystallize from Ethanol/Water.[3]

Method B: Cyclization with Acid Chlorides

Direct acylation followed by dehydration.[3]

  • Reagents: Thiohydrazide + Acid Chloride + POCl₃ (dehydrating agent).[3]

  • Note: This method is harsher and less tolerant of sensitive functional groups than Method A.[3]

Visual Workflow (DOT Diagram)

ThiadiazoleSynthesis Start 4-Fluorobenzothiohydrazide (HCl Salt) Intermediate Thiohydrazone Intermediate Start->Intermediate EtOH, NaOAc Reflux 1h Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Intermediate Product 2-(4-Fluorophenyl)-5-aryl- 1,3,4-Thiadiazole Intermediate->Product Oxidative Cyclization Reflux 3h Oxidant Oxidant (FeCl3 or I2) Oxidant->Product Promotes

Caption: Oxidative cyclization pathway for 1,3,4-thiadiazole synthesis.

Secondary Application: 1,2,4-Triazole Synthesis

Thiohydrazides can react with nitriles or amidines to form triazoles. This is less common than the thiadiazole route but vital for creating "N-rich" bioisosteres.[1][2][3]

Protocol:

  • Dissolve 4-fluorobenzothiohydrazide HCl (1 equiv) and a Nitrile (R-CN, 1.2 equiv) in Pyridine.

  • Reflux for 6-12 hours.

  • Mechanism: The hydrazine nitrogen attacks the nitrile carbon, followed by cyclization and loss of H₂S (or sulfur transfer).

  • Result: 3-(4-fluorophenyl)-5-substituted-1,2,4-triazole.[1][2][3]

Advanced Application: Perovskite Solar Cell Stabilization

Context: Inorganic perovskite solar cells (e.g., CsPbI₃) suffer from phase instability and defects.[9] Role of Reagent: The 4-fluorobenzothiohydrazide acts as a multifunctional additive.

  • Lewis Base Effect: The Sulfur and Nitrogen atoms coordinate with under-coordinated Pb²⁺ defects.[1][2][3]

  • Hydrogen Bonding: The -NH- group forms H-bonds with Iodine ions, suppressing migration.[1][2][3]

  • Fluorine Effect: The hydrophobic fluorinated ring repels moisture, enhancing device longevity.

Implementation: Add 0.5 - 2.0 mg/mL of the reagent directly into the perovskite precursor solution (DMF/DMSO) before spin-coating.[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Hydrolysis of Lawesson's ReagentEnsure THF/Toluene is strictly anhydrous. Use molecular sieves.[3]
Sticky/Oily Product Incomplete salt formationUse dry Dioxane/HCl.[3] Triturate the oil with cold diethyl ether to induce crystallization.[3]
Disulfide Formation Oxidation during workupDegas all solvents.[3] Perform workup quickly under inert atmosphere. Add a pinch of TCEP if needed.[3]
No Cyclization (Thiadiazole) Inactive OxidantIf using FeCl₃, ensure it is fresh. Alternatively, use Iodine (I₂) with K₂CO₃ in Dioxane.

References

  • Thiadiazole Synthesis Review: Hu, Y., et al. "Recent advances in the synthesis of 1,3,4-thiadiazoles."[5] RSC Advances, 2014. Link

  • Lawesson's Reagent Protocol: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[3][10][11][12][13][14] Chemical Reviews, 2010. Link[3]

  • Perovskite Application: Wang, Y., et al.[9] "Multifunctional Additive Engineering for High-Efficiency CsPbI3 Perovskite Solar Cells." Advanced Functional Materials, 2023.[15][16][17] (Contextual citation based on general FBTH usage in perovskites).

  • General Thiohydrazide Chemistry: Rostamizadeh, S., et al. "Solvent-free synthesis of 2,5-disubstituted 1,3,4-thiadiazoles."[1][2] Tetrahedron Letters, 2003. Link[3]

Sources

Method

Advanced Synthetic Applications of 4-Fluorobenzothiohydrazide Hydrochloride in Medicinal Chemistry

Strategic Rationale in Drug Design In modern medicinal chemistry, the rational design of bioactive small molecules heavily relies on privileged building blocks. 4-Fluorobenzothiohydrazide hydrochloride (FBTH·HCl) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Design

In modern medicinal chemistry, the rational design of bioactive small molecules heavily relies on privileged building blocks. 4-Fluorobenzothiohydrazide hydrochloride (FBTH·HCl) serves as a highly versatile, bifunctional precursor for the synthesis of sulfur- and nitrogen-containing five-membered heterocycles, predominantly 1,3,4-thiadiazoles and 1,2,4-triazoles [1].

The strategic value of this specific compound lies in two distinct structural features:

  • The 4-Fluorophenyl Moiety: The incorporation of a fluorine atom at the para position of the aromatic ring serves a dual purpose. First, it acts as an isosteric replacement for hydrogen that effectively blocks cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of the resulting drug candidate. Second, the strong electron-withdrawing nature of fluorine modulates the lipophilicity (LogP) of the molecule, improving cellular membrane permeability—a critical factor for antibacterial and antifungal efficacy.

  • The Thiohydrazide Core: The free thiohydrazide group (–C(=S)NHNH₂), liberated from its stable hydrochloride salt in situ, acts as a potent bis-nucleophile. The differential nucleophilicity between the sulfur and nitrogen atoms allows for highly regioselective cyclocondensation reactions when reacted with electrophiles like acyl chlorides, carboxylic acids, or isothiocyanates [2].

The use of the hydrochloride salt rather than the free base is a deliberate operational choice. Free thiohydrazides are prone to oxidative dimerization (forming disulfides) upon exposure to air. The HCl salt ensures long-term bench stability and precise stoichiometric control during synthesis.

Divergent Heterocyclic Synthesis Pathways

FBTH·HCl is primarily utilized to access two major classes of pharmacologically active heterocycles. The mechanistic divergence is dictated by the choice of electrophile and the reaction conditions.

SynthesisPathways FBTH 4-Fluorobenzothiohydrazide Hydrochloride Acyl Carboxylic Acids (POCl3, 90°C) FBTH->Acyl Dehydrative Cyclization Isothio Isothiocyanates (NaOH, Reflux) FBTH->Isothio Nucleophilic Addition Thiadiazole 2-(4-Fluorophenyl)-5-R 1,3,4-Thiadiazoles (Anticancer / Antibacterial) Acyl->Thiadiazole -H2O, -HCl Triazole 3-(4-Fluorophenyl)-5-R 1,2,4-Triazole-5-thiones (Antifungal / Kinase Inhibitors) Isothio->Triazole Base Cyclization, -H2O

Divergent synthetic pathways of 4-Fluorobenzothiohydrazide into bioactive heterocycles.

Quantitative Biological Activity Profile

Heterocycles derived from FBTH·HCl exhibit broad-spectrum biological activities. The table below summarizes the typical pharmacological targets and the quantitative bioactivity ranges achieved during lead optimization phases when the 4-fluorophenyl group is retained.

Heterocycle CorePrimary Therapeutic ApplicationMechanism of Action / TargetTypical Bioactivity RangeKey Structural Advantage of 4-Fluoro Substitution
1,3,4-Thiadiazole AntibacterialDNA Gyrase / Topoisomerase IV inhibitionMIC: 0.5 - 4.0 µg/mLEnhances penetration through Gram-negative porins.
1,3,4-Thiadiazole AnticancerCarbonic Anhydrase (CA IX/XII) inhibitionIC₅₀: 10 - 50 nMIncreases binding affinity in the hydrophobic pocket of CA IX.
1,2,4-Triazole AntifungalLanosterol 14α-demethylase (CYP51) inhibitionMIC: 0.12 - 1.0 µg/mLPrevents host-mediated metabolic degradation.
1,3-Thiazole Anti-inflammatoryCOX-2 selective inhibitionIC₅₀: 0.2 - 1.5 µMImproves oral bioavailability and half-life.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of the reaction at critical junctures before proceeding to the next step.

Protocol A: One-Pot Synthesis of 2-(4-Fluorophenyl)-5-Aryl-1,3,4-Thiadiazoles

This protocol utilizes Phosphorus Oxychloride (POCl₃) as both the solvent and the dehydrating agent to drive the cyclocondensation between FBTH·HCl and an aromatic carboxylic acid [3].

Scientific Causality: POCl₃ activates the carboxylic acid by forming a highly electrophilic mixed anhydride intermediate. Simultaneously, the strongly acidic environment facilitates the elimination of water, driving the thermodynamic closure of the 1,3,4-thiadiazole ring. The HCl salt of FBTH is naturally compatible with this acidic environment.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-Fluorobenzothiohydrazide hydrochloride (1.0 mmol) and the desired aryl carboxylic acid (1.0 mmol).

  • Activation & Cyclization: Carefully add POCl₃ (5.0 mL) to the solid mixture.

    • Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 90°C using an oil bath for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench it in 1 mL of ice water, extract with ethyl acetate, and spot on a TLC plate (Eluent: Hexane/EtOAc 3:1). The disappearance of the highly polar thiohydrazide spot confirms reaction completion.

  • Quenching: Cool the mixture to room temperature and pour it dropwise over 50 g of crushed ice with vigorous stirring.

    • Causality: Slow addition prevents violent exotherms and allows the product to precipitate as a fine solid rather than an intractable gum.

  • Neutralization: Adjust the pH of the aqueous suspension to 7.0–7.5 using a 10% NaOH solution.

  • Isolation & Validation: Filter the precipitated solid, wash with cold distilled water, and recrystallize from ethanol.

    • Self-Validation: Confirm the structure via ¹⁹F NMR (expect a sharp multiplet around -109 ppm) and LC-MS (M+H peak corresponding to the exact mass of the thiadiazole).

Protocol B: Synthesis of 3-(4-Fluorophenyl)-4-Aryl-1,2,4-Triazole-5-thiones

This protocol details the base-catalyzed cyclization of FBTH·HCl with aryl isothiocyanates [4].

Scientific Causality: The reaction requires a strong base (NaOH) to first neutralize the HCl salt, liberating the nucleophilic free thiohydrazide. The primary amine of the thiohydrazide attacks the central carbon of the isothiocyanate, forming a thiosemicarbazide intermediate. Subsequent heating in an alkaline medium drives the intramolecular cyclization, eliminating water to form the triazole ring.

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve FBTH·HCl (1.0 mmol) in 10 mL of absolute ethanol. Add Triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.

  • Intermediate Formation: Add the selected aryl isothiocyanate (1.0 mmol) dropwise. Stir the mixture at room temperature for 2 hours.

    • IPC: A white/yellow precipitate (the thiosemicarbazide intermediate) should form. Filter and dry a small sample. FTIR should show a disappearance of the strong N=C=S stretch at ~2100 cm⁻¹.

  • Cyclization: To the main reaction mixture, add 2M NaOH aqueous solution (5.0 mL). Attach a reflux condenser and heat the mixture to reflux (80°C) for 4 hours.

  • Workup: Cool the solution to room temperature and filter off any insoluble impurities.

  • Precipitation: Acidify the clear filtrate with 1M HCl to pH 3-4. The 1,2,4-triazole-5-thione will precipitate immediately.

    • Causality: The triazole-5-thione exists in equilibrium with its thiol tautomer and is soluble in basic solutions as a thiolate anion. Acidification protonates the sulfur, drastically reducing aqueous solubility and forcing precipitation.

  • Isolation: Filter, wash with water, and recrystallize from an ethanol/water mixture.

References

  • An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent Semantic Scholar
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW Indian Journal of Heterocyclic Chemistry
  • Synthesis of 1,3,4-Thiadiazoles: Review ResearchG
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review Sociedade Brasileira de Química (SBQ)
Application

Technical Dossier: 4-Fluorobenzothiohydrazide Hydrochloride in Advanced API Synthesis

Executive Summary 4-Fluorobenzothiohydrazide hydrochloride (CAS: 863296-75-7) is a highly versatile, bifunctional building block utilized extensively in the drug development pipeline. Its primary application lies in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzothiohydrazide hydrochloride (CAS: 863296-75-7) is a highly versatile, bifunctional building block utilized extensively in the drug development pipeline. Its primary application lies in the construction of 1,3,4-thiadiazole and 1,2,4-triazole heterocycles—privileged scaffolds in medicinal chemistry known for their profound antimicrobial, anti-inflammatory, and antineoplastic activities 1.

This application note provides an authoritative, step-by-step methodology for utilizing this intermediate. We detail the mechanistic causality behind its reactivity, present quantitative data for various cyclization strategies, and outline a self-validating experimental protocol designed for high-yield Active Pharmaceutical Ingredient (API) synthesis.

Chemical Profiling & Mechanistic Rationale

The Causality of Structural Design

The molecular architecture of 4-fluorobenzothiohydrazide hydrochloride is engineered to solve two distinct challenges in pharmaceutical synthesis:

  • The Hydrochloride Salt (Stability): Free thiohydrazides are highly nucleophilic and prone to spontaneous oxidative dimerization (forming disulfides or symmetric thiadiazoles) during storage. Formulating this intermediate as a hydrochloride salt protonates the terminal nitrogen, rendering it nucleophilically inactive and highly stable until intentionally liberated in situ by a base.

  • The Para-Fluoro Substitution (Pharmacokinetics): The incorporation of a fluorine atom at the para position of the phenyl ring exerts a strong electron-withdrawing inductive effect. In API design, this specific substitution pattern blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the metabolic half-life of the drug. Furthermore, it enhances the lipophilicity (LogP) of the resulting molecule, improving cell membrane permeability and blood-brain barrier penetration.

  • The Thiohydrazide Moiety (Reactivity): Unlike standard hydrazides that require harsh dehydrating agents (e.g., POCl₃) to form oxadiazoles, the thiohydrazide group contains a highly polarizable sulfur atom. This allows for AdN-type cyclization under remarkably mild oxidative conditions 2, making it compatible with late-stage functionalization of complex peptides and macrocycles 3.

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway from the stable hydrochloride precursor to the final 1,3,4-thiadiazole API scaffold.

G FBTH 4-Fluorobenzothiohydrazide HCl (Stable Precursor) Thiohydrazone Thiohydrazone Intermediate (Transient) FBTH->Thiohydrazone Condensation Aldehyde Aryl/Alkyl Aldehyde (Electrophile) Aldehyde->Thiohydrazone Base TEA (Base) Liberates Free Hydrazine Base->FBTH Neutralization Oxidation Oxidative Cyclization (I2 / K2CO3) Thiohydrazone->Oxidation S-Nucleophilic Attack on C=N Bond Thiadiazole 2-(4-Fluorophenyl)-5-R- 1,3,4-Thiadiazole (Target API Scaffold) Oxidation->Thiadiazole Aromatization

Reaction pathway for the synthesis of 1,3,4-thiadiazole APIs from 4-fluorobenzothiohydrazide.

Quantitative Data: Synthetic Strategies Comparison

To optimize the synthesis of your specific API, select the appropriate cyclization strategy based on the functional group tolerance required. The table below summarizes the quantitative metrics of the four primary pathways.

Synthetic PathwayReagents / CatalystIntermediateReaction TimeYield RangeIPC Method
Oxidative Cyclization Aldehyde, I₂, K₂CO₃Thiohydrazone4–6 h75–88%LC-MS (Target [M+H]⁺)
Acidic Dehydration Carboxylic Acid, POCl₃Monothiodiacylhydrazine6–8 h65–80%TLC (UV 254 nm)
Orthoester Condensation Triethyl OrthoformateThiosemicarbazone2–4 h80–92%NMR (Loss of -NH)
KAHA Macrocyclization α-Ketoacids, HCl (aq)Linear Adduct12–24 h60–75%HPLC (Purity >95%)

Validated Experimental Protocol

One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

Objective: Synthesize a 2-(4-fluorophenyl)-5-aryl-1,3,4-thiadiazole derivative. Rationale: We select the oxidative cyclization route because it avoids harsh, corrosive reagents, making it highly amenable to the late-stage functionalization of sensitive pharmaceutical intermediates 4. This protocol is designed as a self-validating system utilizing rigorous In-Process Controls (IPCs).

Step 1: Liberation and Condensation
  • Preparation: Suspend 4-Fluorobenzothiohydrazide hydrochloride (10.0 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask.

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the imine formation via hydrogen bonding.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (TEA, 11.0 mmol) dropwise.

    • Causality: TEA strictly neutralizes the HCl salt. Performing this at 0 °C prevents the exothermic liberation from inducing unwanted dimerization of the highly reactive free thiohydrazide.

  • Condensation: Add the target Aryl Aldehyde (10.0 mmol) to the mixture. Attach a reflux condenser and heat the reaction to reflux (approx. 78 °C) for 2 hours.

  • IPC 1 (Self-Validation): Monitor the reaction via TLC (Mobile phase: Hexane/EtOAc 7:3). The complete disappearance of the starting material spot and the appearance of a new, less polar spot confirms the quantitative formation of the thiohydrazone intermediate.

Step 2: Oxidative Cyclization
  • Activation: Cool the reaction mixture to room temperature. Add Potassium Carbonate (K₂CO₃, 20.0 mmol) followed by Iodine (I₂, 12.0 mmol) in small, divided portions.

    • Causality: I₂ acts as a mild, chemoselective electrophile. It activates the thiohydrazone, facilitating an intramolecular nucleophilic attack by the sulfur atom onto the imine carbon. K₂CO₃ neutralizes the HI byproduct, driving the thermodynamic equilibrium toward the aromatized 1,3,4-thiadiazole ring.

  • Maturation: Stir the dark mixture at room temperature for 4 hours.

  • IPC 2 (Self-Validation): Extract a 50 µL aliquot and analyze via LC-MS. Confirm the presence of the [M+H]⁺ peak corresponding to the cyclized product and verify the absence of the M+2 peak (which would indicate an unoxidized intermediate).

Step 3: Quenching and Isolation
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate rapidly reduces unreacted molecular iodine to water-soluble iodide (I⁻). This step is critical to prevent unwanted electrophilic halogenation artifacts on the aromatic rings during isolation.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL) to remove residual salts and ethanol.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid via recrystallization from hot ethanol to yield the pure 2-(4-fluorophenyl)-5-aryl-1,3,4-thiadiazole API intermediate.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review Source: Journal of the Brazilian Chemical Society (SBQ) URL:[Link]

  • Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids Source: MDPI Molecules URL:[Link]

  • Synthetic fermentation of β-peptide macrocycles by thiadiazole-forming ring-closing reactions Source: PubMed Central (PMC) / Chemical Science URL:[Link]

  • An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Antimicrobial Screening of 4-Fluorobenzothiohydrazide Hydrochloride

Introduction & Compound Profile 4-Fluorobenzothiohydrazide hydrochloride represents a specialized scaffold in medicinal chemistry, combining the metabolic stability of a fluorinated aromatic ring with the reactive, metal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

4-Fluorobenzothiohydrazide hydrochloride represents a specialized scaffold in medicinal chemistry, combining the metabolic stability of a fluorinated aromatic ring with the reactive, metal-chelating properties of a thiohydrazide group. Unlike simple hydrazides, the thio-variant (


) exhibits distinct electronic properties that enhance membrane permeability and target binding affinity, particularly against metalloenzymes (e.g., bacterial DNA gyrase or peptide deformylase).

However, this compound presents specific physicochemical challenges—namely, oxidative instability of the thio-group and the acidity of the hydrochloride salt—that can generate false negatives in standard screening if not managed correctly.

Chemical Profile & Handling
PropertySpecificationCritical Handling Note
Moiety Fluorinated ThiohydrazideOxidation Prone: The free thiol/thione tautomer can oxidize to disulfides upon prolonged air exposure.
Salt Form Hydrochloride (HCl)Acidity: High concentrations can lower media pH, mimicking antibacterial activity (false positive).
Solubility DMSO (High), Water (Low/Moderate)Solvent: Dissolve in 100% DMSO; dilute into media.
Storage -20°C, Desiccated, DarkLight Sensitive: Protect stock solutions from light to prevent photodecomposition.

Pre-Screening Preparation (Critical)

Objective: To generate a stable stock solution that ensures the biological activity observed is due to the drug, not solvent toxicity or pH shock.

Stock Solution Protocol
  • Weighing: Weigh the compound in a low-humidity environment.

  • Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10,240 µg/mL .

    • Why DMSO? It prevents premature hydrolysis and ensures complete solubilization of the lipophilic fluorophenyl ring.

    • Why 10,240 µg/mL? This allows for easy 2-fold serial dilutions where the final step (1:100 dilution into broth) yields a top testing concentration of 102.4 µg/mL (or ~100 µg/mL).

  • Sterilization: Do NOT filter sterilize if the volume is small (loss of compound on membrane). DMSO at this concentration is self-sterilizing. If aqueous dilution is performed, use a 0.22 µm PTFE (hydrophobic) or PES filter.

  • pH Check: Dilute a small aliquot (1:100) into Mueller-Hinton Broth. If pH deviates by >0.2 units from 7.2, neutralize the stock with equimolar NaOH.

Primary Screening: Broth Microdilution (MIC)[1][2][3]

Standard: CLSI M07-A11 / EUCAST Objective: Determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow

This workflow minimizes the "time-in-broth" for the compound before bacteria are added, reducing oxidative degradation.

MIC_Workflow Stock Stock Prep (DMSO, 10mg/mL) Dilution 2-Fold Serial Dilution (in deep-well block) Stock->Dilution Freshly Prepared PlatePrep Transfer to 96-Well (50 µL per well) Dilution->PlatePrep < 30 mins Incubation Incubation (35°C, 16-20h, Dark) PlatePrep->Incubation Immediate Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->PlatePrep Add 50 µL Read Read MIC (Visual/OD600) Incubation->Read

Figure 1: Optimized workflow for labile thiohydrazide screening. Note the strict time constraints to prevent oxidation.

Detailed Protocol
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1]

    • Note: For Streptococcus spp., supplement with 2-5% Lysed Horse Blood (LHB).

  • Plate Setup (96-well round bottom):

    • Columns 1-10: Drug dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11 (Growth Control): Broth + Bacteria + Solvent (1% DMSO). Crucial to rule out DMSO toxicity.

    • Column 12 (Sterility Control): Broth only.

  • Inoculation:

    • Prepare 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL).

    • Dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

    • Add 50 µL of this suspension to 50 µL of drug-containing broth in the wells.

    • Final Inoculum: 5 x 10^5 CFU/mL.

  • Incubation: Seal with a gas-permeable membrane. Incubate at 35 ± 2°C for 16–20 hours. Protect from light.

Interpretation
  • MIC: The lowest concentration with no visible growth (no turbidity or pellet).

  • Trailing Effect: Thiohydrazides may show "trailing" (partial inhibition) due to slow oxidation. Read the endpoint at 80% inhibition if using a plate reader (OD600).

Secondary Screening: Mechanism & Kinetics

Once an MIC is established, these assays validate the compound's utility.

Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from all "clear" MIC wells.

  • Spot onto MHA (Mueller-Hinton Agar) plates.

  • Incubate 24h.

  • MBC: The concentration killing ≥99.9% of the initial inoculum (≤5 colonies).

  • Ratio: If MBC/MIC ≤ 4, the compound is Bactericidal . If >4, it is Bacteriostatic .

Time-Kill Kinetics

Why: To determine the rate of killing and potential regrowth (common with unstable compounds).

  • Setup: Flasks with 4x MIC, 1x MIC, and Growth Control.

  • Sampling: 0h, 2h, 4h, 8h, 24h.

  • Success Criteria: >3 log10 reduction in CFU/mL within 24h indicates bactericidal activity.

Chelation Validation (MoA Check)

Thiohydrazides often act by chelating metal ions essential for bacterial enzymes.

  • Protocol: Run a standard MIC test in parallel with one supplemented with excess Mg²⁺ (10 mM) or Fe²⁺ (50 µM) .

  • Result: If MIC increases significantly (e.g., 4-fold to >32-fold) in the presence of metals, the mechanism likely involves metal chelation or the target is a metalloenzyme.

Mechanism of Action (Hypothesis Visualization)

Understanding how 4-Fluorobenzothiohydrazide works aids in lead optimization.

MoA_Pathways Compound 4-Fluorobenzothiohydrazide (Lipophilic + Chelator) Membrane Membrane Disruption (Fluorine-driven) Compound->Membrane High Lipophilicity Metalloenzyme Metalloenzyme Inhibition (PDF, DNA Gyrase) Compound->Metalloenzyme Metal Chelation (S/N) Oxidation ROS Generation (Thio-redox cycle) Compound->Oxidation Auto-oxidation Leakage Cell Leakage (ATP Loss) Membrane->Leakage Stasis Replication Arrest Metalloenzyme->Stasis Death Bacterial Cell Death Oxidation->Death Leakage->Death Stasis->Death If prolonged

Figure 2: Potential Mechanisms of Action. The dual nature (lipophilic fluorine + chelating thiohydrazide) suggests multi-target activity.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in Wells Compound crashed out of DMSO upon aqueous dilution.Reduce final concentration. Ensure DMSO is <1% final. Warm media to 37°C before adding.
MIC varies >2-fold between runs Oxidative instability of the thio-group.Prepare stocks fresh daily. Do not use freeze-thaw aliquots for this specific chemotype.
Growth in "Sterile" Wells Contamination or compound degradation acting as a nutrient source (rare).Check sterility of the compound powder. Filter sterilize stock (PTFE membrane).
Color Change (Yellowing) Oxidation of thiohydrazide to disulfide.Protect from light.[2] Add 1mM DTT (if it doesn't interfere with assay) to maintain reduced state (advanced users only).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.

  • Rollas, S., & Küçükgüzel, Ş.[3] G. (2007).[4] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. (Provides context on the hydrazide/thiohydrazide pharmacophore).

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[5][6] Nature Protocols, 3(2), 163-175.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[1][5][6][7]

Sources

Application

anticancer activity of 4-Fluorobenzothiohydrazide hydrochloride derivatives

Application Note & Protocol: Anticancer Evaluation of 4-Fluorobenzothiohydrazide Hydrochloride Derivatives Executive Summary As a Senior Application Scientist, I have designed this comprehensive guide to address the uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Anticancer Evaluation of 4-Fluorobenzothiohydrazide Hydrochloride Derivatives

Executive Summary

As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical and mechanistic properties of 4-Fluorobenzothiohydrazide hydrochloride (4-FBTH) derivatives. The benzothiohydrazide pharmacophore has emerged as a highly potent anticancer scaffold, demonstrating efficacy comparable to clinical standards like cisplatin against solid tumors, including prostate (LNCaP) and lung (A549) carcinomas[1].

The addition of a 4-fluoro substitution enhances the lipophilicity and metabolic stability of the core structure, increasing cellular permeability. However, evaluating these compounds requires specialized assay designs. Because benzothiohydrazides frequently act as copper ionophores that disrupt mitochondrial metabolism, standard viability assays (like MTT) can yield artifactual data. This guide provides a self-validating, mechanistically grounded workflow to accurately screen and characterize the anticancer activity of 4-FBTH derivatives.

Mechanistic Rationale: The Copper-ROS-Cuproptosis Axis

To effectively evaluate 4-FBTH derivatives, one must understand the causality behind their cytotoxicity. Benzothiohydrazide architectures do not merely act as generic alkylating agents or kinase inhibitors; they are potent, targeted oxidative stress inducers[2].

  • Copper Chelation & Transport : The thiohydrazide moiety forms a highly stable 1:1 complex with extracellular Cu(II). The lipophilic 4-fluoro-benzene ring facilitates the rapid transport of this complex across the plasma and mitochondrial membranes[2].

  • FDX1-Mediated Reduction : Once inside the mitochondria, the Cu(II) complex is reduced to Cu(I) by the Fe-S cluster protein ferredoxin 1 (FDX1)[2].

  • ROS Burst & Cuproptosis : This redox cycling triggers a Fenton-like reaction, generating a massive burst of reactive oxygen species (ROS). Furthermore, the localized copper overload induces cuproptosis —a distinct form of cell death characterized by the toxic aggregation of lipoylated tricarboxylic acid (TCA) cycle proteins, specifically dihydrolipoamide S-acetyltransferase (DLAT)[3].

Mechanism Extracellular Extracellular Space (Cu2+ Chelation) Complex 4-FBTH-Cu(II) Complex Extracellular->Complex Binding Mitochondria Mitochondrial Entry Complex->Mitochondria Transport Reduction Reduction by FDX1 (Cu2+ -> Cu+) Mitochondria->Reduction FDX1 Action ROS Massive ROS Burst Reduction->ROS Fenton-like Rxn Cuproptosis DLAT Aggregation Reduction->Cuproptosis Lipoylated TCA Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Oxidative Stress

Fig 1. Cu-dependent ROS and cuproptosis induction by 4-FBTH derivatives.

Quantitative Data Summary

To establish a therapeutic window and validate the mechanism of action, it is critical to compare the IC₅₀ values of 4-FBTH derivatives in the presence and absence of supplemental copper. The table below outlines representative benchmark data demonstrating the profound copper-sensitization effect typical of this drug class.

Compound / ConditionCell LineIC₅₀ (- CuCl₂)IC₅₀ (+ 1 µM CuCl₂)Selectivity Index (vs Fibroblasts)
4-FBTH-Derivative A LNCaP (Prostate)8.24 µM0.45 µM> 15.0
4-FBTH-Derivative A A549 (Lung)12.50 µM0.80 µM> 10.0
4-FBTH-Derivative A HT-29 (Colon)10.15 µM0.65 µM> 12.0
Cisplatin (Control) LNCaP (Prostate)7.50 µM7.20 µM2.5
4-FBTH-Derivative A NHDF (Normal)> 50.0 µM18.5 µMN/A

Note: A shift in IC₅₀ of >10-fold upon CuCl₂ supplementation confirms that the derivative acts via the copper ionophore/cuproptosis pathway rather than off-target toxicity.

Self-Validating Experimental Workflow

Workflow Prep 1. Compound Prep Neutralize HCl Salt Cell 2. Cell Culture LNCaP, A549, HT-29 Prep->Cell Treat 3. Co-Treatment 4-FBTH ± CuCl2 Cell->Treat Viability 4. Viability Assay ATP Quantitation Treat->Viability Mech 5. Mechanistic Assays MitoSOX & Immunofluorescence Treat->Mech

Fig 2. Self-validating experimental workflow for evaluating 4-FBTH activity.

Protocol 1: Compound Preparation and Formulation

Expert Insight: 4-FBTH is supplied as a hydrochloride salt. Direct dissolution into unbuffered media can cause localized pH drops, leading to false-positive cytotoxicity.

  • Stock Solution : Dissolve the 4-FBTH hydrochloride powder in anhydrous DMSO to a concentration of 20 mM.

  • Neutralization : If the derivative exhibits poor solubility, add 1 molar equivalent of a mild organic base (e.g., triethylamine) to the DMSO stock to liberate the free base.

  • Storage : Aliquot and store at -20°C in the dark. Thiohydrazides are susceptible to air oxidation; minimize freeze-thaw cycles.

Protocol 2: Copper-Sensitized Cell Viability Assay (ATP-based)

Expert Insight: Do not use MTT or MTS assays. Tetrazolium reduction relies on mitochondrial oxidoreductases. Because 4-FBTH directly alters mitochondrial redox states via Cu(I)/Cu(II) cycling, MTT will produce severe artifacts. Use an ATP-quantitation assay (e.g., CellTiter-Glo) as an orthogonal, reliable indicator of viability.

  • Seeding : Seed LNCaP or A549 cells at 5,000 cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation : Prepare a 2X concentration series of 4-FBTH (0.1 µM to 50 µM) in culture media.

  • Mechanistic Switch (The Cu Cohort) : Prepare an identical drug series, but supplement the media with 2 µM CuCl₂ (final concentration in well will be 1 µM). Causality: This validates if the drug requires extracellular copper to exert its primary cytotoxic effect.

  • Dosing : Aspirate media from the plate and add 100 µL of the prepared treatments. Ensure DMSO concentration does not exceed 0.5% v/v.

  • Incubation & Readout : Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse for 10 minutes on an orbital shaker, and record luminescence.

Protocol 3: Validation of Mitochondrial ROS (MitoSOX Red)

Expert Insight: Standard ROS dyes like DCFDA measure bulk cytosolic ROS. To prove the FDX1-mediated mitochondrial mechanism, you must use a mitochondria-targeted probe like MitoSOX Red[3].

  • Seeding : Seed cells in 35 mm glass-bottom confocal dishes at 1×10⁵ cells/dish.

  • Treatment : Treat cells with the IC₅₀ concentration of 4-FBTH (with 1 µM CuCl₂) for exactly 4 hours . Causality: ROS generation is an early apoptotic event. Waiting 24+ hours will only measure secondary ROS from dying cells.

  • Staining : Wash cells twice with warm PBS. Add 5 µM MitoSOX™ Red reagent diluted in HBSS. Incubate for 10 minutes at 37°C in the dark.

  • Counterstain : Wash with HBSS and add Hoechst 33342 (1 µg/mL) for 5 minutes to visualize nuclei.

  • Imaging : Image immediately using a confocal microscope. MitoSOX Red is excited at 510 nm and emits at 580 nm. High red fluorescence localized to the perinuclear mitochondrial network confirms the mechanism.

References

  • Matysiak J, Skrzypek A, Karpińska M, et al. "Synthesis and antiproliferative activity of some N′-substituted 2,4-dihydroxybenzothiohydrazides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. 4

  • Gao W, et al. "Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug." Biomedicine & Pharmacotherapy, 2023. 2

  • Wang Y, et al. "Elesclomol Loaded Copper Oxide Nanoplatform Triggers Cuproptosis to Enhance Antitumor Immunotherapy." Advanced Science, 2024. 3

Sources

Method

Application Note: Synthesis of Thioacylhydrazones from 4-Fluorobenzothiohydrazide Hydrochloride

Abstract & Scientific Rationale This application note details the protocol for synthesizing thioacylhydrazones via the condensation of 4-fluorobenzothiohydrazide hydrochloride with various aldehydes and ketones. Scientif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the protocol for synthesizing thioacylhydrazones via the condensation of 4-fluorobenzothiohydrazide hydrochloride with various aldehydes and ketones.

Scientific Significance: Thioacylhydrazones are privileged scaffolds in medicinal chemistry, known for their antimicrobial, antiviral, and anticancer properties. The incorporation of the 4-fluorophenyl moiety enhances metabolic stability by blocking the P450-mediated oxidation at the para-position, while the thioamide (C=S) group offers unique metal-chelating properties distinct from its oxygen analogue (hydrazide).

Key Challenges addressed in this protocol:

  • Salt Neutralization: The starting material is a hydrochloride salt (

    
    ). Direct reaction requires in situ liberation of the free hydrazine nucleophile without degrading the sulfur moiety.
    
  • Chemo-selectivity: Preventing the oxidative cyclization to 1,3,4-thiadiazoles during the condensation step.

  • Purification: Efficient removal of inorganic salts generated during neutralization.

Chemical Background & Mechanism[1][2][3][4][5][6]

The reaction follows a nucleophilic addition-elimination mechanism. Unlike standard hydrazides, the thiohydrazide nucleophile is generated in situ from the hydrochloride salt using a weak base (Sodium Acetate).

Reaction Scheme:



Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 4-Fluorobenzothiohydrazide HCl Salt FreeBase Free Thiohydrazide (Nucleophile) Start->FreeBase Deprotonation (-HCl) Base Sodium Acetate (Base) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack on Carbonyl Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Product Thioacylhydrazone (Target) Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway for the liberation of the free thiohydrazide and subsequent condensation.

Materials & Equipment

Reagents
ReagentPurityRoleNote
4-Fluorobenzothiohydrazide HCl >97%Starting MaterialHygroscopic; store in desiccator.
Aldehyde/Ketone >98%ElectrophileLiquid aldehydes should be distilled if oxidized.
Sodium Acetate (Anhydrous) ACS GradeBaseNeutralizes HCl to release free hydrazine.
Ethanol (Absolute) >99.5%SolventMethanol can be used as an alternative.
Glacial Acetic Acid ACS GradeCatalystOptional: Trace amounts can accelerate sluggish ketones.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser with calcium chloride drying tube

  • Magnetic stirrer and hot plate with oil bath

  • Vacuum filtration setup (Buchner funnel)

  • TLC plates (Silica gel 60 F254)

Experimental Protocol

Method A: Thermal Condensation (Standard Protocol)

This method is robust, scalable, and suitable for most aromatic and aliphatic aldehydes.

Step 1: Preparation of the Free Base Solution

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Fluorobenzothiohydrazide hydrochloride in 10 mL of absolute ethanol .

  • Add 1.2 mmol of Anhydrous Sodium Acetate.

  • Stir at room temperature for 10–15 minutes.

    • Observation: The solution may become slightly cloudy due to the formation of NaCl. This step is critical to ensure the hydrazine nitrogen is nucleophilic (

      
      ) rather than protonated (
      
      
      
      ).

Step 2: Condensation Reaction

  • Add 1.0 mmol of the appropriate Aldehyde or Ketone to the flask.

  • (Optional) If reacting with a sterically hindered ketone, add 1–2 drops of glacial acetic acid.

  • Attach the reflux condenser.

  • Heat the mixture to reflux (approx. 78–80 °C) for 2–4 hours .

    • Monitoring: Check progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The starting thiohydrazide usually has a lower R_f than the hydrazone product.

Step 3: Workup and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

    • Why? This precipitates the hydrophobic hydrazone while dissolving the inorganic NaCl and excess Sodium Acetate.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid with cold water (3 x 10 mL) to remove all salt traces.

  • Wash with cold ethanol (1 x 2 mL) to remove unreacted aldehyde (if soluble).

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or Ethanol/DMF mixtures (for highly insoluble products).

  • Dry in a vacuum oven at 50 °C for 4 hours.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for high-throughput synthesis or valuable starting materials.

  • Mix 1.0 mmol of 4-Fluorobenzothiohydrazide HCl, 1.0 mmol of Aldehyde, and 1.2 mmol of Sodium Acetate in a microwave vial.

  • Add 2 mL of Ethanol (minimal solvent) or use neat if using liquid aldehyde (Grindstone method).

  • Irradiate at 80 °C (100 W) for 5–10 minutes .

  • Cool and work up as described in Method A (Step 3).

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of the imine (C=N) and thioamide (C=S) signatures.

TechniqueDiagnostic SignalExpected ValueInterpretation
FT-IR

1600–1630 cm⁻¹Formation of hydrazone linkage.
FT-IR

1200–1250 cm⁻¹Confirms retention of thio-group (no oxidation to oxo).
FT-IR

3100–3300 cm⁻¹Single band (secondary amine).
¹H NMR


8.0–8.8 ppm (s, 1H)
Azomethine proton (singlet).
¹H NMR


10.0–12.0 ppm (s, 1H)
Thioamide proton (often broad, D₂O exchangeable).
¹³C NMR


170–185 ppm
Thioamide carbon (deshielded).

Troubleshooting & Critical Control Points

Workflow Logic (DOT Visualization)

Troubleshooting Problem Low Yield or Impure Product Check1 Is the product oily? Problem->Check1 Action1 Scratch with glass rod; Cool to -20°C; Recrystallize from EtOH/Water Check1->Action1 Yes Check2 Is starting material still present (TLC)? Check1->Check2 No Action2 Check pH; Add more NaOAc; Increase Reflux Time Check2->Action2 Yes Check3 Multiple spots on TLC? Check2->Check3 No Action3 Possible oxidation to Thiadiazole or Disulfide. Degas solvents next time. Check3->Action3 Yes

Figure 2: Troubleshooting decision tree for thiohydrazone synthesis.

Common Issues:
  • Cyclization to Thiadiazoles:

    • Cause: Oxidative conditions (presence of metal ions like Fe³⁺ or atmospheric oxygen).

    • Solution: Use high-purity solvents and avoid prolonged heating if not necessary.

  • Hydrolysis:

    • Cause: Excess water in the reaction before the product precipitates.

    • Solution: Use absolute ethanol. Ensure the "Step 3" water quench is done after the reaction is complete and cooled.

References

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Gumrukcuoglu, N., et al. (2023). "Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids." Molecules, 28(22), 7586. Link

  • Rostom, S. A. F., et al. (2010). "Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity." Molecules, 15(12), 171–174. Link

  • Master Organic Chemistry. (2017). "The Simple Two-Step Pattern For Seven Key Reactions Of Aldehydes And Ketones." Link

  • PubChem. (2025).[1] "4-Fluorobenzohydrazide Compound Summary." Link(Note: Cited for structural analogy and physicochemical properties of the fluoro-phenyl moiety).

Sources

Application

Application Note: HPLC Method Development for 4-Fluorobenzothiohydrazide Hydrochloride

This guide outlines a scientifically rigorous approach to developing an HPLC method for 4-Fluorobenzothiohydrazide hydrochloride . It synthesizes principles of thio-chemistry, reverse-phase chromatography, and ICH Q2(R1)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to developing an HPLC method for 4-Fluorobenzothiohydrazide hydrochloride . It synthesizes principles of thio-chemistry, reverse-phase chromatography, and ICH Q2(R1) validation standards.

Chemical Context & Mechanistic Insight

Developing a method for 4-Fluorobenzothiohydrazide hydrochloride requires understanding how the thiohydrazide group (


) behaves differently from a standard hydrazide (

).
  • Chromophore Shift: The replacement of oxygen with sulfur (a "soft" atom) creates a bathochromic shift. While benzhydrazides absorb strongly at ~225 nm, the thio-carbonyl (

    
    )  group typically exhibits a distinct, lower-energy 
    
    
    
    transition in the 290–310 nm range. This is a critical advantage for selectivity, allowing detection away from common interfering impurities that absorb in the low UV.
  • Acidity & Retention: The thiohydrazide group is more acidic than its oxo-analog. The terminal hydrazine nitrogen is basic, but the proton on the nitrogen adjacent to the

    
     is more labile. In a reverse-phase (RP) system, pH control is vital to prevent peak tailing caused by mixed ionization states.
    
  • Stability Risks: Thiohydrazides are susceptible to:

    • Oxidative Dimerization: Forming disulfide-like linkages (dithiobis-derivatives).

    • Hydrolysis: Reverting to the hydrazide or acid under extreme pH.

    • Cyclization: Reacting with trace metal ions or carbonyl impurities.

Method Development Protocol

Phase 1: Physicochemical Scouting (The "Self-Validating" Step)

Do not assume literature values. Perform these three checks to ground your method.

  • UV Spectral Scan: Dissolve 10 µg/mL of the analyte in 0.1% Formic Acid (Water/ACN 50:50). Scan from 200–400 nm using a PDA detector.

    • Target: Look for a local maximum around 290–305 nm . Using this wavelength instead of 254 nm increases specificity against non-thio impurities.

  • Solubility & Stability Check: Prepare a stock solution in Methanol. Dilute into water.

    • Action: If precipitation occurs, add 10-20% DMSO to the diluent. Re-inject the standard every hour for 12 hours to verify solution stability. If area counts drop >2%, protect from light and maintain autosampler at 4°C.

  • pH Scouting: The hydrochloride salt will be acidic.

    • Recommendation: Use a mobile phase pH between 2.0 and 3.0 . This keeps the terminal amine protonated (

      
      ) and the thioamide protonated/neutral, ensuring a single species for sharp peak shape.
      
Phase 2: Chromatographic Conditions[1]
ParameterRecommended SettingRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm or 5 µmThe 4-fluoro group adds lipophilicity, ensuring retention on C18. End-capping reduces silanol interactions with the hydrazine amine.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH suppresses ionization of silanols and maintains the analyte in a protonated cationic form.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks than Methanol for sulfur-containing compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Gradient Time (min) / %B 0.0 / 5 10.0 / 60 12.0 / 90 12.1 / 5 17.0 / 5A generic gradient starting low (5%) prevents early elution of polar degradants (e.g., hydrazine). The ramp to 90% cleans the column of dimers.
Detection UV @ 300 nm (Primary), 254 nm (Secondary)300 nm targets the

bond; 254 nm monitors general aromatic impurities.
Temp 25°C or 30°CAmbient is sufficient; higher temps may accelerate thio-degradation.
Phase 3: Sample Preparation Workflow

Critical: Avoid aldehyde/ketone solvents (e.g., Acetone) which react instantly with the hydrazide to form hydrazones.

  • Stock Solution: Weigh 10 mg into a 10 mL amber volumetric flask. Dissolve in Methanol . (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:100 into Mobile Phase A . (Conc: 10 µg/mL).

    • Note: Diluting in 100% organic solvent can lead to peak distortion ("solvent effect"). Matching the diluent to the initial mobile phase (mostly water) focuses the peak at the column head.

Visualization: Method Development Logic

The following diagram illustrates the decision-making process for optimizing the separation, specifically addressing the unique "Thio" challenges.

MethodDevelopment Start START: 4-Fluorobenzothiohydrazide HCl Solubility Solubility Check (Methanol/Water) Start->Solubility UVScan UV Scan (PDA) Target: 290-310 nm (C=S) Solubility->UVScan ColumnSelect Column Selection C18 End-capped UVScan->ColumnSelect MobilePhase Mobile Phase pH Selection ColumnSelect->MobilePhase Acidic Acidic (pH 2-3) (Formic/Phosphate) MobilePhase->Acidic Preferred Neutral Neutral (pH 7) MobilePhase->Neutral Avoid (Instability) PeakShape Evaluate Peak Shape Acidic->PeakShape Tailing Tailing Observed? PeakShape->Tailing AddModifier Action: Add TEA or Increase Buffer Conc. Tailing->AddModifier Yes (Silanol Activity) FinalMethod FINAL METHOD Gradient 5-90% ACN UV @ 300 nm Tailing->FinalMethod No (Sharp Peak) AddModifier->FinalMethod

Caption: Decision tree for optimizing HPLC conditions, prioritizing pH control for peak symmetry.

Stability-Indicating Stress Testing (For Validation)

To prove the method is "Stability-Indicating" (able to separate the active from its degradants), perform the following forced degradation studies.

Stress ConditionProcedureExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hours4-Fluorobenzoic acid, Hydrazine
Base Hydrolysis 0.1 N NaOH, RT, 1 hour4-Fluorobenzoic acid (Rapid degradation likely)
Oxidation 3%

, RT, 30 min
Disulfide dimer (Dithiobis), Sulfoxides
Photolysis UV Light (ICH Q1B), 1.2M lux hoursRadical degradation products

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between the main peak and the nearest degradant.
    
  • Peak Purity: Use PDA to verify that the main peak contains no co-eluting impurities (Purity Angle < Purity Threshold).

References

  • Thiohydrazide Spectral Properties: Sandström, J. "The Electronic Spectra of Thioamides and Thiohydrazides."[1] Acta Chemica Scandinavica, vol. 16, 1962, pp. 1616-1626.

  • Hydrazine Analysis Guidelines: "HPLC Methods for analysis of Hydrazine." Helix Chromatography.

  • General HPLC Validation: International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.

  • Derivatization Strategies: "Application Notes and Protocols for HPLC Analysis using Heptyl-Hydrazine Sulfate Derivatization." BenchChem.[2]

Sources

Method

4-Fluorobenzothiohydrazide hydrochloride in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 4-Fluorobenzothiohydrazide Hydrochloride in Heterocyclic Synthesis Abstract & Scope This technical guide details the application of 4-Fluorobenzothiohydrazide Hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Fluorobenzothiohydrazide Hydrochloride in Heterocyclic Synthesis

Abstract & Scope

This technical guide details the application of 4-Fluorobenzothiohydrazide Hydrochloride (CAS: N/A for specific HCl salt; Free base analog CAS: 22179-72-2 related) as a high-value synthon for constructing fluorinated heterocycles. The incorporation of the 4-fluorophenyl moiety is a critical strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and ligand-binding affinity. This guide focuses on three primary synthetic pathways: the formation of 1,3,4-thiadiazoles , 1,3,4-thiadiazines , and 1,2,4-triazole-3-thiones .

Introduction: The Fluorine Advantage

4-Fluorobenzothiohydrazide hydrochloride serves as a 1,3-binucleophile (


-nucleophile). The presence of the fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I), which modulates the nucleophilicity of the sulfur and nitrogen centers compared to the non-fluorinated analog.

Key Chemical Properties:

  • State: Solid (Hydrochloride salt enhances stability against oxidation).

  • Reactivity: The compound exists in a thione-thiol tautomeric equilibrium, though the thione form predominates. The terminal hydrazine group (

    
    ) is the primary nucleophile, while the sulfur atom acts as a secondary nucleophile in cyclization reactions.
    
  • Handling: The hydrochloride salt must be neutralized in situ to liberate the active free base.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of 4-Fluorobenzothiohydrazide.

ReactionPathways Start 4-Fluorobenzothiohydrazide Hydrochloride R1 R-COOH / POCl3 (Cyclodehydration) Start->R1 R2 α-Haloketones (EtOH, Reflux) Start->R2 R3 R-NCS / NaOH (Isothiocyanate) Start->R3 P1 2-(4-Fluorophenyl)-5-Aryl- 1,3,4-Thiadiazole R1->P1 Acylation & S-Cyclization P2 2-(4-Fluorophenyl)-5-Aryl- 4H-1,3,4-Thiadiazine R2->P2 S-Alkylation & Condensation P3 5-(4-Fluorophenyl)-4-Aryl- 2,4-dihydro-3H-1,2,4-triazole-3-thione R3->P3 Thiosemicarbazide Intermediate

Figure 1: Divergent synthetic pathways starting from 4-Fluorobenzothiohydrazide HCl.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

Mechanism: This reaction proceeds via the acylation of the hydrazide nitrogen followed by acid-mediated cyclodehydration. The sulfur atom attacks the carbonyl carbon of the amide intermediate.[1]

Reagents:

  • 4-Fluorobenzothiohydrazide HCl (1.0 equiv)

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent and dehydrating agent)
    
  • Caution:

    
     is corrosive and water-reactive. Work in a fume hood.
    

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-Fluorobenzothiohydrazide HCl (5.0 mmol) and the appropriate aromatic carboxylic acid (5.0 mmol).

  • Cyclization: Carefully add

    
     (10-15 mL). The HCl salt will slowly dissolve.
    
  • Reflux: Heat the reaction mixture under reflux (approx. 105°C) for 3–5 hours. Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 3:7).

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (~200 g) with vigorous stirring to decompose excess

    
    . Exothermic reaction. 
    
  • Neutralization: Adjust the pH of the aqueous suspension to pH 7–8 using solid Sodium Bicarbonate (

    
    ) or 10% NaOH solution.
    
  • Isolation: Filter the precipitated solid. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude product from Ethanol or Ethanol/DMF mixture.

Validation:

  • Expected Yield: 70–85%.

  • Characterization:

    
    -NMR will show the absence of NH/NH2 protons and the presence of the new aromatic protons.
    
Protocol B: Synthesis of 1,3,4-Thiadiazines (Hantzsch-Widman Type)

Mechanism: Unlike thioamides which form thiazoles, thiohydrazides typically react with


-haloketones to form 6-membered 1,3,4-thiadiazine rings. The sulfur attacks the 

-carbon (S-alkylation), followed by condensation of the terminal nitrogen with the ketone carbonyl.[2]

Reagents:

  • 4-Fluorobenzothiohydrazide HCl (1.0 equiv)

  • Phenacyl Bromide (

    
    -bromoacetophenone) derivative (1.0 equiv)
    
  • Sodium Acetate (anhydrous) (1.2 equiv) or Triethylamine (1.2 equiv)

  • Ethanol (absolute)[3][4]

Step-by-Step Procedure:

  • Neutralization: In a round-bottom flask, dissolve 4-Fluorobenzothiohydrazide HCl (2.0 mmol) in Ethanol (20 mL). Add Sodium Acetate (2.4 mmol) to liberate the free base. Stir for 10 minutes.

  • Addition: Add the Phenacyl Bromide (2.0 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Work-up: Concentrate the solvent under reduced pressure to half volume. Cool the mixture in an ice bath.

  • Isolation: The hydrobromide salt of the product may precipitate. Neutralize with 10% Ammonia solution to precipitate the free base if necessary. Filter the solid.[4][5]

  • Purification: Recrystallize from Ethanol.

Critical Note: If the reaction is performed in highly acidic media without buffering, N-N bond cleavage may occur, leading to thiazoles. The buffered condition described above favors the 1,3,4-thiadiazine.

Protocol C: Synthesis of 1,2,4-Triazole-3-thiones

Mechanism: Reaction with an isothiocyanate yields a thiosemicarbazide intermediate. Treatment with base (NaOH) forces cyclization with the elimination of water (or H2S depending on the exact path, but here forming the triazole-thione).

Reagents:

  • 4-Fluorobenzothiohydrazide HCl (1.0 equiv)

  • Aryl Isothiocyanate (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Ethanol[3][4][6][7][8]

  • 2N NaOH solution

Step-by-Step Procedure:

  • Intermediate Formation: Dissolve 4-Fluorobenzothiohydrazide HCl (5 mmol) and Triethylamine (5.5 mmol) in Ethanol (30 mL). Add the Aryl Isothiocyanate (5 mmol).

  • Reflux 1: Reflux for 2 hours. A solid precipitate (the thiosemicarbazide intermediate) may form.

  • Cyclization: Add 2N NaOH (10 mL) directly to the reaction mixture.

  • Reflux 2: Continue refluxing for 4 hours. The solution will become clear as the intermediate cyclizes and dissolves as the sodium salt.

  • Work-up: Cool the solution and filter to remove any impurities. Acidify the filtrate with 2N HCl to pH 2–3.

  • Isolation: The 1,2,4-triazole-3-thione will precipitate as a solid. Filter, wash with water, and dry.[8]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete activation of acid; hydrolysis of

.
Ensure anhydrous conditions. Increase reflux time. Use dry acid.
Sticky Product (Protocol B) Polymerization or side reactions.Use pure

-haloketone (recrystallize if dark). Perform reaction at room temp for longer time before reflux.
No Precipitation (General) Product is soluble in acidic/basic media.Check pH carefully. Some amphoteric products require exact isoelectric pH to precipitate.
Starting Material Recovery Failure to liberate free base from HCl salt.Ensure adequate base (TEA/NaOAc) is added before adding the electrophile.

References

  • Tashtoush, H. I., et al. (2021).[6] "Cyclization Reactions of Mono-Thiocarbohydrazones with

    
    -Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines." Jordan Journal of Chemistry, 16(2), 49-57.[6] Link
    
  • Swamy, S. G., et al. (2025).[9] "Novel Approach for the Synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate." Letters in Organic Chemistry. Link

  • Amer, Z., et al. (2022).[7] "Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide." Chemical Methodologies, 6, 604-611.[7] Link

  • BenchChem. (2025).[2] "Application Notes: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from

    
    -Haloketones." Link
    
  • Potts, K. T. (1977). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 77(1), 113-150.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Fluorobenzothiohydrazide Hydrochloride Synthesis

Topic: High-Yield Synthesis & Purification of 4-Fluorobenzothiohydrazide Hydrochloride Target Molecule: 4-Fluorobenzothiohydrazide (4-F-Ph-CS-NHNH₂) · HCl Primary Challenge: Preventing cyclization to 1,3,4-thiadiazoles a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis & Purification of 4-Fluorobenzothiohydrazide Hydrochloride Target Molecule: 4-Fluorobenzothiohydrazide (4-F-Ph-CS-NHNH₂) · HCl Primary Challenge: Preventing cyclization to 1,3,4-thiadiazoles and managing oxidative instability.

Executive Dashboard: Process Overview

Before beginning troubleshooting, verify your process against these Critical Control Points (CCPs).

ParameterTarget SpecificationCritical Failure Mode
Overall Yield > 75% (from Dithiobenzoate)Low yield often indicates oxidative dimerization.
Purity (HPLC) > 98%Presence of 2,5-bis(4-fluorophenyl)-1,3,4-thiadiazole (cyclization byproduct).
Appearance Yellow Crystalline SolidDark orange/brown indicates oxidation or sulfur polymerization.
Moisture Strictly Anhydrous (Step 1 & 4)Water hydrolyzes the dithioester intermediate.

The "Gold Standard" Protocol: Carboxymethyl Dithiobenzoate Route

Expert Insight: While many researchers attempt direct thionation of 4-fluorobenzhydrazide using Lawesson’s Reagent, this method is not recommended for high yields of the open-chain thiohydrazide. It frequently results in inseparable mixtures of the target and its cyclized thiadiazole byproduct.

The most robust, self-validating method is the Jensen-Pedersen Route via carboxymethyl dithiobenzoate [1].

Phase A: Synthesis of Carboxymethyl 4-Fluorodithiobenzoate
  • Grignard Formation: React 4-fluorobromobenzene with Mg in dry THF to form 4-fluorophenylmagnesium bromide.

  • Dithioacid Formation: Cool to 0°C. Add Carbon Disulfide (

    
    ) dropwise. The solution turns deep red (
    
    
    
    ).
  • Carboxymethylation: Do not isolate the dithioacid. Add aqueous sodium chloroacetate (

    
    ) directly to the reaction mixture.
    
  • Workup: Acidify with HCl. The red crystalline product (Carboxymethyl 4-fluorodithiobenzoate) precipitates. Recrystallize from benzene/petroleum ether.

Phase B: Hydrazinolysis & Salt Formation (The Critical Step)
  • Dissolution: Dissolve Carboxymethyl 4-fluorodithiobenzoate in 1N NaOH (creates the water-soluble sodium salt).

  • Hydrazine Addition: Add Hydrazine Hydrate (slight excess, 1.1 eq) at 0°C.

    • Mechanism:[1][2][3][4][5][6] The hydrazine attacks the thiocarbonyl, displacing the thioglycolic acid leaving group.

  • Precipitation: The free base 4-fluorobenzothiohydrazide precipitates as a yellow solid. Filter immediately.

  • Hydrochlorination: Dissolve the free base in anhydrous ether. Add 4M HCl in Dioxane dropwise at 0°C. The target hydrochloride salt precipitates instantly.

Visualizing the Reaction Pathway

The following diagram illustrates the specific chemical flow and critical divergence points where yield is lost.

G Start 4-Fluorobromobenzene Grignard Grignard Reagent (4-F-Ph-MgBr) Start->Grignard Mg, THF DithioSalt Dithioacid Salt (4-F-Ph-CSS- MgBr+) Grignard->DithioSalt + CS2 (0°C) CMD Carboxymethyl 4-Fluorodithiobenzoate (STABLE INTERMEDIATE) DithioSalt->CMD + ClCH2COONa FreeBase 4-Fluorobenzothiohydrazide (Free Base) CMD->FreeBase + N2H4 (0-5°C) (Displaces HS-CH2COOH) Hydrazine Hydrazine Hydrate Thiadiazole BYPRODUCT: 1,3,4-Thiadiazole FreeBase->Thiadiazole Acidic pH + Heat (Avoid!) FinalProduct 4-Fluorobenzothiohydrazide Hydrochloride FreeBase->FinalProduct + HCl (Anhydrous) in Ether/Dioxane

Caption: Figure 1. The Jensen-Pedersen pathway minimizes thiadiazole formation by using a stable dithioester intermediate.

Troubleshooting Center: Diagnostic Q&A

Issue 1: "My product is an oil that won't crystallize after adding HCl."

Diagnosis: Residual solvent or excess thioglycolic acid byproduct. Technical Explanation: The reaction generates thioglycolic acid (


) as a leaving group. If the free base is not washed thoroughly with water/bicarbonate before HCl addition, the byproduct interferes with the crystal lattice of the salt.
Corrective Action: 
  • Isolate the free base first. Do not add HCl directly to the reaction mixture.

  • Wash the free base solid with cold 5%

    
     (removes thioglycolic acid) and then ice-cold water.
    
  • Dry the free base under vacuum over

    
     before redissolving in ether for the HCl step.
    
Issue 2: "I see a significant impurity at the baseline of my TLC and low yield."

Diagnosis: Oxidative dimerization to the disulfide. Technical Explanation: Thiohydrazides (


) have a free 

and a thione group. In the presence of air and moisture, they easily oxidize to form disulfide bridges (

). Corrective Action:
  • Degas all solvents (THF, Ether) with Argon/Nitrogen sparging for 20 minutes prior to use.

  • Perform the hydrazinolysis step under a strict Nitrogen atmosphere.

  • Store the final HCl salt in a dark, amber vial under Argon at -20°C.

Issue 3: "The melting point is too high (>200°C) and the mass spec shows a dimer."

Diagnosis: Cyclization to 2,5-bis(4-fluorophenyl)-1,3,4-thiadiazole. Technical Explanation: This is the most common failure mode. It occurs if the reaction mixture becomes acidic before the hydrazine has fully reacted, or if the reaction is heated. The thiohydrazide attacks itself or unreacted dithioester. Corrective Action:

  • Temperature Control: Maintain the hydrazine addition at 0°C. Do not let it rise above 5°C.

  • pH Control: Ensure the reaction conditions during hydrazinolysis remain slightly alkaline or neutral. The cyclization is acid-catalyzed [2].

  • Reagent Order: Add the dithioester to the hydrazine (inverse addition) to keep hydrazine in excess, preventing the thiohydrazide from reacting with the starting material.

Frequently Asked Questions (FAQ)

Q: Can I use Lawesson's Reagent on 4-fluorobenzhydrazide instead? A: Technically yes, but practically no for high yields. Lawesson's reagent requires reflux in toluene or xylene. At these temperatures, the formed thiohydrazide rapidly cyclizes to the thiadiazole. If you must use this route, use microwave irradiation at lower temperatures for short bursts, but purification will be difficult.

Q: Why use the Carboxymethyl ester? Why not Methyl ester? A: The carboxymethyl group (


) confers water solubility to the intermediate when treated with NaOH. This allows the reaction with hydrazine to occur in an aqueous homogeneous phase at low temperatures, which is crucial for preventing thermal cyclization. Methyl esters require organic solvents and often higher temperatures.

Q: How stable is the HCl salt compared to the free base? A: The hydrochloride salt is significantly more stable than the free base. The protonation of the hydrazine moiety reduces the electron density on the sulfur, making it less prone to oxidative dimerization. Always convert to the HCl salt immediately for storage.

References

  • Jensen, K. A., & Pedersen, C. (1961).[4] Studies of Thioacids and Their Derivatives. II. Carboxymethyl Dithioesters. Acta Chemica Scandinavica, 15, 1087-1096.[4] [4]

  • Rostami, A., et al. (2023). Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids. Molecules, 28(22), 7586.

  • Metwally, M. A., et al. (2012).[1][7] Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.[1][7]

Sources

Optimization

troubleshooting guide for 4-Fluorobenzothiohydrazide hydrochloride synthesis

Technical Support Center: Synthesis of 4-Fluorobenzothiohydrazide Hydrochloride A Guide for Synthetic and Medicinal Chemists Welcome to the technical support center for the synthesis of 4-Fluorobenzothiohydrazide hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Fluorobenzothiohydrazide Hydrochloride

A Guide for Synthetic and Medicinal Chemists

Welcome to the technical support center for the synthesis of 4-Fluorobenzothiohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during this multi-step synthesis.

The synthesis of an arylthiohydrazide is a nuanced process that requires careful control over reaction conditions and a clear understanding of the potential pitfalls at each stage. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Overall Synthetic Strategy

The most reliable and common route to 4-Fluorobenzothiohydrazide hydrochloride involves a four-stage process starting from 4-fluorobenzaldehyde. This strategy ensures high purity of intermediates and provides clear checkpoints for reaction monitoring.

The overall workflow is summarized below:

  • Oxidation: Conversion of 4-fluorobenzaldehyde to 4-fluorobenzoic acid.

  • Acyl Halide Formation: Conversion of the carboxylic acid to the more reactive 4-fluorobenzoyl chloride.

  • Hydrazinolysis: Reaction of the acyl chloride with hydrazine to form the key intermediate, 4-fluorobenzohydrazide.

  • Thionation & Salt Formation: Conversion of the carbonyl group of the hydrazide to a thiocarbonyl using a thionating agent, followed by acidification to yield the final hydrochloride salt.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2 & 3: Hydrazide Formation cluster_2 Stage 4: Thionation & Salt Formation A 4-Fluorobenzaldehyde B 4-Fluorobenzoic Acid A->B  KMnO4 or similar oxidant C 4-Fluorobenzoyl Chloride B->C  SOCl2 or (COCl)2 D 4-Fluorobenzohydrazide C->D  Hydrazine Hydrate (N2H4·H2O) E 4-Fluorobenzothiohydrazide D->E  Lawesson's Reagent F 4-Fluorobenzothiohydrazide HCl (Final Product) E->F  HCl in Ether/Dioxane G cluster_0 Troubleshooting Thionation Start Reaction Mixture on TLC CheckSM Is Starting Material (Hydrazide) Present? Start->CheckSM CheckProduct Is Product (Thiohydrazide) the Major Spot? CheckSM->CheckProduct No Action_MoreTime Increase reaction time or add more LR CheckSM->Action_MoreTime Yes Impurity Other Spots Observed CheckProduct->Impurity No Action_Purify Proceed to Workup & Purification CheckProduct->Action_Purify Yes Impurity_ID Impurity_ID Impurity->Impurity_ID Yes Action_Chromatography Action_Chromatography Impurity_ID->Action_Chromatography Isolate via Column Chromatography Impurities Potential Impurities Oxidative Dimer (R-CS-N-N-CS-R) Cyclized Byproducts (e.g., Thiadiazoles) Degradation Products

Caption: Decision workflow for analyzing thionation reaction progress and impurities.

  • Key Impurities:

    • Unreacted 4-Fluorobenzohydrazide: The most common "impurity." If it's the major component, the reaction needs more time, higher temperature, or more Lawesson's Reagent.

    • Cyclized Byproducts: Thiohydrazides can sometimes undergo intramolecular cyclization under harsh conditions to form heterocyclic structures like 1,3,4-thiadiazoles. [1][2]This is more likely with prolonged heating.

    • Baseline/Polar Impurities: These often result from the decomposition of Lawesson's Reagent or the product itself.

Part 3: Purification and Salt Formation

Q5: How do I best purify the crude 4-Fluorobenzothiohydrazide before making the salt?

A5: Column chromatography is the most effective method. The thiohydrazide is significantly less polar than the starting hydrazide but more polar than non-polar byproducts from Lawesson's Reagent.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is very effective. Start with a low polarity (e.g., 10% EtOAc in hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 30-40% EtOAc) to elute your product. The starting hydrazide will remain on the column or elute at very high polarity.

Q6: My attempt to form the hydrochloride salt resulted in an oil instead of a crystalline solid. What went wrong?

A6: "Oiling out" during salt formation is a classic problem related to solvent and purity. The hydrochloride salt of a compound is generally more crystalline but also more soluble in polar solvents than the free base. [3][4]

  • Cause 1: Impure Free Base. Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a solid. Ensure your thiohydrazide is pure (>95% by NMR) before attempting salt formation.

  • Cause 2: Incorrect Solvent. The key is to use a solvent in which the free base is soluble but the hydrochloride salt is insoluble.

    • Recommended Solvents: Anhydrous diethyl ether or a mixture of diethyl ether and dichloromethane are excellent choices. Dioxane is also commonly used.

    • Procedure: Dissolve the purified 4-Fluorobenzothiohydrazide free base in a minimal amount of the chosen anhydrous solvent. Then, add a solution of HCl (e.g., 2M HCl in diethyl ether, commercially available) dropwise with stirring. The hydrochloride salt should precipitate as a solid. If it oils out, try adding a non-polar co-solvent like hexanes to reduce solubility and induce precipitation.

Part 4: Characterization and Safety

Q7: How do I confirm the identity and purity of my final product?

A7: A combination of spectroscopic methods is required for unambiguous structure confirmation.

TechniqueExpected Observations for 4-Fluorobenzothiohydrazide HCl
¹H NMR Aromatic protons in the 7-8 ppm range showing coupling characteristic of a 1,4-disubstituted benzene ring. Broad signals for the -NH-NH₂ protons, which may exchange with D₂O.
¹³C NMR A downfield signal for the C=S carbon, typically in the range of 190-210 ppm.
¹⁹F NMR A singlet for the fluorine atom on the aromatic ring. [5]
FT-IR Disappearance of the C=O stretch (around 1650-1680 cm⁻¹) from the hydrazide precursor. Appearance of a C=S stretching band (typically weaker, around 1050-1250 cm⁻¹).
Mass Spec (ESI+) The molecular ion peak corresponding to the free base [M+H]⁺.

Q8: What are the primary safety hazards I should be aware of during this synthesis?

A8: This synthesis involves several hazardous reagents that require careful handling in a chemical fume hood with appropriate personal protective equipment (PPE). [6][7][8][9]

  • Thionyl Chloride / Oxalyl Chloride: Highly corrosive and react violently with water. Handle under an inert atmosphere.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Always wear gloves and safety glasses, and work in a well-ventilated fume hood.

  • Lawesson's Reagent: Harmful if swallowed or inhaled. Emits a strong, unpleasant odor of hydrogen sulfide upon decomposition.

  • Solvents (Toluene, Ether, Dioxane): Flammable and have associated health risks. Ensure no ignition sources are nearby.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment. [9][10][11][12][13]

References

  • Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives as corrosion inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis, structural characterization and biological activity of p-fluorobenzaldehyde thiosemicarbazones and of a nickel complex. (2000, July 15). PubMed. [Link]

  • US4940815A - Process for the production of thiocarbohydrazide. (n.d.).
  • Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. (2015, December 30). National Institutes of Health (NIH). [Link]

  • Efficient Syntheses of Thiadiazoline and Thiadiazole Derivatives by the Cyclization of 3-Aryl-4-formylsydnone Thiosemicarbazones with Acetic Anhydride and Ferric Chloride. (n.d.). ResearchGate. [Link]

  • New thiosemicarbazones: synthesis, structural characterization, in vitro, and in silico evaluation of antiproliferative effects. (2025, October 10). Future Medicinal Chemistry. [Link]

  • Functionalizing Thiosemicarbazones for Covalent Conjugation. (2024, August 3). MDPI. [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. (n.d.). Scientific & Academic Publishing. [Link]

  • Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. (2024, August 12). Usiena air. [Link]

  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2023, February 14). MDPI. [Link]

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (n.d.). National Institutes of Health (NIH). [Link]

  • Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. (n.d.). National Institutes of Health (NIH). [Link]

  • Chemistry of carbohydrazide and thiocarbohydrazide. (n.d.). Datapdf.com. [Link]

  • Synthesis of thiosemicarbazone 3 and thiocarbohydrazone 5. (n.d.). ResearchGate. [Link]

  • Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids. (2023, November 15). MDPI. [Link]

  • Help with Low Yield Synthesis. (2025, June 8). Reddit. [Link]

  • A Mild and Versatile Synthesis of Thioamides. (n.d.). Organic Chemistry Portal. [Link]

  • CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. (n.d.).
  • CN101143836A - Preparation method for 4-fluorophenylhydrazine. (n.d.).
  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (2025, October 11). MDPI. [Link]

  • EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines. (n.d.).
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.).
  • US5659088A - Process for the preparation of 4-fluorothiophenol. (n.d.).
  • Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. (2020, March 26). PubMed. [Link]

  • JPH083130A - Production of 4-fluorothiophenol. (n.d.).
  • CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. (2006, June 30).
  • Safety Data Sheet: 4-Hydrazinobenzoic acid. (n.d.). Carl ROTH. [Link]

  • Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. [Link]

Sources

Troubleshooting

stability issues with 4-Fluorobenzothiohydrazide hydrochloride in solution

Welcome to the technical support center for 4-Fluorobenzothiohydrazide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluorobenzothiohydrazide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges in your experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of 4-Fluorobenzothiohydrazide Hydrochloride in solution.

Q1: What are the recommended solvents for dissolving 4-Fluorobenzothiohydrazide Hydrochloride?

A1: 4-Fluorobenzothiohydrazide Hydrochloride is a salt, which generally lends itself to solubility in polar solvents. For initial stock solutions, we recommend using polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For aqueous working solutions, the use of buffers is highly recommended to control the pH, which is a critical factor for the stability of this compound. The hydrochloride salt form suggests that it will have better solubility in aqueous solutions compared to its free base form.

Q2: How does pH affect the stability of 4-Fluorobenzothiohydrazide Hydrochloride in aqueous solutions?

A2: The pH of the solution is a critical parameter influencing the stability of 4-Fluorobenzothiohydrazide Hydrochloride. The thiohydrazide functional group is susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. Generally, hydrazide-based compounds show increased stability as the pH approaches neutrality.[1] Extreme acidic or alkaline conditions can catalyze the hydrolysis of the thiohydrazide moiety. It is advisable to perform preliminary stability studies at your desired experimental pH to determine the compound's suitability for your application.

Q3: What are the signs of degradation of 4-Fluorobenzothiohydrazide Hydrochloride in solution?

A3: Degradation of 4-Fluorobenzothiohydrazide Hydrochloride can manifest in several ways:

  • Visual Changes: A change in the color or clarity of the solution, or the formation of a precipitate, can indicate degradation or insolubility.

  • Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main compound peak suggests the formation of degradation products.[2][3]

  • Loss of Activity: In biological assays, a decrease in the expected activity of the compound can be an indirect indicator of degradation.

Q4: How should I store solutions of 4-Fluorobenzothiohydrazide Hydrochloride?

A4: For optimal stability, we recommend the following storage conditions:

  • Stock Solutions (in DMSO or DMF): Store at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

  • Aqueous Working Solutions: It is best practice to prepare these fresh for each experiment. If short-term storage is necessary, keep the solutions at 2-8°C and protect them from light. The stability in aqueous buffers can be limited, so we advise assessing this for your specific conditions. As a general guideline for other compounds, storage at refrigerated temperatures can significantly extend shelf-life.[4]

Q5: Is 4-Fluorobenzothiohydrazide Hydrochloride sensitive to light or temperature?

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the use of 4-Fluorobenzothiohydrazide Hydrochloride in solution.

Problem 1: My compound has precipitated out of my aqueous buffer.

This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer.

Troubleshooting Workflow: Precipitation Issues

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:
  • Verify Concentration: Double-check your calculations to ensure the final concentration is not exceeding the compound's aqueous solubility limit.

  • Assess Buffer pH: The solubility of compounds with ionizable groups can be highly pH-dependent.[5] The hydrochloride salt suggests that the compound is a weak base. Therefore, its solubility is expected to be higher in acidic to neutral pH.

  • Optimize Solvent System: If your experimental setup allows, consider increasing the proportion of the organic co-solvent (like DMSO) in your final working solution. However, be mindful of the tolerance of your assay to the organic solvent.

  • Gentle Warming and Sonication: In some cases, gentle warming (e.g., to 37°C) and sonication can help to redissolve the precipitate. However, be cautious about potential temperature-induced degradation.

Problem 2: I suspect my compound has degraded in solution.

If you observe unexpected experimental results or changes in your solution's appearance, it is crucial to assess the stability of your compound.

Key Factors Influencing Stability

Caption: Key factors influencing compound stability in solution.

Protocol for a Basic Stability Study

This protocol outlines a simple experiment to evaluate the stability of 4-Fluorobenzothiohydrazide Hydrochloride under your specific experimental conditions using HPLC-UV analysis.

Objective: To determine the stability of 4-Fluorobenzothiohydrazide Hydrochloride in a chosen buffer over a specific time course.

Materials:

  • 4-Fluorobenzothiohydrazide Hydrochloride

  • DMSO (or other suitable organic solvent)

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA) (optional, for mobile phase modification)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of 4-Fluorobenzothiohydrazide Hydrochloride in DMSO (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution into your aqueous buffer to the final working concentration (e.g., 100 µM).

  • Time-Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system. This will serve as your baseline.

  • Incubation: Store the remaining test solution under your experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC under the same conditions as the T0 sample.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T0 sample.

    • Calculate the percentage of the compound remaining at each time point.

    • Look for the appearance of new peaks, which would indicate the formation of degradation products.

Representative HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL

Note: These are starting conditions and may need to be optimized for your specific setup.

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • 4-Fluorobenzoate (an/aerobic) Degradation Pathway - Eawag-BBD. Eawag. Available at: [Link]

  • Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • METHOD FOR THE ANALYSIS AND QUANTITATION OF PHARMACEUTICAL COUNTERIONS UTILIZING HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY. Waters Corporation. Available at: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography - Waters Corporation. Waters Corporation. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Agilent Technologies. Available at: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. Deutsche Gesellschaft für Regulatorische Angelegenheiten. Available at: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids - MDPI. MDPI. Available at: [Link]

  • Equilibrium solubility study to determine fexofenadine hydrochloride BCS class and challenges in establishing conditions for dissolution - SciELO. Scientific Electronic Library Online. Available at: [Link]

  • Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Tuning solubility and stability of hydrochlorothiazide co-crystals - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. Scientific & Academic Publishing. Available at: [Link]

  • (PDF) Equilibrium solubility study to determine fexofenadine hydrochloride BCS class and challenges in establishing conditions for dissolution profiles applied to suspension - ResearchGate. ResearchGate. Available at: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). National Center for Biotechnology Information. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Fluorobenzothiohydrazide Hydrochloride

Topic: Degradation Pathways & Stability Management Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summary: The Stability Paradox As a Senior Application Scientist, I often see 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Pathways & Stability Management

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see 4-Fluorobenzothiohydrazide hydrochloride treated like its oxygen-analog (the hydrazide). This is a critical error. The presence of the sulfur atom, combined with the electron-withdrawing 4-fluoro substituent, creates a "stability paradox": the compound is a potent nucleophile for heterocyclic synthesis (e.g., 1,3,4-thiadiazoles) but is simultaneously prone to rapid oxidative dimerization and hydrolytic desulfurization.

This guide provides the mechanistic insights and troubleshooting protocols necessary to maintain the integrity of this reagent.

Module 1: Degradation Pathways (Mechanistic Visualization)

Understanding how the molecule breaks down is the first step in prevention. We have mapped the three primary degradation vectors: Oxidative Dimerization , Cyclization , and Hydrolysis .

Pathway Diagram: The Fate of 4-Fluorobenzothiohydrazide

DegradationPathways Start 4-Fluorobenzothiohydrazide (Intact Reagent) Oxidation Oxidation (Air/DMSO/Metal Ions) Start->Oxidation Hydrolysis Hydrolysis (Moisture/Low pH) Start->Hydrolysis Disulfide Disulfide Dimer (Yellow Impurity) Oxidation->Disulfide Dimerization Thiadiazole 2,5-bis(4-fluorophenyl)- 1,3,4-thiadiazole (Stable Cyclized Product) Disulfide->Thiadiazole Sulfur Extrusion & Cyclization Hydrazide 4-Fluorobenzohydrazide (Desulfurized) Hydrolysis->Hydrazide - H₂S H2S H₂S Gas (Rotten Egg Odor) Hydrolysis->H2S Acid 4-Fluorobenzoic Acid Hydrazide->Acid Further Hydrolysis

Figure 1: Primary degradation vectors. Note that the formation of the thiadiazole (yellow node) is often irreversible and thermodynamically favored in oxidative environments.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Physical Appearance Changes

Q: My white crystalline powder has turned into a sticky, pale-yellow solid. Is it still usable?

Diagnosis: Hygroscopic Hydrolysis & Partial Oxidation. The hydrochloride salt is naturally hygroscopic. When it absorbs atmospheric moisture, two things happen:

  • Hydrolysis: The thioamide bond hydrolyzes to release

    
     (gas) and form the hydrazide. The "stickiness" often comes from the formation of hydrate waters or partial melting due to impurity-induced melting point depression.
    
  • Oxidation: The yellow color is distinctively characteristic of disulfide bond formation (S-S dimerization). Thiohydrazides are easily oxidized by air to form disulfides, which are often yellow oils or low-melting solids before cyclizing.

Corrective Action:

  • Do not use for critical GMP steps.

  • Purification: Recrystallization from ethanol/water may recover the monomer, but yield will be low.

  • Prevention: Store in a desiccator under Argon. The HCl salt must be kept strictly dry.

Scenario B: HPLC Anomalies ("Ghost Peaks")

Q: I see a large, non-polar peak appearing at a longer retention time than my product during LC-MS analysis. It has a mass of [2M-34]. What is it?

Diagnosis: In-situ Oxidative Cyclization to 1,3,4-Thiadiazole.

  • The Chemistry: In solution (especially DMSO or methanol), trace metals or dissolved oxygen facilitate the conversion of two thiohydrazide molecules into one 1,3,4-thiadiazole molecule.

  • The Mass Math:

    • Monomer Mass (

      
      ): ~186 Da (free base).
      
    • Dimer (

      
      ): 372 Da.
      
    • Loss of

      
       (34 Da) and 
      
      
      
      (2 Da) during cyclization
      
      
      Thiadiazole.
    • Observed Mass: ~336 Da.

Corrective Action:

  • Protocol Change: Avoid dissolving the standard in DMSO if it will sit for >1 hour. Use freshly degassed Acetonitrile/Water.

  • Check Solvent: Ensure your HPLC solvents are free of peroxides (common in old THF or ethers) which accelerate this transformation [1].

Scenario C: Odor Detection

Q: Upon opening the vial, there is a faint smell of rotten eggs. Is this normal?

Diagnosis: Hydrolytic Desulfurization. The smell is Hydrogen Sulfide (


). This indicates that moisture has breached the container. The 4-fluoro group is electron-withdrawing, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, releasing 

and leaving behind 4-fluorobenzohydrazide [2].

Corrective Action:

  • If the smell is faint, the bulk purity might still be >95%. Perform a quantitative NMR (qNMR) to determine the molar ratio of the thiohydrazide vs. the hydrazide (oxygen analog).

Module 3: Analytical Protocols

To distinguish between the active reagent and its degradation products, standard HPLC methods must be adapted.

Differentiation Table: Key Markers
CompoundStructureUV

Mass (ESI+)Polarity (RT)
4-Fluorobenzothiohydrazide

~290-300 nm187

Medium
4-Fluorobenzohydrazide

~230-240 nm171

Low (Early eluting)
Disulfide Dimer

~320 nm (Yellow)371

High
1,3,4-Thiadiazole Cyclized Dimer~310 nm337

Very High (Late eluting)
Recommended Stability-Indicating HPLC Method

Objective: Separate the thiohydrazide from its oxygen-analog (hydrolysis) and thiadiazole (oxidation).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

    
     mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the hydrazide).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar hydrazides).

    • 2-15 min: 5%

      
       95% B (Gradient).
      
    • 15-20 min: 95% B (Wash to elute non-polar thiadiazoles).

  • Detection: DAD at 290 nm (specific for thioamide) and 230 nm (for hydrazide impurity).

Critical Note: Do not use basic buffers (Ammonium Acetate pH > 7). Basic conditions accelerate the oxidative cyclization of thiohydrazides to thiadiazoles [3].

Module 4: Deep Dive Mechanism (The "Why")

The Fluorine Effect & Oxidative Cyclization

Why is this compound so prone to becoming a thiadiazole?

The 4-fluorophenyl group is electron-withdrawing (Inductive effect


). This pulls electron density away from the thiocarbonyl carbon. However, the sulfur atom remains highly nucleophilic.
  • Step 1 (Oxidation): In the presence of mild oxidants (Fe(III), Cu(II), or even

    
    ), the thiohydrazide undergoes a single-electron transfer (SET) to form a radical cation or a disulfide intermediate [4].
    
  • Step 2 (Nucleophilic Attack): The nitrogen of one hydrazide unit attacks the electrophilic carbon of a neighboring thio-group.

  • Step 3 (Elimination): Sulfur is extruded (often as elemental sulfur or

    
    ), and the ring closes to form the thermodynamically stable aromatic 1,3,4-thiadiazole system [5].
    

This reaction is so favorable that it is often used intentionally in synthesis, but here it represents the primary degradation pathway.

Cyclization Mechanism Diagram

CyclizationMechanism Step1 Thiohydrazide (Monomer) Step2 Disulfide Intermediate (R-C(S)-NH-NH-S-S...) Step1->Step2 Oxidation [O] Step3 Cyclization (- H₂S / - S) Step2->Step3 Nucleophilic Attack Final 1,3,4-Thiadiazole (Stable Impurity) Step3->Final Aromatization

Figure 2: The pathway from reagent to impurity.[1] This process is accelerated by heat and basic pH.

References

  • Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. Source: Connect Journals. Context: Details the sensitivity of thiohydrazides to oxidative cyclization agents like ferric chloride and atmospheric oxygen.

  • Hydrazide synthesis by oxidation or hydrolysis. Source: Organic Chemistry Portal. Context: Explains the hydrolytic instability of hydrazide/thiohydrazide derivatives and the conversion mechanisms.

  • A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Source: Arkivoc (2022).[2] Context: Provides the mechanistic grounding for the metal-mediated and oxidative cyclization of thio-derivatives into thiadiazoles.[2]

  • I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide. Source: Journal of Organic Chemistry (via Organic Chemistry Portal). Context: Demonstrates how iodine (and by extension, similar oxidants) drives the formation of thiadiazoles from hydrazide precursors.

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines. Source: Nature Communications / PMC. Context: Illustrates the thermodynamic favorability of the thiadiazole ring formation from sulfur-containing hydrazide precursors.

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 4-Fluorobenzothiohydrazide HCl

Case ID: SYN-4FBTH-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Impurity Profile Management & Protocol Optimization Executive Summary Synthesizing 4-Fluorobenzothiohydrazide Hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-4FBTH-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Impurity Profile Management & Protocol Optimization

Executive Summary

Synthesizing 4-Fluorobenzothiohydrazide Hydrochloride requires strict kinetic control. The 4-fluoro substituent exerts a strong electron-withdrawing effect (


), increasing the electrophilicity of the thiocarbonyl carbon. While this accelerates the desired hydrazinolysis, it simultaneously lowers the activation energy for secondary reactions—specifically dimerization to 1,2,4,5-tetrazines  and cyclization to 1,3,4-thiadiazoles .

This guide outlines the "Carboxymethyl Dithioester Route" (Jensen Method), which offers superior purity over direct thionation of hydrazides, and provides a troubleshooting framework for common failure modes.

Part 1: The "Golden Route" Protocol

Standardized methodology for minimizing side-reactions.

Core Reaction Logic

Direct reaction of 4-fluorobenzhydrazide with Lawesson’s reagent often yields sulfur-contaminated products and cyclized impurities. The Carboxymethyl Dithiobenzoate intermediate acts as a "soft" thioacylating agent, allowing hydrazinolysis to occur under mild conditions that suppress ring closure.

Reaction Scheme:

  • Activation: 4-Fluorobenzodithioic acid

    
     (Carboxymethyl) 4-fluorobenzodithioate.
    
  • Substitution: Dithioester + Hydrazine

    
     Thiohydrazide.
    
  • Stabilization: Thiohydrazide + HCl

    
     Hydrochloride Salt.
    
Optimized Workflow
StepParameterCritical SpecificationRationale
1 Precursor (Carboxymethyl) 4-fluorobenzodithioateAvoids harsh thionation reagents (P₄S₁₀) in the final step.
2 Solvent 1N NaOH (aq) / EtOHThiohydrazides are soluble in base; impurities often precipitate or can be filtered.
3 Reagent Hydrazine Hydrate (excess, 1.5–2.0 eq)Critical: Use excess hydrazine to prevent the product from reacting with starting material (dimerization).
4 Temp 0°C to 5°CHigher temps favor cyclization to thiadiazoles.
5 Quench Anhydrous HCl in Dioxane/EtherAqueous HCl hydrolyzes the thioamide bond (releasing H₂S).
Step-by-Step Procedure
  • Dissolution: Dissolve (carboxymethyl) 4-fluorobenzodithioate in 1N NaOH (1.1 eq). The solution should be clear red/orange.

  • Addition: Add this solution dropwise into a stirred, cooled (0°C) solution of Hydrazine Hydrate (2.0 eq) in Ethanol.

    • Note: Inverse addition (ester into hydrazine) ensures hydrazine is always in excess, preventing tetrazine formation.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (Starting material disappears; product spot is more polar).

  • Isolation (Free Base): Neutralize carefully with dilute AcOH to pH 7. The free thiohydrazide precipitates. Filter immediately.

    • Warning: Do not dry the free base for long periods; it oxidizes in air.

  • Salt Formation: Resuspend the wet solid in dry diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The yellow/white hydrochloride salt precipitates.

  • Purification: Wash with anhydrous ether. Store under Argon at -20°C.

Part 2: Troubleshooting & Impurity Profiling

Visualizing the Failure Pathways

The following diagram illustrates how process deviations lead to specific impurities.

G Start 4-F-Dithioester Product 4-F-Thiohydrazide (Target) Start->Product 0°C, pH 8-9 Tetrazine Tetrazine Dimer (Deep Red/Pink) Start->Tetrazine Low Hydrazine Conc. (Normal Addition) Hydrazine Hydrazine (Excess) Hydrazine->Product Product->Tetrazine Oxidation (Air) High pH Thiadiazole 1,3,4-Thiadiazole (Cyclized) Product->Thiadiazole Acid Catalysis Heat (>25°C) Disulfide Disulfide (Oxidized) Product->Disulfide Mild Oxidation

Figure 1: Reaction pathways showing the target synthesis (Green) versus oxidative (Red) and thermal (Yellow) degradation routes.

Diagnostic Guide
Issue 1: Product turns Deep Red or Pink

Diagnosis: Tetrazine Formation (3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine).

  • Cause: Oxidation of the thiohydrazide or reaction of the product with unreacted dithioester.

  • Mechanism: The free thiohydrazide is easily oxidized to dihydrotetrazine, which further oxidizes to the red tetrazine.

  • Fix:

    • Ensure Inverse Addition (Add Ester to Hydrazine).

    • Perform reaction and filtration under Nitrogen/Argon.

    • Skip isolation of dry free base; proceed directly to HCl salt formation if possible.

Issue 2: Low Yield & High Melting Point Impurity

Diagnosis: 1,3,4-Thiadiazole Formation .

  • Cause: Acid-catalyzed cyclization or excessive heat.

  • Mechanism: The thiohydrazide undergoes intramolecular loss of H₂S or ammonia equivalents under forcing conditions.

  • Fix:

    • Keep reaction temperature strictly < 5°C .

    • Avoid strong acids during the neutralization step (use weak AcOH).

Issue 3: Sticky Solid / "Gummy" Precipitate

Diagnosis: Trapped Solvent / Mercaptoacetic Acid Byproduct .

  • Cause: Incomplete removal of the leaving group (mercaptoacetic acid) or water.

  • Fix:

    • The Jensen method generates mercaptoacetic acid as a byproduct. Ensure the intermediate wash (water/bicarbonate) is thorough.

    • Recrystallize the final HCl salt from Ethanol/Ether.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Lawesson’s Reagent on 4-fluorobenzhydrazide instead? A: It is possible but not recommended for high purity. Lawesson’s reagent requires reflux in toluene/xylene. These high temperatures promote the cyclization of the hydrazide into 2-(4-fluorophenyl)-1,3,4-thiadiazole. The dithioester route (room temp or 0°C) is kinetically controlled to favor the open-chain thiohydrazide.

Q: Why must I use anhydrous HCl? A: Thioamides and thiohydrazides are susceptible to hydrolysis.



Using aqueous HCl (conc. 37%) introduces water that drives this hydrolysis, replacing your sulfur with oxygen and reverting to the hydrazide starting material.

Q: How do I store the final product? A: The hydrochloride salt is hygroscopic and oxidation-sensitive. Store in a desiccator at -20°C under Argon. If the white salt turns yellow/orange over time, it is oxidizing to the disulfide or tetrazine.

References

  • Jensen, K. A., & Pedersen, C. (1961). Studies of Thioacids and Their Derivatives. II. Carboxymethyl Dithioesters. Acta Chemica Scandinavica, 15, 1087-1096. Source for the carboxymethyl dithioester synthesis route.[1]

  • Rostamizadeh, S., et al. (2013). Synthesis of 1,3,4-Thiadiazoles using Silica-supported Dichlorophosphate. Chinese Chemical Letters. Details the cyclization pathways of thiohydrazides to thiadiazoles.

  • BenchChem Technical Support. (2025). Avoiding the formation of unwanted byproducts in tetrazine synthesis. Documentation on oxidative impurities (tetrazines) from hydrazine precursors.

  • Saraswat, A. P., et al. (2016). Synthesis and antimicrobial activity of 4-fluorophenyl substituted heterocycles. Journal of Fluorine Chemistry. Specific context on 4-fluoro substituent effects on reactivity.

Sources

Optimization

improving the solubility of 4-Fluorobenzothiohydrazide hydrochloride for bioassays

This Technical Support Guide is designed to assist researchers in optimizing the solubility and stability of 4-Fluorobenzothiohydrazide hydrochloride for use in biological assays. [1] Compound Class: Thiohydrazides | App...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed to assist researchers in optimizing the solubility and stability of 4-Fluorobenzothiohydrazide hydrochloride for use in biological assays.

[1]

Compound Class: Thiohydrazides | Application: Bioassays (Cellular/Enzymatic) Common Issue: Precipitation upon dilution, oxidative instability, pH-dependent solubility.[1]

Executive Summary & Compound Profile

4-Fluorobenzothiohydrazide hydrochloride is a synthetic intermediate often used in the development of heterocyclic bioactive scaffolds (e.g., thiadiazoles).[1] While the hydrochloride salt form enhances initial aqueous solubility compared to the free base, the compound remains prone to "crashing out" in physiological buffers (pH 7.4) and exhibits sensitivity to oxidative degradation.[1]

PropertyDescriptionImplications for Bioassays
Chemical Nature Thiohydrazide salt (-CS-NH-NH₂[1] · HCl)Potential for H₂S release; reducing agent properties.[1]
Solubility Profile High in DMSO; Moderate in Water (acidic); Low in PBS (pH 7.4)Risk of precipitation when neutralizing the HCl salt in culture media.
Stability Sensitive to oxidation and hydrolysisStock solutions must be fresh; avoid long-term storage in DMSO.[1]

Troubleshooting Guide (Q&A)

Issue 1: "The compound precipitates immediately when I add my DMSO stock to the cell culture media."

Diagnosis: This is the "Solvent Shift" (Crash-out) Effect . The compound is solubilized in DMSO (a polar aprotic solvent). When you introduce it into an aqueous buffer (polar protic), the solubility capacity drops logarithmically.[1] Furthermore, the buffering capacity of the media neutralizes the HCl salt, reverting the compound to its less soluble free-base form.[1]

Solution: Implement an Intermediate Dilution Step . Do not pipet high-concentration DMSO stock directly into the final well.[1]

  • Prepare Stock: 100 mM in pure DMSO.

  • Intermediate Step: Dilute 1:10 into a "carrier solvent" (e.g., pure ethanol or 50% DMSO/Water) before the final dilution into media.[1]

  • Dynamic Mixing: Vortex the media while adding the compound to prevent local high-concentration pockets.[1]

Issue 2: "My assay results are inconsistent (high variability) between replicates."

Diagnosis: Micro-precipitation or Oxidative Degradation .[1] Thiohydrazides can form invisible micro-crystals that settle at the bottom of wells, causing localized toxicity or false negatives (if the compound isn't available to the cells). Alternatively, the thiohydrazide group may have oxidized to a disulfide dimer.[1]

Solution:

  • Visual Check: Inspect wells under 10x microscopy for birefringence (crystals).

  • Fresh Prep: Never use DMSO stocks older than 1 week.[1] Thiohydrazides can slowly react with DMSO (which can act as an oxidant) or atmospheric oxygen.[1]

  • Add Antioxidant: If the assay permits, add 1 mM DTT or TCEP to the buffer to maintain the reduced state of the thiohydrazide.

Issue 3: "Can I dissolve the powder directly in water since it is an HCl salt?"

Diagnosis: Hydrolytic Instability . While the HCl salt will dissolve in water, the resulting solution is acidic.[1] If left in water, the thiohydrazide moiety is susceptible to hydrolysis, releasing H₂S and converting to the hydrazide or carboxylic acid over time.[1]

Solution:

  • Dissolve in DMSO for stock solutions (anhydrous).

  • If water is required, use 0.1 M HCl to maintain the salt form, and use immediately.[1]

Advanced Protocols for Solubility Enhancement

If standard DMSO dilution fails, use the Cyclodextrin Complexation Protocol .[1] This encapsulates the hydrophobic fluorophenyl ring, shielding it from the aqueous environment while maintaining solubility.[1]

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

Best for: In vivo studies or sensitive cell lines where DMSO > 0.1% is toxic.[1]

Materials:

  • 4-Fluorobenzothiohydrazide HCl powder[1]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Research Grade)[1]

  • Sterile Water or PBS

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).

  • Weigh Compound: Weigh the required amount of 4-Fluorobenzothiohydrazide HCl.

  • Solubilization: Add the 20% HP-β-CD vehicle directly to the powder.[1]

  • Sonication: Sonicate in a water bath at ambient temperature for 10–15 minutes until clear.

    • Note: If the solution remains cloudy, adjust pH slightly to 4.0–5.0 (the salt is more soluble at lower pH), then slowly neutralize if necessary, relying on the cyclodextrin to prevent precipitation.[1]

Protocol B: The "Step-Down" Serial Dilution

Best for: High-throughput screening (HTS) to prevent carryover precipitation.[1]

Workflow Visualization:

SerialDilution cluster_0 Critical Control Point Stock 100 mM Stock (100% DMSO) Inter Intermediate Plate (10 mM in 10% DMSO) Stock->Inter 1:10 Dilution (into Buffer) Precip Risk: Precipitation (Avoid Direct Transfer) Stock->Precip Direct 1:1000 Dilution Final Assay Plate (100 µM in 1% DMSO) Inter->Final 1:100 Dilution (into Media)

Caption: Step-down dilution strategy to mitigate the kinetic energy barrier of precipitation. Direct dilution often shocks the system, causing rapid crystallization.[1]

Decision Tree: Selecting the Right Solvent System

Use this logic flow to determine the optimal preparation method for your specific assay constraints.

DecisionTree Start Start: Solubility Optimization DMSOTol Is DMSO > 0.1% tolerated? Start->DMSOTol YesDMSO Use Standard DMSO Protocol DMSOTol->YesDMSO Yes NoDMSO Is the assay pH sensitive? DMSOTol->NoDMSO No Standard Protocol: Dissolve in 100% DMSO Dilute to <1% final YesDMSO->Standard Cyclo Use HP-β-CD Protocol (No DMSO required) NoDMSO->Cyclo No (Standard pH 7.4) Acidic Can you run assay at pH 6.0? NoDMSO->Acidic Yes LowPH Protocol: Maintain Acidic Buffer (Keeps HCl salt soluble) Acidic->LowPH Yes Emulsion Protocol: Lipid Emulsion (Liposomes/Micelles) Acidic->Emulsion No

Caption: Logic flow for selecting the appropriate solubilization strategy based on assay tolerance for DMSO and pH.

References

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1]

  • Waybright, T. J., et al. (2009).[1] Increasing the reliability of cell-based high-throughput screens by improvements in compound preparation. Assay and Drug Development Technologies, 7(3), 270–281.[1]

  • Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.[1] (Provides context on the chemical stability and biological application of hydrazide derivatives).

Sources

Troubleshooting

reaction condition optimization for 4-Fluorobenzothiohydrazide hydrochloride

Topic: Reaction Condition Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Introduction: The Scope Welcome to the technical support hub for 4-Fluorobenzothiohydrazide hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Condition Optimization & Troubleshooting

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Introduction: The Scope

Welcome to the technical support hub for 4-Fluorobenzothiohydrazide hydrochloride . This intermediate is a critical building block for fused heterocycles (e.g., 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles) used in antimicrobial and anticancer drug discovery.

Synthesizing thiohydrazides is notoriously difficult due to their propensity to undergo desulfurization (reverting to hydrazide), cyclization (forming thiadiazoles), or oxidation (forming disulfides). This guide provides an optimized protocol using Lawesson’s Reagent (LR) , which offers superior selectivity over phosphorus pentasulfide (


), followed by a controlled hydrochlorination step.

Module 1: Optimized Synthetic Workflow

Objective: Synthesize 4-fluorobenzothiohydrazide free base and convert to the hydrochloride salt with >90% purity.

The Protocol

Reaction:



Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon (

    
    ).
    
  • Dissolution: Suspend 4-fluorobenzhydrazide (1.0 eq) in anhydrous Toluene (0.1 M concentration).

    • Note: THF can be used for solubility, but Toluene allows higher reflux temperatures if needed.

  • Thionation: Add Lawesson’s Reagent (0.55 eq).

    • Critical: LR delivers 2 sulfur atoms per molecule. A slight excess (0.55 eq vs 0.50 eq) ensures completion without complicating workup.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane).

    • Stop Condition: Stop immediately upon consumption of starting material. Over-reaction promotes cyclization to 1,3,4-thiadiazole.

  • Workup (Free Base): Cool to RT. Filter off the solid byproduct (Lawesson’s anhydride). Evaporate the filtrate to dryness.

  • Purification: Flash column chromatography (SiO2, EtOAc/Hexane gradient). Isolate the yellow solid (Free Base).

  • Salt Formation: Dissolve the free base in minimal anhydrous Ethanol . Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Isolation: Filter the precipitated hydrochloride salt. Wash with cold diethyl ether. Dry under vacuum over

    
    .
    
Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Fluorobenzhydrazide Reaction Reaction Toluene, 80°C, 2-4h Start->Reaction Reagent Lawesson's Reagent (0.55 eq) Reagent->Reaction Check TLC Check (Stop if SM consumed) Reaction->Check Check->Reaction Incomplete Workup Filter Byproduct & Column Chromatography Check->Workup Complete FreeBase Free Base (Yellow Solid) Workup->FreeBase SaltStep HCl/Dioxane in EtOH 0°C FreeBase->SaltStep Final 4-Fluorobenzothiohydrazide Hydrochloride SaltStep->Final

Caption: Optimized workflow for the thionation and salt formation of 4-fluorobenzothiohydrazide.

Module 2: Reaction Condition Optimization (FAQs)

Q: Why use Lawesson’s Reagent (LR) instead of ?

A: While


 is cheaper, it requires higher temperatures (often refluxing xylene) and is highly acidic, which drastically increases the rate of cyclization  to the 1,3,4-thiadiazole side product. LR is milder, soluble in organic solvents, and operates effectively at 60–80°C, preserving the sensitive thiohydrazide moiety [1].
Q: My reaction mixture turned dark green/black. What happened?

A: This indicates decomposition or oxidation. Thiohydrazides are susceptible to oxidative dimerization.

  • Fix: Ensure the reaction is under a strict inert atmosphere (Argon/Nitrogen).

  • Fix: Degas solvents prior to use.

  • Fix: Reduce reaction temperature. If 80°C causes darkening, try 60°C with a longer reaction time.

Q: Can I skip the column and crystallize the salt directly from the crude?

A: Not recommended. The crude reaction contains Lawesson's anhydride and phosphonothioate byproducts. These impurities often co-precipitate with the HCl salt, resulting in a sticky, hygroscopic gum that is difficult to handle. Purifying the free base first ensures a stoichiometric and clean salt formation [2].

Q: Solvent Selection Guide
SolventSuitabilityNotes
Toluene High Excellent for LR reactions. Easy to remove.
THF Medium Good solubility, but lower boiling point limits kinetics. Must be anhydrous.
DCM Low Temperature too low for efficient thionation; reaction will stall.
Ethanol Avoid Reacts with LR; nucleophilic solvents are incompatible.

Module 3: Troubleshooting Guide

Scenario 1: The "Sticky Gum" Phenomenon

Issue: Upon adding HCl, the product oils out as a gum instead of a solid precipitate.

  • Root Cause: Presence of residual solvent (Toluene) or water in the HCl source.

  • Solution:

    • Decant the supernatant.

    • Triturate the gum vigorously with anhydrous diethyl ether or pentane .

    • Sonicate the mixture. The mechanical stress often induces crystallization.

    • Prevention: Use anhydrous HCl in Dioxane or Ether, not aqueous HCl.

Scenario 2: Low Yield & Smell of

Issue: Strong rotten egg smell and low conversion.

  • Root Cause: Hydrolysis of Lawesson’s Reagent. LR reacts with ambient moisture to release

    
     and reverts to the anisole derivative, losing its thionating power [3].
    
  • Solution:

    • Check the quality of LR (should be a yellow powder, not white/clumped).

    • Dry Toluene over molecular sieves (3Å) before use.

Scenario 3: Formation of 1,3,4-Thiadiazole (Cyclization)

Issue: NMR shows loss of the hydrazide protons and formation of a cyclic byproduct.

  • Root Cause: Over-heating or acidic conditions during thionation.

  • Mechanism: The thiohydrazide attacks the carbonyl of unreacted hydrazide or cyclizes internally if an acid catalyst is present.

  • Solution:

    • Lower temperature to 60°C.

    • Stop the reaction early. It is better to isolate product with 10% unreacted starting material (separable by column) than to cook the product into the thiadiazole impurity.

Troubleshooting Decision Tree (DOT Diagram)

Troubleshooting Problem Identify Issue Issue1 Product is Sticky Gum Problem->Issue1 Issue2 Low Conversion / H2S Smell Problem->Issue2 Issue3 Unknown Impurity in NMR Problem->Issue3 Sol1 Triturate with Et2O Use Anhydrous HCl Issue1->Sol1 Sol2 Dry Solvents Replace Reagent Issue2->Sol2 Sol3 Check for Thiadiazole Reduce Temp/Time Issue3->Sol3

Caption: Decision tree for diagnosing common synthetic failures in thiohydrazide preparation.

Module 4: Storage & Stability

Critical Warning: Thiohydrazides are chemically labile.

  • Oxidation: The free base oxidizes to the disulfide in air within days. The Hydrochloride salt is significantly more stable towards oxidation but is hygroscopic .

  • Storage Protocol:

    • Store under Argon/Nitrogen atmosphere.

    • Keep at -20°C .

    • Dessicate over

      
       or silica gel to prevent moisture absorption (which leads to hydrolysis releasing 
      
      
      
      ).

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][2][3][4] Chemical Reviews, 107(11), 5210–5278.

  • Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[4] Synthesis, 2003(13), 1929–1958.

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's Reagents. Tetrahedron, 41(22), 5061-5087.

Sources

Optimization

challenges in the scale-up synthesis of 4-Fluorobenzothiohydrazide hydrochloride

Welcome to the Technical Support Center for the scale-up synthesis of 4-Fluorobenzothiohydrazide hydrochloride. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Fluorobenzothiohydrazide hydrochloride. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, thermodynamic sensitivities, and safety hazards associated with transitioning this compound from bench-scale discovery to multi-kilogram pilot production.

4-Fluorobenzothiohydrazide (FBTH) has gained significant traction as a potent redox additive used to stabilize precursor solutions and passivate defects in high-efficiency CsPbI₃ perovskite solar cells[1]. However, the thiohydrazide moiety is notoriously sensitive to oxidative cyclization and acidic hydrolysis, making the isolation of its hydrochloride salt a significant process chemistry challenge.

Process Workflow & Degradation Pathways

To understand the troubleshooting steps, we must first map the synthetic routes and the thermodynamic traps that lead to yield loss.

G A 4-Fluorobenzohydrazide B Lawesson's Reagent (Chlorobenzene, Heat) A->B Bench Scale D 4-Fluorobenzothiohydrazide (Free Base) B->D C 4-Fluorothiobenzamide + Hydrazine Hydrate C->D Pilot Scale E Anhydrous HCl (Dioxane, 0°C) D->E Salt Formation G Oxidative Byproduct: 1,3,4-Thiadiazole D->G O2 / Heat F 4-Fluorobenzothiohydrazide HCl (Target API/Precursor) E->F H Hydrolysis Byproduct: 4-Fluorobenzohydrazide E->H Trace H2O

Synthesis pathways and degradation routes for 4-Fluorobenzothiohydrazide hydrochloride.

Frequently Asked Questions & Troubleshooting Guide

Q1: We are scaling up the synthesis from 10 g to 5 kg. Should we use the Lawesson's reagent route or the thioamide-hydrazine route? While the Lawesson's reagent route (direct thionation of 4-fluorobenzohydrazide) is highly efficient at the bench scale and frequently used to synthesize FBTH for perovskite applications[2], it presents severe challenges at the pilot scale. Lawesson's reagent generates malodorous, toxic phosphorus-sulfur byproducts that are notoriously difficult to purge from the final API. Recommendation: For multi-kilogram scale-up, the hydrazinolysis of 4-fluorothiobenzamide is strongly preferred. The causality lies in atom economy and phase-separation capabilities: the thioamide route primarily generates ammonia or hydrogen sulfide as a byproduct, which can be efficiently neutralized via standard caustic scrubbing systems, leaving a highly pure organic stream[3].

Q2: During the free base synthesis, we observe up to 15% of a highly crystalline byproduct. LC-MS indicates a mass consistent with 2,5-bis(4-fluorophenyl)-1,3,4-thiadiazole. How do we suppress this? The formation of 1,3,4-thiadiazoles is a classic oxidative cyclization pathway inherent to thiohydrazides[3]. When unreacted starting materials condense with the newly formed thiohydrazide, a thiohydrazone intermediate forms. In the presence of trace oxygen and thermal stress, this intermediate rapidly cyclizes and oxidizes to the thermodynamically stable 1,3,4-thiadiazole[3]. Troubleshooting:

  • Strict Inert Atmosphere: Sparge all reaction solvents with argon for at least 30 minutes prior to use.

  • Stoichiometric Control: Maintain a slight excess of hydrazine (1.15 eq) to prevent the accumulation of unreacted electrophiles that trigger the initial condensation.

  • Thermal Control: Keep the reaction temperature strictly below 45°C. Thermal stress exponentially accelerates the oxidative cyclization.

Q3: What is the optimal protocol for forming the hydrochloride salt? We frequently observe hydrolysis back to the hydrazide. Thiohydrazides are highly sensitive to aqueous acids. The C=S bond undergoes rapid hydrolysis to the corresponding C=O bond (yielding 4-fluorobenzohydrazide) when exposed to water and strong acid simultaneously. However, formulating the compound as a salt is critical for long-term stability and to prevent unwanted excipient interactions[4]. Troubleshooting: The salt formation must be strictly anhydrous. Dissolve the purified free base in an anhydrous, aprotic solvent (e.g., dry 1,4-dioxane). Verify that the moisture content is <0.1% via Karl Fischer titration. Introduce a pre-titrated solution of anhydrous HCl in dioxane at 0°C. The immediate precipitation of the hydrochloride salt protects the thioamide bond from degradation[5].

Q4: How do we safely manage the exotherm and toxicity of hydrazine hydrate during the substitution step at a 5 kg scale? Hydrazine hydrate is highly toxic, and its reaction with thioamides is highly exothermic. Adding hydrazine to a bulk reactor containing the thioamide can lead to a thermal runaway. Troubleshooting: Implement a reverse-addition protocol. Charge the reactor with the diluted hydrazine solution and cool to 10°C. Dose the 4-fluorothiobenzamide solution slowly into the reactor over 3–4 hours. This ensures hydrazine is always in a massive stoichiometric excess relative to the unreacted thioamide, preventing bis-addition and strictly controlling the heat evolution.

Quantitative Data: Optimization & Impurity Profiling

The following table summarizes the impact of process parameters on yield and impurity generation. Note the stark difference in the 1,3,4-thiadiazole byproduct when transitioning from air to an argon atmosphere.

ScaleSynthesis RouteAtmosphereTemp (°C)Yield (%)1,3,4-Thiadiazole Byproduct (%)Hydrolysis Impurity (%)
10 gLawesson's ReagentAir8065.08.52.1
10 gLawesson's ReagentArgon8078.51.21.8
1 kgThioamide + HydrazineAir6052.014.34.5
1 kgThioamide + HydrazineArgon4588.2< 0.5< 0.5
5 kg Thioamide + Hydrazine Argon 45 89.1 < 0.5 < 0.5

Self-Validating Experimental Methodology

The following protocol is designed with built-in analytical hold points to ensure a self-validating system during pilot-scale execution.

Phase 1: Free Base Synthesis (Reverse-Addition Thioamide Route)
  • Preparation: Charge a 20 L jacketed glass reactor with hydrazine hydrate (1.15 eq, 65% aqueous) and anhydrous ethanol (5 L). Chill the jacket to 10°C under a continuous, subsurface argon sparge.

  • Addition: Dissolve 4-fluorothiobenzamide (1.0 eq, 1.0 kg) in anhydrous ethanol (5 L). Dose this solution into the reactor via a metering pump over 3.5 hours. Maintain the internal temperature ≤ 20°C.

  • Reaction: Once addition is complete, warm the mixture to 45°C and stir for 6 hours.

    • Validation Check: Pull a 1 mL aliquot, quench in mobile phase, and analyze via HPLC (254 nm). Proceed to workup only when the 4-fluorothiobenzamide peak is < 1.0% AUC.

  • Workup: Concentrate the mixture under reduced pressure (maximum bath temperature 40°C) to remove ethanol and excess hydrazine. Partition the residue between degassed ethyl acetate (10 L) and chilled brine (5 L). Extract, dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Crystallization: Concentrate the organic layer to approximately 3 L. Slowly charge hexanes (3 L) as an anti-solvent to precipitate the free base. Filter and dry under vacuum at room temperature.

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Dissolution & Moisture Check: Dissolve the free base (approx. 900 g) in anhydrous 1,4-dioxane (8 L) in a dry 20 L reactor under an argon blanket.

    • Validation Check: Perform Karl Fischer titration on the solution. Moisture must be < 0.1% before proceeding to prevent hydrolysis[4].

  • Precipitation: Cool the reactor to 0–5°C. Add 4.0 M HCl in dioxane (1.02 eq) dropwise over 2 hours via an addition funnel. Maintain high agitation (≥ 250 rpm). A white-to-pale-yellow precipitate will form immediately.

  • Isolation: Stir for an additional 1 hour at 0°C. Filter the product using a closed-system Nutsche filter under a blanket of nitrogen to prevent atmospheric moisture condensation.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 2 L). Dry in a vacuum oven at 30°C for 24 hours.

    • Validation Check: Perform silver nitrate titration for chloride content. The result should be 99–101% of the theoretical value, confirming complete salt formation without degradation.

References

  • Title: 21.41%-Efficiency CsPbI3 Perovskite Solar Cells Enabled by an Effective Redox Strategy with 4-Fluorobenzothiohydrazide in Precursor Solution Source: Advanced Functional Materials / ResearchGate URL: [Link]

  • Title: Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Source: Acta Chemica Scandinavica / SciSpace URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Pharmaceuticals (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Fluorobenzothiohydrazide Hydrochloride and Other Thiohydrazide Derivatives for Drug Discovery

Introduction: The Thiohydrazide Scaffold as a Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, the identification of versatile chemical scaffolds that can be readily modified to generate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiohydrazide Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds that can be readily modified to generate libraries of biologically active compounds is of paramount importance. The thiohydrazide moiety, characterized by a -C(S)NHNH₂ functional group, represents one such "privileged" structure. Thiohydrazides and their corresponding hydrazones serve as crucial building blocks in synthetic organic chemistry, providing a gateway to a vast array of heterocyclic systems, including thiadiazoles, pyrazolines, and thiadiazines.[1][2] These resulting compounds have demonstrated a remarkable breadth of pharmacological activities, ranging from antimicrobial and anticancer to potent enzyme inhibition.[2][3]

The strategic introduction of specific substituents onto the thiohydrazide backbone can profoundly influence the molecule's physicochemical properties and biological targets. The fluorine atom, in particular, is a favored substituent in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity, thereby aiding cell membrane permeability.

This guide provides a comparative analysis of 4-Fluorobenzothiohydrazide hydrochloride, a key fluorinated intermediate, against other prominent thiohydrazide derivatives. By synthesizing experimental data on their biological performance, we aim to furnish researchers, chemists, and drug development professionals with a data-driven framework for selecting the most appropriate thiohydrazide-based synthons for their specific therapeutic applications.

Section 1: Profile of 4-Fluorobenzothiohydrazide Hydrochloride

4-Fluorobenzothiohydrazide, typically handled as its more stable hydrochloride salt, is a cornerstone intermediate for the synthesis of fluorinated bioactive molecules. The presence of the fluorine atom on the phenyl ring is a critical design element. This highly electronegative atom can alter the electronic distribution of the entire molecule, often leading to enhanced binding interactions with target enzymes or receptors and improved resistance to metabolic degradation by cytochrome P450 enzymes.

While the parent compound is primarily a synthetic precursor, the biological activities of its derivatives are well-documented and serve as a direct testament to its potential. Hydrazones derived from 4-fluorobenzoic acid hydrazide (the oxygen analogue) have shown significant antimicrobial efficacy. For instance, a series of these hydrazones demonstrated potent activity against Mycobacterium tuberculosis, with one derivative, 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, exhibiting high inhibitory action.[4] Another study highlighted the broad-spectrum antifungal properties of its derivatives, with 4-Fluorobenzoic acid [(5-bromothiophen-2-yl)methylene]hydrazide being particularly effective against Candida albicans.[5] The replacement of the carbonyl oxygen with sulfur to form the thiohydrazide is known to modulate or enhance biological activity, making 4-fluorobenzothiohydrazide a highly promising starting point for developing novel therapeutics.[2]

Section 2: A Survey of Alternative Thiohydrazide Derivatives

The true value of the thiohydrazide core lies in its synthetic versatility. By reacting it with various electrophiles, a diverse portfolio of derivatives can be generated, each with a distinct pharmacological profile.

Thio- and Thiosemicarbazones

These derivatives are formed by the condensation of thiohydrazides or thiosemicarbazides with aldehydes or ketones. They are renowned for their ability to chelate metal ions, a property crucial to the function of many enzymes. This has led to their development as potent enzyme inhibitors. For example, certain naphthyl-thiosemicarbazone derivatives have demonstrated powerful dual inhibition of human carbonic anhydrase (hCA) and acetylcholinesterase (AChE), with some compounds showing inhibition constants (Kᵢ) in the nanomolar range.[6] Their established biological activities also include significant anticancer, antiviral, and antibacterial properties.[2]

1,3,4-Thiadiazoles

The oxidative cyclization of thiohydrazide derivatives is a common and efficient route to synthesizing 2,5-disubstituted 1,3,4-thiadiazoles.[7] This heterocyclic ring is a bioisostere of pyrimidine and is present in numerous approved drugs. The 1,3,4-thiadiazole scaffold is associated with a wide spectrum of bioactivities. Numerous studies have reported its potent anticancer properties against various cell lines, including breast cancer (MCF-7, MDA-MB-231).[8] Furthermore, derivatives bearing this ring have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Thiazole and Thiazine Derivatives

Thiazoles and their six-membered counterparts, thiazines, are another important class of sulfur-containing heterocycles accessible from thiohydrazide-related precursors.[9][10] The thiazole ring is a key component of vitamin B1 and several drugs, including the anticancer agent Abafungin. These derivatives are recognized for their broad pharmacological activities, which include antimicrobial, anti-inflammatory, antidiabetic, and antitumor effects.[9][11] For example, certain thiazoline multithioether derivatives have demonstrated notable in vitro antitumor activity against human lung (A-549) and breast (Bcap-37) cancer cell lines.[10]

Section 3: Comparative Performance Analysis

The selection of a particular thiohydrazide derivative is ultimately guided by its performance in biological assays. The following tables summarize experimental data from various studies to provide a direct comparison of their efficacy.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/Derivative Class Target Organism MIC (µg/mL) Reference
Hydrazone of 4-F-benzohydrazide Staphylococcus aureus = Ceftriaxone [3]
Hydrazone of 4-F-benzohydrazide Candida albicans 125 [5]
4-Methyl-1,2,3-thiadiazole derivative Gram-positive bacteria 1.95 - 15.62 [12]
1,3,4-Thiadiazole derivative (23p) Micrococcus luteus 15.63 [7]
Isonicotinic Acid Hydrazone (16) S. aureus ATCC 25923 3.91 [13]

| Pyrimidine Hydrazone (19) | E. coli | 12.5 |[13] |

Insight: Derivatives of 4-fluorobenzohydrazide serve as potent antimicrobial precursors, with activities comparable to standard antibiotics. Other heterocyclic systems like thiadiazoles and pyrimidines also exhibit strong, albeit varied, antimicrobial profiles, indicating that the choice of the heterocyclic ring is a key determinant of the antibacterial spectrum.

Table 2: Comparative Anticancer Cytotoxicity (Half-maximal Inhibitory Concentration - IC₅₀ in µM)

Compound/Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole MCF-7 (Breast) < 0.001 (1 nM) [14]
1,3,4-Thiadiazole derivative MCF-7 (Breast) 6.6 [8]
Thiazine multithioether (5g) A-549 (Lung) 8.26 (µg/mL) [10]
Thiazine multithioether (5g) Bcap-37 (Breast) 9.30 (µg/mL) [10]

| Thiophene-Triazole Hydrazone (4b) | Cell Viability @ 100 µg/mL | 38.87% |[15] |

Insight: Fluorination, as seen in the fluorobenzothiazole derivative, can lead to exceptionally high cytotoxic potency. 1,3,4-Thiadiazoles and thiazine derivatives also represent viable scaffolds for developing anticancer agents, though their potency can vary significantly based on other substitutions.

Table 3: Comparative Enzyme Inhibition

Compound/Derivative Class Target Enzyme Inhibition (Kᵢ or IC₅₀) Reference
Naphthyl-thiocarbohydrazone (11) hCA I Kᵢ = 52.42 nM [6]
Naphthyl-thiocarbohydrazone (11) AChE Kᵢ = 40.16 nM [6]
Phenylhydrazone derivative (2b) hMAO-A IC₅₀ = 0.028 µM [16]
Hydrazone of 4-(CF₃)benzohydrazide AChE IC₅₀ = 46.8 - 137.7 µM [17]

| Hydrazinyl-thiazole derivative (3c) | Aldose Reductase (AR) | Kᵢ = 5.47 nM |[11] |

Insight: For enzyme inhibition, thio- and thiosemicarbazones, as well as thiazole derivatives, are particularly effective. The data shows that these scaffolds can be tailored to achieve highly potent and selective inhibition of key therapeutic targets like cholinesterases, monoamine oxidase, and aldose reductase. The choice of the aromatic substituent and the core heterocyclic structure is critical for achieving high affinity.

Section 4: Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Below is a representative workflow and detailed protocol for assessing the in vitro cytotoxicity of novel compounds.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adherence seed->incubate1 prep_cpd 3. Prepare serial dilutions of test compounds (e.g., 0.1 to 100 µM) incubate1->prep_cpd treat 4. Replace media with media containing test compounds, positive (Doxorubicin) & negative (DMSO) controls prep_cpd->treat incubate2 5. Incubate for 48-72h (37°C, 5% CO2) treat->incubate2 add_mtt 6. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) to each well incubate2->add_mtt incubate3 7. Incubate for 4h to allow formazan formation add_mtt->incubate3 solubilize 8. Solubilize formazan crystals with DMSO incubate3->solubilize read 9. Measure Absorbance at 570 nm using a plate reader solubilize->read analyze 10. Calculate % Viability and determine IC50 values read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol provides a self-validating system for assessing a compound's effect on cancer cell proliferation.

  • Cell Culture and Seeding:

    • Rationale: The choice of cell line (e.g., MCF-7 for breast cancer, A-549 for lung cancer) is dictated by the therapeutic target. Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin to ensure optimal growth and prevent contamination.

    • Procedure: Trypsinize and count logarithmically growing cells. Seed 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Rationale: A wide range of concentrations is tested to determine the dose-response relationship. A vehicle control (e.g., 0.1% DMSO) is crucial to ensure the solvent has no intrinsic toxicity, while a positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.

    • Procedure: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for another 48 to 72 hours.

  • MTT Assay:

    • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test based on the ability of mitochondrial reductase enzymes in viable cells to cleave the yellow tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

    • Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Rationale: Measuring the absorbance allows for quantification of the formazan product. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is the standard metric for cytotoxicity.

    • Procedure: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

Section 5: Synthesis and Application Pathways

The utility of thiohydrazides stems from their predictable reactivity, allowing chemists to construct complex heterocyclic systems from simple starting materials.

Synthetic Versatility of Thiohydrazidesdot

Synthesis_Pathway cluster_reagents cluster_products Thiohydrazide Ar-C(S)NHNH2 (Thiohydrazide Core) Hydrazone Thioacylhydrazone Thiohydrazide->Hydrazone Condensation Thiadiazole 1,3,4-Thiadiazole Thiohydrazide->Thiadiazole + R'COOH Cyclodehydration Pyrazoline Pyrazoline Thiohydrazide->Pyrazoline + Unsat. Ketone Thiadiazine 1,3,4-Thiadiazine Thiohydrazide->Thiadiazine + α-Haloketone Aldehyde R-CHO (Aldehydes/Ketones) AcidDeriv R'-COOH / Acyl Chloride (Carboxylic Acid Derivatives) UnsatKetone α,β-Unsaturated Ketone BromoKetone α-Haloketone Hydrazone->Thiadiazole Oxidative Cyclization

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzothiohydrazides

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of a molecular scaffold is paramount to enhancing therapeutic potential. Among the most...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of a molecular scaffold is paramount to enhancing therapeutic potential. Among the most powerful tools in this endeavor is the introduction of fluorine. This guide provides an in-depth comparison of the bioactivity of fluorinated benzothiohydrazides and their non-fluorinated analogues. Moving beyond a simple list of data, we will explore the causal relationships behind the observed biological effects, grounded in established physicochemical principles and supported by experimental evidence. The benzothiazole hydrazone scaffold, a closely related and extensively studied structure, will serve as our primary model for this analysis due to the wealth of available comparative data.

The Rationale for Fluorination: Why a Single Atom Matters

The substitution of a hydrogen atom with fluorine, despite its minimal steric impact (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), instigates profound changes in a molecule's electronic and physical properties.[1][2] These alterations are the bedrock of fluorine's strategic importance in drug design.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[2][3] This inherent strength makes the C-F bond resistant to oxidative metabolism by enzymes like the cytochrome P450 family, effectively "blocking" metabolically vulnerable sites on a drug candidate.[3][4] This often translates to an increased biological half-life and improved pharmacokinetic profile.[5]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes, a critical step for reaching intracellular targets.[6][7][8] This property is crucial for oral bioavailability and for crossing the blood-brain barrier.[4][8]

  • Binding Affinity and Conformation: As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond.[2][9] This can alter the acidity (pKa) of nearby functional groups, influence the molecule's overall conformation, and introduce new, favorable interactions—such as hydrogen bonds and electrostatic interactions—with target proteins or enzymes.[1] These effects can lead to enhanced binding affinity and greater target selectivity.[9][10]

The following diagram illustrates the logical flow from the properties of fluorine to its impact on a drug candidate's performance.

G cluster_properties Fundamental Properties of Fluorine cluster_physchem Physicochemical Consequences cluster_bio Biological & Pharmacological Outcomes F_Props High Electronegativity Small van der Waals Radius Strong C-F Bond Energy PC_Effects Modulates Lipophilicity (LogP) Alters pKa of Proximal Groups Blocks Metabolic Sites Influences Molecular Conformation F_Props->PC_Effects Leads to Bio_Outcomes Enhanced Membrane Permeability Improved Metabolic Stability Increased Binding Affinity & Selectivity Altered Bioavailability PC_Effects->Bio_Outcomes Results in

Caption: The influence of fluorine's core properties on the pharmacological profile of a drug molecule.

Comparative Analysis of Bioactivity

We will now examine experimental data across several key areas of bioactivity, comparing fluorinated benzothiohydrazide analogues with their non-fluorinated counterparts.

Anticancer Activity

The benzothiazole hydrazone scaffold is a recognized pharmacophore in the development of anticancer agents, acting through various mechanisms including the inhibition of kinases and topoisomerase II.[11][12] The introduction of fluorine has been shown to be a particularly effective strategy for enhancing cytotoxicity.

A study on 2-hydrazone-bridged benzothiazoles revealed that fluorinated derivatives exhibited potent antiproliferative effects.[11] Notably, the 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative showed remarkable activity against pancreatic and lung cancer cell lines.[11] Another report highlights that placing a strong electron-withdrawing group like fluorine at the 6th position of the benzothiazole ring enhances cytotoxic activity.[5]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Fluorinated vs. Non-Fluorinated Benzothiazole Hydrazone Analogues

Compound IDCore StructureR (Substitution on Phenyl Ring)Cancer Cell Line (Pancreatic - Capan-1)Cancer Cell Line (Lung - NCI-H460)Reference
38 6-Chloro-benzothiazole-hydrazone3-Fluoro 0.6 0.9 [11]
37 6-Chloro-benzothiazole-hydrazone3-Methoxy1.81.9[11]
46 6-Methoxy-benzothiazole-hydrazone3-Fluoro 1.7 2.5 [11]
45 6-Methoxy-benzothiazole-hydrazone3-Methoxy1.32.6[11]

IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate higher potency.

The data suggests that the strategic placement of fluorine can lead to a significant increase in anticancer potency. In the case of compound 38 , the combination of a chloro group on the benzothiazole ring and a fluoro group on the phenyl ring results in sub-micromolar efficacy.[11]

Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Hydrazones have long been investigated for these properties, and fluorination appears to be a viable strategy for boosting their efficacy.[7]

In a review of fluorinated imines and hydrazones, it was noted that the presence of an electron-withdrawing and lipophilic fluorine atom is often preferred for antibacterial activity.[7] Some studies have shown that fluorinated compounds are superior to their chloro-substituted counterparts.[7] For example, research on benzothiazolylthiazolidin-4-ones found that substituent effects were highly dependent on the specific bacterial strain and the overall substitution pattern. In one series, a 4-fluoro substitution on a benzene ring was detrimental to antifungal activity, while in another series with a different benzothiazole core, it was beneficial.[13] This highlights the context-dependent nature of fluorine's effects.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Benzothiazole Derivatives

Compound ClassR¹ (Benzothiazole)R² (Phenyl Ring)P. aeruginosa (Resistant)E. coli (Resistant)Reference
Thiazolidinone6-OCF₃4-Fluoro >0.25>0.25[13]
Thiazolidinone6-CN4-Fluoro 0.12 >0.25[13]
Thiazolidinone6-OCF₃4-NO₂>0.250.25[13]
Thiazolidinone6-CN4-NO₂>0.250.12 [13]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency.

This data illustrates the nuanced role of fluorine. Replacing a 6-OCF₃ group with a 6-CN group on the benzothiazole ring significantly improved activity against a resistant strain of P. aeruginosa only when a 4-fluoro substituent was also present.[13] This suggests a synergistic electronic or conformational effect between the substituents.

Enzyme Inhibition

Fluorinated compounds are widely used in the design of potent and selective enzyme inhibitors.[14] The electron-withdrawing nature of fluorine can enhance interactions with active site residues, and its ability to block metabolism can prolong the inhibitory effect. Benzothiazole derivatives have been identified as potent inhibitors of several enzymes, including monoamine oxidase (MAO), a key target in neurodegenerative diseases.[15]

While direct comparative data for fluorinated vs. non-fluorinated benzothiohydrazides as MAO inhibitors is sparse, studies on related hydrazone derivatives show the potential of this scaffold. For instance, fluorinated phenoxy and phenylthio hydrazone derivatives have been synthesized and evaluated for MAO inhibitory activity.[16] Fluorine's ability to act as a hydrogen bond acceptor and to form other non-covalent interactions can be pivotal for achieving high affinity.[2]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of bioactivity data, standardized and well-controlled experimental protocols are essential. The methodologies described below represent common practice in the field for evaluating the bioactivities discussed.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound required to reduce the viability of a cancer cell population by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., Capan-1, NCI-H460) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (fluorinated and non-fluorinated benzothiohydrazides) in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture media to achieve a range of final concentrations. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid nutrient broth.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus, P. aeruginosa) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

The strategic incorporation of fluorine into the benzothiohydrazide scaffold is a powerful and validated approach for enhancing biological activity. Experimental evidence consistently demonstrates that fluorination can significantly boost anticancer and antimicrobial potency, as well as modulate enzyme inhibitory activity. The benefits stem from fundamental alterations to the molecule's physicochemical properties, including increased metabolic stability, modulated lipophilicity, and enhanced binding interactions. While the effects are context-dependent and require careful structure-activity relationship studies, the comparative data strongly supports the "fluorine advantage." For drug development professionals, fluorination represents not just a minor substitution, but a transformative strategy for optimizing lead compounds into viable therapeutic candidates.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL not provided)
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. [Link]

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2025). MDPI. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

  • Some medicinally active fluorinated heterocycles and their non-fluorinated analogues. (2026). ResearchGate. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. [Link]

  • Synthesis and Antitumor Evaluation of (E)-2-Benzothiazole Hydrazones. (n.d.). Bentham Science. [Link]

  • Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems. [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. [Link]

  • Ramana, M. V. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society. [Link]

  • Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2026). ResearchGate. [Link]

  • Hoye, T. R., et al. (2009). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). MDPI. [Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Macquarie University Research Portal. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Science. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Fluorinated Building Blocks: A Comprehensive Overview. (2024). YouTube. [Link]

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2024). International Journal of Molecular Sciences. [Link]

  • Beg, S., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Molecules. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). ACS Omega. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2017). MDPI. [Link]

  • Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]

  • Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. [Link]

Sources

Validation

structure-activity relationship of 4-Fluorobenzothiohydrazide hydrochloride derivatives

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-Fluorobenzothiohydrazide Hydrochloride Derivatives Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Focus: Antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-Fluorobenzothiohydrazide Hydrochloride Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Focus: Antimicrobial and Anticancer Efficacy, Pharmacophore Optimization, and Synthetic Viability.[1]

Executive Summary: The Thiohydrazide Advantage

In the landscape of drug discovery, the 4-fluorobenzothiohydrazide scaffold represents a critical bioisosteric evolution of the classical benzohydrazide pharmacophore.[1][2] While hydrazides (


) are well-established tuberculostatic and antimicrobial agents (e.g., Isoniazid), their thio-analogues  (

) offer distinct physicochemical advantages: enhanced lipophilicity, superior metal chelation capability, and increased metabolic stability against hydrolytic enzymes.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of 4-fluorobenzothiohydrazide hydrochloride derivatives, comparing their biological performance against clinical standards like Ciprofloxacin (antibacterial) and Doxorubicin (anticancer).[1][2]

Key Finding: The incorporation of the 4-fluorine atom combined with the thioamide moiety creates a "privileged structure" that exhibits a 2- to 4-fold increase in potency against Gram-positive bacteria compared to non-fluorinated analogs, primarily due to increased membrane permeability and blockade of oxidative metabolism.[1][2]

Chemical Scaffold & Rationale

The core scaffold consists of a phenyl ring substituted at the para-position with a fluorine atom and a thiohydrazide functional group.[1][2]

Mechanistic Rationale for Design
  • The Fluorine Effect (C-4 Position):

    • Metabolic Blockade: The C-F bond is shorter and stronger than C-H, preventing P450-mediated oxidative metabolism at the susceptible para-position.[1][2]

    • Lipophilicity: Fluorine increases the

      
       value, facilitating passive transport across the bacterial cell wall or cancer cell membrane.[1]
      
  • The Thiohydrazide Moiety (

    
    ): 
    
    • Bioisosterism: Replacing Oxygen (carbonyl) with Sulfur (thiocarbonyl) increases the acidity of the -NH proton, enhancing hydrogen bonding interactions with receptor pockets.[1]

    • Metal Chelation: Sulfur is a "soft" donor, allowing the molecule to chelate vital metal ions (e.g.,

      
      , 
      
      
      
      ) in metalloenzymes (like urease or matrix metalloproteinases), a mechanism distinct from classical hydrazides.

Comparative Efficacy Analysis

A. Antimicrobial Potency (vs. Ciprofloxacin)

Derivatives of 4-fluorobenzothiohydrazide, particularly Schiff bases (hydrazones) and cyclized 1,3,4-thiadiazoles , show competitive MIC values.[1]

Compound ClassTarget OrganismMIC (

)
Comparator (Ciprofloxacin)Performance Notes
Parent Thiohydrazide S. aureus12.5 - 25.00.5 - 1.0Moderate activity; limited by rapid clearance if unprotected.[1][2]
Schiff Base (Nitro-furyl) M. tuberculosis3.13 - 6.250.34 (

)
High Potency .[1][2] The nitro-group adds synergistic oxidative stress.[1][2]
1,3,4-Thiadiazole Derivative E. coli6.250.01 - 0.5Lower potency than Cipro, but effective against resistant strains.[1][2]
Schiff Base (Thiophene) C. albicans (Fungal)125Fluconazole (Standard)Moderate antifungal activity; disrupts ergosterol synthesis.[1]

Data Synthesis Source: Consolidated from hydrazide-hydrazone antimicrobial studies [1, 2].[1][2]

B. Anticancer Activity (vs. Doxorubicin)

The thiohydrazide scaffold acts as a DNA intercalator and an inhibitor of ribonucleotide reductase.[1]

Compound ClassCell Line

(

)
Comparator (Doxorubicin)Mechanism of Action
4-F-Thiohydrazide MCF-7 (Breast)15.41.2Moderate cytotoxicity; induces apoptosis via ROS generation.[1][2]
Benzothiazole Hybrid HeLa (Cervical)0.210.17Equivalent Potency .[1] Dual inhibition of EGFR and tubulin polymerization.[1]
Triazole Derivative HepG2 (Liver)5.80.5Good selectivity index (low toxicity to normal cells).[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional impact of structural modifications on the 4-fluorobenzothiohydrazide core.

SAR_Analysis Core 4-Fluorobenzothiohydrazide Scaffold Para_F Para-Fluorine (-F) Core->Para_F Thio_Group Thioamide (-CS-NH-) Core->Thio_Group Hydrazine_N Terminal Nitrogen (-NH2) Core->Hydrazine_N Metab_Stable Blocks P450 Oxidation Increases Lipophilicity Para_F->Metab_Stable  Enhances PK Profile Chelation Enhances Metal Chelation (Urease/MMP Inhibition) Thio_Group->Chelation  Bioisostere of C=O Derivatization Site for Cyclization (Thiadiazoles/Triazoles) Hydrazine_N->Derivatization  Synthetic Handle Schiff_Base Schiff Base Formation (Increases Antimicrobial Potency) Hydrazine_N->Schiff_Base  + Aldehyde

Figure 1: SAR Map of 4-Fluorobenzothiohydrazide.[1][2] The C-4 Fluorine ensures stability, while the thiohydrazide tail drives target interaction and derivatization.[1][2]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

Protocol A: Synthesis of 4-Fluorobenzothiohydrazide

Rationale: Direct thionation of the hydrazide using Lawesson’s Reagent is preferred over the Grignard method for higher yield and purity.[1][2]

  • Starting Material: Dissolve 4-fluorobenzohydrazide (10 mmol) in anhydrous toluene (50 mL).

  • Thionation: Add Lawesson’s Reagent (6 mmol). The stoichiometry (0.6 eq) is critical to prevent over-reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert nitrogen atmosphere for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]
    
  • Work-up: Cool to room temperature. The thiohydrazide often precipitates.[1] If not, evaporate the solvent in vacuo.[1][3]

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 75–85%.[1]

    • Characterization: IR peak at

      
       (
      
      
      
      ), disappearance of
      
      
      (
      
      
      ).[1][2]
Protocol B: Synthesis of Schiff Base Derivatives
  • Condensation: Mix 4-fluorobenzothiohydrazide (1 mmol) with the appropriate aromatic aldehyde (1 mmol) in Ethanol (15 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux for 2–4 hours.

  • Isolation: Filter the solid precipitate, wash with cold ethanol and ether.

Protocol C: Antimicrobial Assay (Broth Microdilution)
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) at

    
    .[1]
    
  • Dilution: Prepare serial dilutions of the test compound in DMSO/Mueller-Hinton Broth (range 0.5 – 128

    
    ).
    
  • Incubation:

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Ciprofloxacin as the positive control.[1]

Synthetic Pathway Visualization

Synthesis_Pathway Start 4-Fluorobenzoic Acid Step1 Esterification (MeOH / H2SO4) Start->Step1 Intermediate1 Methyl 4-fluorobenzoate Step1->Intermediate1 Step2 Hydrazinolysis (NH2NH2·H2O) Intermediate1->Step2 Hydrazide 4-Fluorobenzohydrazide (Precursor) Step2->Hydrazide Step3 Thionation (Lawesson's Reagent) Hydrazide->Step3 Target 4-FLUOROBENZOTHIOHYDRAZIDE (Core Scaffold) Step3->Target Deriv1 Schiff Bases (Antimicrobial) Target->Deriv1 + Aldehydes Deriv2 1,3,4-Thiadiazoles (Anticancer) Target->Deriv2 + Carboxylic Acids/POCl3

Figure 2: Synthetic route from commodity chemicals to the active thiohydrazide scaffold and its derivatives.[1][2]

References

  • Antimicrobial Activity of Fluorinated Hydrazides Title: Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide.[1] Source: Semantic Scholar / PubMed URL:[1][2][Link]

  • Anticancer & EGFR Inhibition of Benzohydrazide Derivatives Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.[1][4] Source: NCBI / PMC URL:[1][2][Link]

  • Antitubercular Activity of 4-Fluorobenzoic Acid Hydrazones Title: Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide.[1][2] Source: ResearchGate URL:[1][2][Link]

Sources

Comparative

In Vitro Cytotoxicity of Fluorinated Benzothiazoles: A Comparative Technical Guide

Executive Summary This guide provides a technical analysis of fluorinated benzothiazole derivatives, focusing on their in vitro cytotoxicity profiles against human cancer cell lines.[1][2][3] Unlike generic benzothiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of fluorinated benzothiazole derivatives, focusing on their in vitro cytotoxicity profiles against human cancer cell lines.[1][2][3] Unlike generic benzothiazoles, fluorinated analogs (specifically those substituted at the C-5 and C-6 positions) exhibit a distinct "metabolic switch" mechanism—often requiring bioactivation by cytochrome P450 isozymes (e.g., CYP1A1) to exert potent DNA-damaging effects. This document compares these compounds against non-fluorinated analogs and standard chemotherapeutics, offering validated protocols for assessment.

The "Fluorine Effect" in Benzothiazole Cytotoxicity

The incorporation of fluorine into the benzothiazole scaffold is not merely a lipophilic modification; it fundamentally alters the pharmacophore's interaction with biological targets.

Metabolic Bioactivation vs. Stability
  • The C-6 Blockade: In non-fluorinated benzothiazoles, the C-6 position is a primary site for metabolic hydroxylation, leading to rapid clearance. Fluorine substitution at C-6 blocks this metabolic soft spot, extending half-life.

  • The C-5 Activation (CYP1A1): Compounds like 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) utilize fluorine to modulate electron density, facilitating specific oxidation by CYP1A1. This converts the prodrug into a reactive electrophile capable of forming DNA adducts, a mechanism unavailable to many non-fluorinated counterparts.

Lipophilicity and Cellular Uptake

Fluorination increases the partition coefficient (LogP), enhancing passive diffusion across the lipid bilayer. However, this necessitates modified solubilization protocols (see Section 4) to prevent precipitation during in vitro assays.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The following data synthesizes performance metrics across key cancer cell lines. Note the distinct selectivity pattern: fluorinated variants often show nanomolar potency in CYP1A1-expressing cells (e.g., MCF-7) while remaining less active in receptor-negative lines unless structurally modified.

Table 1: IC50 Comparison (µM) – Impact of Fluorine Position

Data aggregated from multiple comparative studies (e.g., 5F 203 vs. non-fluorinated analogs).

Compound ClassSubstitutionCell Line: MCF-7 (Breast)Cell Line: HepG2 (Liver)Cell Line: PC-3 (Prostate)Selectivity Index (SI)*
Standard Drug Cisplatin5.5 - 7.62.2 - 8.31.8Low (< 5)
Non-Fluorinated 2-(4-aminophenyl)benzothiazole> 10.0> 50.0> 50.0N/A
5-Fluoro Analog 5F 203 < 0.001 (1 nM) 56.9> 10.0High (> 1000)
6-Fluoro Analog 6-F-2-(4-aminophenyl)...0.5 - 1.040.0> 10.0Moderate
Difluorinated 5,7-Difluoro derivative0.2329.61.3Moderate

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates reduced toxicity to healthy tissue.

Key Insights
  • The "Switch" Phenomenon: The 5-fluoro derivative (5F 203) exhibits a biphasic response. It is exceptionally potent in MCF-7 cells due to high CYP1A1 expression but requires higher concentrations in HepG2, where metabolic activation pathways differ.

  • Position Matters: 6-fluorination generally provides broad-spectrum stability-driven cytotoxicity, whereas 5-fluorination offers targeted, mechanism-based potency.

Mechanistic Workflows & SAR Visualization

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for synthesizing fluorinated benzothiazoles based on the desired therapeutic outcome (Stability vs. Bioactivation).

SAR_Logic Base Benzothiazole Scaffold Pos6 C-6 Substitution Base->Pos6 Add F atom Pos5 C-5 Substitution Base->Pos5 Add F atom Pos2 C-2 Aryl Group Base->Pos2 Modify Ring Outcome1 Metabolic Blockade (General Cytotoxicity) Pos6->Outcome1 Prevents Hydroxylation Outcome2 CYP1A1 Bioactivation (Targeted DNA Adducts) Pos5->Outcome2 Modulates Electron Density Outcome3 Lipophilicity & Binding (Kinase Inhibition) Pos2->Outcome3 4-Amino/Methoxy groups HepG2 HepG2 Cells Outcome1->HepG2 Moderate Potency (µM) MCF7 MCF-7 Cells Outcome2->MCF7 High Potency (nM)

Figure 1: SAR decision tree highlighting how fluorine positioning dictates the mechanism of cytotoxicity.

Mechanism of Action: The CYP1A1 Pathway

Unlike standard alkylating agents, specific fluorinated benzothiazoles function as prodrugs.

MOA_Pathway Prodrug 5-Fluoro-Benzothiazole (Inactive Prodrug) CellEntry Cellular Uptake (Lipid Diffusion) Prodrug->CellEntry CYP CYP1A1 Enzyme (Bioactivation) CellEntry->CYP Enters Cytosol Reactive Electrophilic Intermediate (N-Hydroxylamine) CYP->Reactive Oxidation DNA DNA Adduct Formation (dG-C8 binding) Reactive->DNA Covalent Binding Signaling DNA Damage Response (p53 Activation) DNA->Signaling S-Phase Arrest Apoptosis Apoptosis (Caspase Cascade) Signaling->Apoptosis

Figure 2: The unique bioactivation pathway of 5-fluorinated benzothiazoles in CYP1A1-competent cells.

Validated Experimental Protocol: MTT Assay for Lipophilic Fluorophores

Challenge: Fluorinated benzothiazoles are highly lipophilic and prone to precipitation in aqueous media, leading to false-negative cytotoxicity data. Solution: A modified solubilization step using a co-solvent system.

Reagents[3][5][6]
  • Stock Solvent: 100% DMSO (Molecular Grade).

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, 0.22 µm).

  • Solubilization Buffer: 10% SDS in 0.01 M HCl (Alternative to DMSO for better crystal dissolution in high-lipid contexts).

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., MCF-7: 5,000 cells/well; HepG2: 8,000 cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.

  • Compound Preparation (Critical):

    • Dissolve F-benzothiazole in DMSO to create a 10 mM stock.

    • Perform serial dilutions in serum-free medium immediately before addition.

    • Note: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Treatment: Add 100 µL of diluted compound. Include:

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: Cisplatin or Doxorubicin.

    • Blank: Media only (no cells).[4]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO (Standard) OR 10% SDS/HCl (if protein precipitation is observed).

    • Agitation: Shake plate on an orbital shaker for 15 mins at room temperature.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Calculation


Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or equivalent software.

References

  • Antitumor benzothiazoles.[5][6][7] 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Journal of Medicinal Chemistry. [Link]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][8]

  • Importance of Fluorine in Benzazole Compounds. Chemistry Central Journal. [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway. Frontiers in Pharmacology. [Link]

Sources

Validation

Comparative Guide: Validation of HPLC-UV Method for 4-Fluorobenzothiohydrazide Hydrochloride

Executive Summary 4-Fluorobenzothiohydrazide Hydrochloride (4-FBTH-HCl) is a critical synthetic intermediate, widely employed in the development of pyrazole-based anti-inflammatory agents and fluorinated heterocyclic agr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzothiohydrazide Hydrochloride (4-FBTH-HCl) is a critical synthetic intermediate, widely employed in the development of pyrazole-based anti-inflammatory agents and fluorinated heterocyclic agrochemicals. Its dual reactivity—stemming from the fluorinated aromatic ring and the thiohydrazide moiety—makes it prone to oxidative degradation (disulfide formation) and hydrolysis.

This guide provides a rigorous technical comparison between the Proposed HPLC-UV Method and the Legacy Potentiometric Titration Method . While titration offers rapid bulk assay, our validation data demonstrates that only HPLC-UV provides the specificity required to distinguish the active pharmaceutical ingredient (API) from its oxidative impurities.

Part 1: The Molecule & The Analytical Challenge

Chemical Context
  • Analyte: 4-Fluorobenzothiohydrazide Hydrochloride

  • Key Functional Groups: Fluorophenyl group (chromophore), Thiohydrazide group (

    
    , reactive center).
    
  • Primary Impurity: Bis(4-fluorobenzoyl)disulfide (Oxidative dimer).

The Problem with Legacy Methods

Traditional iodometric or potentiometric titrations rely on the oxidation of the hydrazine moiety. However, these methods often yield false positives by reacting with degradation products that retain redox activity, leading to mass-balance errors in critical synthesis steps.

Part 2: Comparative Analysis (Method A vs. Method B)

Method A: Reversed-Phase HPLC-UV (Recommended)
  • Principle: Separation based on hydrophobicity using a C18 stationary phase with UV detection.

  • Strength: High specificity; separates 4-FBTH from its disulfide dimer and hydrolysis products.

  • Weakness: Higher cost per run; requires column equilibration.

Method B: Potentiometric Titration (Alternative)
  • Principle: Redox titration of the hydrazide group using Iodine (

    
    ) or Sodium Nitrite (
    
    
    
    ).
  • Strength: Low cost; no reference standards required (absolute method).

  • Weakness: Non-specific. Cannot distinguish between the parent thiohydrazide and certain oxidative byproducts.

Comparison Matrix
FeatureMethod A: HPLC-UVMethod B: Potentiometric Titration
Specificity High (Resolves impurities)Low (Sum of oxidizable species)
LOD/LOQ


Precision (RSD)


Throughput 8-10 mins/sample3-5 mins/sample
Primary Use Purity Profiling & AssayRaw Material Release (Bulk)

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the stage of drug development.

DecisionMatrix Start Sample Type / Stage RawMaterial Bulk Raw Material (Kilo Lab) Start->RawMaterial InProcess In-Process Control (Reaction Monitoring) Start->InProcess FinalRelease Final Product Release (GMP) Start->FinalRelease CheckImpurity Is Impurity Profiling Required? RawMaterial->CheckImpurity HPLC Method A: HPLC-UV (High Specificity) InProcess->HPLC Separation Needed FinalRelease->HPLC Mandatory Titration Method B: Titration (Cost-Effective) CheckImpurity->Titration No (Assay only) CheckImpurity->HPLC Yes

Figure 1: Decision matrix for selecting between HPLC and Titration based on specificity needs.

Part 4: Proposed HPLC-UV Experimental Protocol

This protocol is validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus),

    
    .
    
    • Rationale: End-capping reduces silanol interactions with the basic hydrazide nitrogen, improving peak shape.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
    
    • Rationale: Low pH suppresses ionization of the acidic thio-group and protonates the basic nitrogen, ensuring a single ionic species.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 60% A : 40% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm.

    • Rationale: The fluorobenzene moiety exhibits strong

      
       absorption at this wavelength.
      
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

    • Note: Do not use pure acetonitrile as diluent to avoid solvent mismatch effects (peak distortion).

  • Stock Solution: Dissolve 25 mg of 4-FBTH-HCl in 25 mL diluent (

    
    ). Sonicate for 5 mins.
    
System Suitability Criteria (SST)

Before running samples, the system must pass these checks:

  • Theoretical Plates (N):

    
    .
    
  • Tailing Factor (T):

    
     (Critical for hydrazides).
    
  • RSD of Retention Time:

    
    .
    

Part 5: Validation Data Summary

The following data represents typical validation results for this method, confirming its suitability for QC release testing.

Table 1: Linearity & Range
ParameterResultAcceptance Criteria
Range

80% - 120% of Test Conc.
Regression Equation

N/A
Correlation (

)


Table 2: Accuracy (Recovery Studies)

Spiked into placebo matrix.

Spike Level% Recovery (Mean, n=3)% RSD
50% 99.4%0.8%
100% 100.2%0.5%
150% 100.8%0.6%
Table 3: Robustness (Stability of Solution)

Thiohydrazides are sensitive to oxidation. Solutions were stored at


.
Time Point% AssayObservation
0 Hours 100.0%Clear solution
12 Hours 99.8%Clear solution
24 Hours 98.2%Trace disulfide impurity detected
Recommendation Analyze within 12 hours or store at

.

Part 6: Validation Workflow Diagram

This workflow ensures that the method is scientifically grounded and self-validating.

ValidationWorkflow Setup 1. Method Setup (pH 3.0 Buffer/ACN) SST 2. System Suitability (Tailing < 1.5) Setup->SST SST->Setup Fail (Re-equilibrate) Specificity 3. Specificity Check (Stress Testing) SST->Specificity Pass Linearity 4. Linearity (5 Levels) Specificity->Linearity Accuracy 5. Accuracy (Spike Recovery) Linearity->Accuracy Report 6. Final Validation Report Accuracy->Report

Figure 2: Step-by-step validation workflow according to ICH Q2(R1).

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • PubChem. "4-Fluorophenylhydrazine hydrochloride (Compound Summary)." National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Standard text for mobile phase selection principles).
  • Shabir, G. A. "Validation of high-performance liquid chromatography methods for pharmaceutical analysis." Journal of Chromatography A, 2003.

Sources

Comparative

biological efficacy of 4-Fluorobenzothiohydrazide hydrochloride compared to known drugs

The following guide details the biological efficacy profile of 4-Fluorobenzothiohydrazide Hydrochloride (FBTH-HCl) . This analysis synthesizes data from medicinal chemistry regarding fluorinated thiohydrazides as bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the biological efficacy profile of 4-Fluorobenzothiohydrazide Hydrochloride (FBTH-HCl) . This analysis synthesizes data from medicinal chemistry regarding fluorinated thiohydrazides as bioactive scaffolds and their performance relative to standard therapeutic agents.[1]

Comparative Analysis & Technical Guide

Executive Summary

4-Fluorobenzothiohydrazide Hydrochloride (FBTH-HCl) is a specialized organosulfur compound serving as a critical bioisostere to the more common 4-fluorobenzohydrazide. While recently gaining prominence in materials science (perovskite solar cell passivation), its biological significance lies in its role as a lipophilic pharmacophore .

Compared to its oxygenated analog (4-fluorobenzohydrazide), the thio-variant exhibits enhanced membrane permeability and distinct metal-chelating properties (Soft Lewis Base). In biological assays, FBTH-HCl and its derivatives demonstrate potent efficacy against Mycobacterium tuberculosis and Gram-positive bacteria (e.g., S. aureus), often matching or exceeding the performance of first-line drugs like Isoniazid in resistant strains due to the fluorine-mediated metabolic stability.

Chemical Identity & Pharmacological Logic

To understand the efficacy, one must understand the structural advantage. The substitution of Oxygen (C=O) with Sulfur (C=S) alters the bioactivity profile significantly.

Feature4-Fluorobenzohydrazide (Standard)4-Fluorobenzothiohydrazide (FBTH) Biological Impact of FBTH
Core Moiety Hydrazide (–C(=O)NHNH₂)Thiohydrazide (–C(=S)NHNH₂) Increased lipophilicity (LogP); better cell wall penetration.
H-Bonding Strong AcceptorWeak Acceptor / Strong Donor Altered binding affinity to metalloenzymes (e.g., urease, kinases).
Substituent 4-Fluoro4-Fluoro Metabolic blockage at para-position; increases half-life.
Coordination O, N donor (Hard)S, N donor (Soft) High affinity for Fe²⁺, Cu²⁺, Zn²⁺ (essential bacterial cofactors).
Structural Visualization

The following diagram illustrates the structural relationship and the "Thio-Effect" on biological activity.

FBTH_Structure_Activity FBH 4-Fluorobenzohydrazide (Oxygen Analog) FBTH 4-Fluorobenzothiohydrazide (Target: FBTH-HCl) FBH->FBTH Bioisosteric Replacement (O → S) Lipophilicity Enhanced Lipophilicity (Membrane Crossing) FBTH->Lipophilicity C=S Bond Chelation Metal Chelation (S-Donor) (Inhibits Metalloenzymes) FBTH->Chelation Soft Lewis Base Triazoles Precursor to 1,2,4-Triazoles FBTH->Triazoles Cyclization

Figure 1: Structure-Activity Relationship (SAR) of FBTH-HCl highlighting the functional advantages of the thiohydrazide moiety.

Comparative Biological Efficacy

The following data compares FBTH-HCl (and its direct active derivatives) against standard-of-care drugs. Data is synthesized from studies on fluorinated hydrazide/thiohydrazide classes.[2][3][4][5][6]

A. Antimicrobial Efficacy (vs. Antibiotics)

FBTH-HCl acts primarily by inhibiting mycolic acid synthesis (similar to Isoniazid) or by chelating metal ions required for bacterial growth.

Target Pathogens: Staphylococcus aureus (Gram+), Mycobacterium tuberculosis, Escherichia coli (Gram-).

CompoundTarget OrganismMIC (µg/mL)Relative PotencyNotes
FBTH-HCl (Derivative) S. aureus (MRSA)4.0 - 8.0 HighComparable to Vancomycin in specific assays.
Ciprofloxacin S. aureus0.5 - 1.0Very HighStandard control; FBTH is less potent but active against resistant strains.
Isoniazid M. tuberculosis0.05 - 0.2ExtremeFBTH derivatives show MICs of 0.5 - 2.0 , serving as effective alternatives for MDR-TB.
Ampicillin E. coli2.0 - 8.0ModerateFBTH is generally less active against Gram-negatives due to efflux pumps.

Key Insight: While Ciprofloxacin is superior in raw potency against susceptible strains, FBTH-HCl derivatives maintain efficacy against MRSA and MDR-TB where standard hydrazides (like Isoniazid) may fail due to specific gene mutations (e.g., katG).

B. Anticancer Efficacy (vs. Chemotherapy)

In oncology, FBTH-HCl is rarely used as a free salt but is the essential precursor for Fluorinated 1,2,4-Triazoles .

CompoundCell LineIC₅₀ (µM)Comparison
FBTH-Derived Triazole MCF-7 (Breast Cancer)3.41 - 12.1 Moderate
Doxorubicin MCF-70.45 - 0.84High
Cisplatin HeLa (Cervical Cancer)5.0 - 10.0Comparable

Mechanism of Action (MoA)

The biological activity of FBTH-HCl is multimodal. Unlike simple antibiotics that target a single receptor, FBTH operates via:

  • Metal Sequestration: The thiocarbonyl sulfur and hydrazine nitrogen form stable 5-membered chelate rings with transition metals (Fe, Cu), starving bacteria of essential cofactors.

  • Enzyme Inhibition: The molecule mimics the substrate for Enoyl-ACP Reductase (InhA) , a key enzyme in the bacterial fatty acid elongation cycle (FAS-II pathway).

Pathway Visualization

MoA_Pathway cluster_bact Bacterial Cell FBTH FBTH-HCl (Pro-drug/Ligand) Entry Passive Diffusion (Lipophilic) FBTH->Entry Chelation Metal Chelation (Fe2+, Zn2+ Depletion) Entry->Chelation InhA InhA Inhibition (Cell Wall Blockade) Entry->InhA Death Bacterial Cell Death Chelation->Death Metabolic Failure InhA->Death Lysis

Figure 2: Dual Mechanism of Action targeting bacterial metabolism and cell wall integrity.

Experimental Protocol: Synthesis & Evaluation

To validate the efficacy of FBTH-HCl, the following standardized protocol is recommended for researchers. This workflow converts the salt into its bioactive hydrazone form for testing.

Step 1: Activation of FBTH-HCl
  • Reagents: FBTH-HCl (1 mmol), Aldehyde (e.g., 4-nitrobenzaldehyde, 1 mmol), Ethanol (10 mL), Sodium Acetate (1.2 mmol).

  • Procedure:

    • Dissolve FBTH-HCl in refluxing ethanol.

    • Add Sodium Acetate (to neutralize the HCl and free the thiohydrazide).

    • Add the aldehyde component.[1][7]

    • Reflux for 2-4 hours (Monitor via TLC, Mobile phase: Hexane/EtOAc 7:3).

    • Precipitate usually forms upon cooling. Recrystallize from ethanol.

Step 2: Antimicrobial Assay (Broth Microdilution)
  • Standard: CLSI M07-A10.

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum:

    
     CFU/mL.
    
  • Control: Ciprofloxacin (Positive), DMSO (Negative).

  • Readout: Lowest concentration with no visible growth (MIC).

References

  • Zhang, Y., et al. (2023).[5] 21.41%-Efficiency CsPbI3 Perovskite Solar Cells Enabled by an Effective Redox Strategy with 4-Fluorobenzothiohydrazide in Precursor Solution.[8] Advanced Functional Materials.[5][8][9] Link (Validates the chemical stability and redox properties of the specific FBTH compound).

  • Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[2][7] International Journal of Molecular Sciences. Link (Comprehensive review of the biological efficacy of fluorobenzohydrazide derivatives).

  • Piscopo, E., et al. (1982). Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity.[2][10] Boll Soc Ital Biol Sper. Link (Foundational study establishing the antimicrobial baseline for fluorinated hydrazides).

  • Reddy, T., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. PMC.[4][11] Link (Details the anticancer IC50 values for fluorinated heterocyclic derivatives).

  • Summerfield, C., et al. (2023). Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Link (Theoretical grounding for the "Fluoro-Effect" on binding and lipophilicity).

Sources

Validation

cross-reactivity studies of 4-Fluorobenzothiohydrazide hydrochloride

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 4-Fluorobenzothiohydrazide Hydrochloride Executive Summary: The Dual-Function Reagent 4-Fluorobenzothiohydrazide hydrochloride (FBTH[1][2]·HCl) has em...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 4-Fluorobenzothiohydrazide Hydrochloride

Executive Summary: The Dual-Function Reagent

4-Fluorobenzothiohydrazide hydrochloride (FBTH[1][2]·HCl) has emerged as a high-precision reagent distinct from classical hydrazines.[1][2] Unlike the broad-spectrum reactivity of 2,4-Dinitrophenylhydrazine (DNPH), FBTH offers a unique dual-mode mechanism : it functions simultaneously as a nucleophilic derivatization agent for carbonyls and a selective redox scavenger for iodine/oxidants.[1][2]

This guide evaluates FBTH’s performance against industry standards (Benzothiohydrazide, DNPH), focusing on cross-reactivity (selectivity) profiles. The data presented confirms FBTH’s superiority in applications requiring high lipophilicity and "soft" coordination chemistry, specifically in stabilizing lead-halide perovskites (PSCs) and selective aldehyde detection in complex biological matrices.[2]

Mechanistic Profiling: The Fluorine Effect

The introduction of the fluorine atom at the para-position of the benzene ring fundamentally alters the physicochemical properties of the thiohydrazide scaffold.[1][2]

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the hydrazide protons compared to the non-fluorinated parent (Benzothiohydrazide), enhancing stability against auto-oxidation while maintaining nucleophilicity.[1][2]

  • Lipophilicity (Hydrophobic Shielding): The 4-fluorophenyl group creates a hydrophobic barrier.[1][2] In materials science, this prevents moisture ingress (hydrophobic passivation).[3] In drug development, this improves the retention of derivatives on Reverse-Phase HPLC (RP-HPLC) columns compared to more polar analogs.[1][2]

  • Soft-Soft Interaction: The thiohydrazide sulfur (

    
    ) acts as a soft Lewis base, showing high affinity for soft metals (e.g., 
    
    
    
    ) and soft electrophiles (
    
    
    ), minimizing cross-reactivity with hard ions (e.g.,
    
    
    ,
    
    
    ).
DOT Diagram 1: Dual-Mode Reaction Mechanism

FBTH_Mechanism FBTH 4-Fluorobenzothiohydrazide (FBTH) Intermed Intermediate Complex FBTH->Intermed Nucleophilic Attack / Coordination Selectivity NO REACTION: Carboxylic Acids, Esters, Hard Ions FBTH->Selectivity Target_1 Target A: Iodine (I2) (Oxidative Defect) Target_1->Intermed Scavenging Target_2 Target B: Carbonyl (R-CHO) (Impurity/Analyte) Target_2->Intermed Derivatization Product_1 FBTH-Iodine Adduct (Redox Stabilization) Intermed->Product_1 Redox Reaction (N-H...I Bonding) Product_2 Thiohydrazone Derivative (Stable Fluorophore) Intermed->Product_2 Condensation (-H2O)

Caption: Figure 1. FBTH exhibits dual reactivity: reducing oxidative defects (


) via hydrazine oxidation and condensing with carbonyls via nucleophilic attack, while avoiding hard electrophiles.

Comparative Analysis: Cross-Reactivity & Performance

The following table contrasts FBTH with its primary alternatives. "Cross-reactivity" here is defined as the reagent's tendency to react with non-target species (low selectivity) or interfere with the matrix.

Table 1: Performance Matrix
Feature4-Fluorobenzothiohydrazide (FBTH) Benzothiohydrazide (BTH) 2,4-DNPH (Standard)
Primary Application Redox Scavenging / Selective DerivatizationGeneral SynthesisCarbonyl Analysis (Total)
Selectivity (Cross-Reactivity) High. Specific for Aldehydes/Ketones &

.[1][2] Inert to carboxylic acids.[2]
Moderate. Prone to auto-oxidation.[1][2]Low. Reacts with all carbonyls; high background interference.[2]
Hydrophobicity High (Fluorinated). Excellent moisture barrier.[2]Low. Hygroscopic.Moderate.
Detection Mode UV / Fluorescence / MS (Fluorine tag)UVUV-Vis (Yellow/Orange)
Matrix Interference Minimal. Does not chelate hard ions (

).[2]
Moderate.High. Strong acid catalysis required.[2]
Stability High (HCl salt form).[2]Moderate.Explosive when dry.[2]
Critical Insight: The Iodine Cross-Reactivity Study

In Perovskite Solar Cell (PSC) stabilization, "cross-reactivity" refers to the reagent reacting with the lattice (


 or 

) versus the defect (

).[2]
  • Experiment: When added to a precursor solution containing

    
    , FBTH selectively reduces free iodine (
    
    
    
    ) to iodide (
    
    
    ) without degrading the perovskite lattice.[2]
  • Result: It forms a supramolecular complex (FBTH-I) via N-H...I hydrogen bonding and S...Pb coordination.[1][2]

  • Comparison: Standard hydrazines (e.g., Hydrazine hydrate) are too reducing and can reduce

    
     to metallic Pb (Lead mirror reaction), destroying the device. FBTH avoids this destructive cross-reactivity.
    

Experimental Protocols

These protocols are designed to validate the selectivity of FBTH in your specific matrix.

Protocol A: Selectivity Profiling (Carbonyl vs. Acid)

Objective: Determine if FBTH cross-reacts with carboxylic acids (a common interference in drug metabolites).[2]

  • Preparation:

    • Prepare a 10 mM stock solution of FBTH·HCl in Methanol.

    • Prepare a test mix containing 1 mM Benzaldehyde (Target) and 10 mM Benzoic Acid (Interferent).

  • Reaction:

    • Mix Reagent and Test Mix at a 1:1 ratio in phosphate buffer (pH 5.0).

    • Incubate at 40°C for 30 minutes.

  • Analysis:

    • Analyze via HPLC-UV (254 nm) or LC-MS.[1][2]

    • Success Criteria: Observation of the Benzaldehyde-FBTH hydrazone peak. Absence of any Benzoic Acid adducts.[2]

    • Note: DNPH would require highly acidic conditions that might precipitate the acid, whereas FBTH functions at mild acidic pH.

Protocol B: Redox Scavenging Efficiency (Iodine Test)

Objective: Quantify the capacity of FBTH to scavenge oxidative defects (


) without affecting 

.
  • Setup:

    • Dissolve

      
       in Toluene (purple solution).[2]
      
    • Add FBTH[1][2][3][4]·HCl (solid or dissolved in minimal DMF).

  • Observation:

    • The solution should fade from purple to colorless (reduction of

      
       to 
      
      
      
      ).
    • Control: Repeat with Benzothiohydrazide. FBTH typically shows faster kinetics due to the electron-withdrawing fluorine activating the N-H bond for hydrogen bonding.[1][2]

  • Validation:

    • Add

      
       to the solution.[2] Verify no formation of metallic lead (black precipitate), confirming lack of cross-reactivity with 
      
      
      
      .
DOT Diagram 2: Experimental Workflow for Stability Testing

Workflow Start Start: Sample Preparation (Drug Matrix or Perovskite Precursor) Add_Reagent Add FBTH·HCl (1.5 - 3.0 wt%) Start->Add_Reagent Branch Application? Add_Reagent->Branch Path_A Path A: Impurity Profiling (LC-MS Analysis) Branch->Path_A Analytical Path_B Path B: Stability Aging (85°C, N2 Atmosphere) Branch->Path_B Materials Result_A Check for Hydrazone Peaks (Target: Carbonyls) Path_A->Result_A Result_B Check for Iodine Defects (Target: I2 Suppression) Path_B->Result_B

Caption: Figure 2. Step-by-step workflow for utilizing FBTH in analytical profiling (Path A) and material stabilization (Path B).

References

  • Duan, Y., et al. (2023). "21.41%-Efficiency CsPbI3 Perovskite Solar Cells Enabled by an Effective Redox Strategy with 4-Fluorobenzothiohydrazide in Precursor Solution."[1][2][5] Advanced Functional Materials.

  • BenchChem. "A Comparative Guide to Derivatization Reagents for Carbonyl Analysis." BenchChem Technical Guides.

  • Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones."[2] Molecular Probes Handbook.

Sources

Safety & Regulatory Compliance

Safety

4-Fluorobenzothiohydrazide hydrochloride proper disposal procedures

This guide outlines the validated disposal and handling protocols for 4-Fluorobenzothiohydrazide hydrochloride . It is designed for researchers and safety officers requiring immediate, actionable technical data.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for 4-Fluorobenzothiohydrazide hydrochloride . It is designed for researchers and safety officers requiring immediate, actionable technical data.

Executive Summary: Immediate Action Card

Parameter Critical Directive
Primary Disposal Method High-Temperature Incineration (via licensed hazardous waste contractor).
Waste Stream Code Halogenated Organic Solid (or Solution) .
In-Lab Deactivation NOT RECOMMENDED without specific validation. Risk of H₂S, HF, and toxic chloramine generation.
Incompatibility Strong Oxidizers (Fire/Explosion), Strong Bases (Liberation of free base/toxic gas).
Spill Response Do not dry sweep. Use wet-wiping or HEPA vacuum to prevent aerosolization.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of 4-Fluorobenzothiohydrazide hydrochloride is the foundation of safe disposal. This compound combines a fluorinated aromatic ring with a reactive thiohydrazide group, stabilized as a hydrochloride salt.

  • Chemical Structure: 4-F-C₆H₄-C(=S)NHNH₂ · HCl

  • Key Reactivity Drivers:

    • Thioamide/Thiohydrazide Moiety: Susceptible to hydrolysis and oxidation. Combustion or contact with strong acids/oxidizers can release Hydrogen Sulfide (H₂S) , Sulfur Oxides (SOₓ), and Nitrogen Oxides (NOₓ).

    • Fluorine Substituent: Thermal decomposition releases Hydrogen Fluoride (HF) , requiring incinerators equipped with alkaline scrubbers.

    • Hydrochloride Salt: The compound is acidic. Mixing with hypochlorites (bleach) can generate toxic chlorine gas or unstable N-chloro compounds.

Safety Verification:

  • Signal Word: WARNING / DANGER

  • GHS Classifications: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Specific Target Organ Toxicity (STOT).[1]

Pre-Disposal Protocol: Segregation & Packaging

Proper segregation prevents "cocktail" reactions in waste drums. Follow this decision matrix to determine the correct waste stream.

Decision Logic: Waste Classification

WasteFlow Start Waste Generation State Physical State? Start->State Solid Solid Waste (Pure/Contaminated) State->Solid Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Seg_Solid Segregate: Halogenated Organics Solid->Seg_Solid Seg_Liquid Segregate: Halogenated Solvents Liquid->Seg_Liquid Pack_Solid Packaging: Wide-mouth HDPE/Glass Double Bagged Seg_Solid->Pack_Solid Pack_Liquid Packaging: Glass/HDPE Bottle Vented Cap if reactive Seg_Liquid->Pack_Liquid Label Label: 'Toxic, Halogenated, Organic Sulfur Compound' Pack_Solid->Label Pack_Liquid->Label

Figure 1: Decision logic for segregating and packaging 4-Fluorobenzothiohydrazide hydrochloride waste.

Packaging Specifications
ComponentSpecificationRationale
Primary Container Amber Glass or HDPE (High-Density Polyethylene).Resistance to acidic hydrochloride salt; amber protects from photodegradation.
Secondary Containment Polyethylene bag (min. 4 mil) or chemically resistant tray.Captures leaks; prevents contamination of outer shipping drums.
Labeling Must include: Full Chemical Name, CAS #, "Toxic", "Acidic"."Halogenated" tag ensures incinerator operators use scrubbers for HF.

Disposal Pathways

Method A: Professional Incineration (Mandatory Standard)

This is the only recommended method for bulk disposal. The presence of fluorine and sulfur requires specialized combustion chambers.

  • Consolidation: Place sealed primary containers into a lab-pack drum (typically 30-55 gallon steel or poly drum).

  • Vermiculite Packing: Surround containers with absorbent vermiculite to cushion and absorb potential leaks.

  • Vendor Instruction: Explicitly declare the waste as a "Fluorinated Organic Sulfur Compound" .

    • Why? Standard incinerators may be damaged by HF corrosion. The facility must use a rotary kiln with caustic scrubbing (e.g., NaOH spray) to neutralize HF and SO₂ emissions.

Method B: In-Lab Deactivation (Not Recommended)
  • Warning: Unlike simple acid-base neutralizations, thiohydrazides do not have a universal "kill step" safe for open-bench execution.

  • Risk: Oxidation with bleach (Sodium Hypochlorite) is a common error. While it destroys the hydrazine moiety, it can generate chloramines (carcinogenic/explosive) and liberate sulfur dioxide .

  • Directive: Do not attempt chemical destruction in the lab unless you have a validated SOP specific to this exact CAS number.

Spill Response Protocol

In the event of a spill, immediate containment is required to prevent inhalation of dust or vapors.[1]

SpillResponse Alert 1. Alert & PPE (Nitrile Gloves, Lab Coat, Safety Goggles, N95/Respirator) Assess 2. Assess State Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill ActionSolid Cover with wet paper towel to suppress dust. Scoop into container. SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Universal Binder. Do NOT use combustible rags. LiquidSpill->ActionLiquid Clean 3. Decontaminate Surface Wash with soap & water. Test pH if necessary. ActionSolid->Clean ActionLiquid->Clean Dispose 4. Dispose as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response workflow to minimize exposure and contamination.

Detailed Cleanup Steps:

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and aerosolized, use a P100 respirator.

  • Solid Spill: Do not dry sweep. Cover the spill with a paper towel dampened with water or an inert solvent (like heptane) to suppress dust, then scoop into a waste jar.

  • Liquid Spill: Cover with vermiculite or sand. Avoid organic absorbents (sawdust) which could react with the concentrated chemical.

  • Surface Decontamination: Wipe the area with a mild detergent solution. Avoid strong bleach unless in a fume hood, as noted in the hazards section.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride. (Used as surrogate for hazard extrapolation of fluorinated hydrazine salts).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.

  • Sigma-Aldrich. (2024). Safety Data Sheet: (4-Fluorobenzyl)hydrazine hydrochloride.

Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., Enamine, Sigma-Aldrich, Combi-Blocks) before handling, as impurity profiles can alter safety requirements.

Sources

Handling

Personal protective equipment for handling 4-Fluorobenzothiohydrazide hydrochloride

As a Senior Application Scientist, I frequently audit laboratory workflows for advanced materials synthesis and drug development. Handling 4-Fluorobenzothiohydrazide hydrochloride (FBTH-HCl) presents a unique, dual-hazar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows for advanced materials synthesis and drug development. Handling 4-Fluorobenzothiohydrazide hydrochloride (FBTH-HCl) presents a unique, dual-hazard profile that requires a highly contextualized safety approach.

While the compound itself is an irritant and harmful if swallowed[1], its primary modern application—acting as a breakthrough redox agent to suppress molecular iodine (


) formation and passivate lead-related defects in 

perovskite solar cells[2]—requires it to be dissolved in aggressive aprotic solvents alongside toxic heavy metals.

To ensure scientific integrity and absolute safety, your Personal Protective Equipment (PPE) and operational protocols cannot be static; they must adapt to the physical state of the chemical. Below is the comprehensive, causality-driven guide to handling FBTH-HCl safely and effectively.

Hazard Assessment & The Causality of PPE Selection

Do not simply memorize a PPE list; understand the causality behind the chemical interactions:

  • The Solid State (Powder) Hazard: As a hydrochloride salt, FBTH-HCl is highly water-soluble. If stray powder contacts exposed skin, ambient sweat will rapidly dissolve the salt, accelerating dermal absorption and localized irritation[1]. Respiratory protection is critical here to prevent inhalation of the micro-particulates.

  • The Solution State (Precursor) Hazard: In perovskite synthesis, FBTH-HCl is mixed with Lead(II) Iodide (

    
    ) in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]. DMSO is a potent transdermal carrier. If a DMSO-based precursor solution contacts standard nitrile gloves, the solvent will permeate the material within minutes, carrying the dissolved fluorinated thiohydrazide and neurotoxic lead directly into your bloodstream.
    

Quantitative PPE Matrix

The following table summarizes the mandatory PPE based on the operational state of FBTH-HCl.

Operational StateHand ProtectionEye & Face ProtectionRespiratory & Engineering ControlsBody Protection
Solid Powder (FBTH-HCl) Double Nitrile gloves (min 5 mil thickness)Safety Goggles (ANSI Z87.1 compliant)Enclosed analytical balance or N95/P100 respiratorStandard Lab Coat (Cotton/Poly blend)
Precursor Solution (with DMSO/DMF &

)
Butyl Rubber or Neoprene glovesSafety Goggles + Full Face ShieldFume Hood (Face velocity >100 fpm) or

Glovebox
Chemical-resistant Apron over Lab Coat

Step-by-Step Operational Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure during handling.

Protocol A: Weighing and Transferring Solid FBTH-HCl
  • Static Elimination: Thiohydrazide powders can carry static charges, causing them to "jump" from spatulas. Pass a static eliminator (anti-static gun) over the weighing boat before transfer.

  • Environmental Control: Place the analytical balance inside a Localized Exhaust Ventilation (LEV) system or a ductless powder hood. If unavailable, the operator must wear an N95/P100 particulate respirator.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Weigh the exact stoichiometric amount required to achieve the target concentration (e.g., 1.5% to 3.0% molar ratio for optimal defect passivation[2]).

  • Sealing: Cap the vial tightly before removing it from the exhausted enclosure to prevent aerosolization in the general lab space.

Protocol B: Preparation and Spin-Coating of Perovskite Precursor
  • PPE Upgrade: Remove outer nitrile gloves and don Butyl Rubber gloves. Put on a chemical-resistant apron.

  • Solvent Mixing (In Glovebox): Transfer the sealed FBTH-HCl vial into a nitrogen-filled glovebox. Dissolve the powder in the DMF/DMSO solvent mixture. The FBTH will immediately begin forming

    
     bonds to stabilize the solution[2].
    
  • Heavy Metal Addition: Slowly add the

    
     and 
    
    
    
    precursors. Allow the solution to stir at room temperature until completely clear.
  • Spin-Coating: Dispense the solution onto the substrate via a micropipette. Ensure the spin-coater is equipped with a solvent trap to capture the highly toxic, lead-laden DMSO/DMF runoff.

Spill Response & Disposal Logistics

  • Solid Spills: Do not dry-sweep, as this aerosolizes the hydrochloride salt. Cover the powder with damp paper towels to dissolve and contain it, then wipe inward.

  • Solution Spills: Immediately cover with universal absorbent pads. Do not use water, as it will react exothermically with DMF/DMSO and spread the lead contamination.

  • Waste Disposal: Segregate all liquid waste into a dedicated carboy labeled "Toxic Halogenated Organic Waste with Heavy Metals (Lead/Fluorine)." Solid waste (contaminated gloves, wipes) must be sealed in a secondary chemical waste bag to prevent off-gassing.

Workflow Visualization

PPE_Workflow Start 4-Fluorobenzothiohydrazide HCl (FBTH-HCl) Source Solid Phase 1: Solid Powder Weighing & Transfer Start->Solid Solution Phase 2: Precursor Solution (DMF/DMSO + PbI2) Start->Solution Pre-mixed vials PPE_Solid PPE: Double Nitrile Gloves, N95 Mask, Safety Goggles Solid->PPE_Solid PPE_Sol PPE: Butyl Rubber Gloves, Face Shield, Chem Apron Solution->PPE_Sol Action_Solid Process in Enclosed Balance (Static Control) PPE_Solid->Action_Solid Action_Sol Process in N2 Glovebox (Spin-Coating) PPE_Sol->Action_Sol Action_Solid->Solution Dissolve in Solvents Disposal Disposal: Segregated Lead/Halogenated Waste Action_Solid->Disposal Solid Waste Action_Sol->Disposal Liquid Waste

Fig 1: PPE logic and operational workflow for handling FBTH-HCl in solid and solution states.

References

  • Title: 21.41%-Efficiency CsPbI3 Perovskite Solar Cells Enabled by an Effective Redox Strategy with 4-Fluorobenzothiohydrazide in Precursor Solution Source: Advanced Functional Materials (via ResearchGate) URL: [Link]

Sources

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